Succinimide, N-(morpholinomethyl)-
Description
BenchChem offers high-quality Succinimide, N-(morpholinomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimide, N-(morpholinomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGXEUSFRFHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157979 | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-97-1 | |
| Record name | 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(morpholinomethyl)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(morpholinomethyl)succinimide, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway proceeds via a Mannich reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying mechanism, a specific experimental protocol, and the characterization of the final product.
Introduction
N-(morpholinomethyl)succinimide belongs to the class of Mannich bases, which are known for their diverse pharmacological activities. The incorporation of the morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. The succinimide ring, on the other hand, is a structural motif found in various anticonvulsant and anxiolytic agents. The synthesis of N-(morpholinomethyl)succinimide provides a versatile scaffold for the development of novel therapeutic agents.
Synthesis Pathway: The Mannich Reaction
The synthesis of N-(morpholinomethyl)succinimide is achieved through a one-pot, three-component Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the nitrogen of succinimide by formaldehyde and a secondary amine, morpholine.
The reaction mechanism can be described in three key steps:
-
Formation of the Eschenmoser-like salt: Morpholine reacts with formaldehyde to form a highly reactive iminium ion.
-
Enolization of Succinimide: In the presence of a base (morpholine itself can act as one), succinimide loses a proton to form an enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, leading to the formation of the final product, N-(morpholinomethyl)succinimide.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of N-(morpholinomethyl)succinimide.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of N-(morpholinomethyl)succinimide.
Materials:
-
Succinimide
-
Morpholine
-
Formaldehyde solution (37% in water)
-
Ethanol
Procedure:
A Mannich condensation reaction is utilized for the synthesis.[1]
-
In a round-bottom flask, succinimide and morpholine are mixed in an equimolar ratio.
-
A small amount of ethanol is added to the mixture, which is then stirred until a homogeneous solution is obtained.[1]
-
To the resulting solution, an equimolar amount of formaldehyde solution is added dropwise while stirring.[1]
-
The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of N-(morpholinomethyl)succinimide.
| Parameter | Value | Reference |
| Reactant Ratio (Succinimide:Morpholine:Formaldehyde) | 1:1:1 | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Room Temperature | Inferred from general Mannich reaction conditions |
| Reaction Time | Not Specified | Monitoring by TLC is recommended |
| Yield | Not Specified | - |
Characterization of N-(morpholinomethyl)succinimide
The structure and purity of the synthesized N-(morpholinomethyl)succinimide can be confirmed using various spectroscopic techniques.
5.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Caption: Expected ¹H NMR signals for N-(morpholinomethyl)succinimide.
A known ¹H NMR spectrum of N-(morpholinomethyl)succinimide is available in the SpectraBase database.[2]
5.2. Other Spectroscopic Data
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl groups of the succinimide ring (around 1700-1770 cm⁻¹) and the C-N and C-O stretching vibrations of the morpholine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
The synthesis of N-(morpholinomethyl)succinimide via the Mannich reaction is a straightforward and efficient method for obtaining this valuable chemical intermediate. This guide provides the fundamental knowledge required for its preparation and characterization, serving as a solid foundation for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions and a more detailed investigation of the product's pharmacological properties are promising areas for future research.
References
An In-depth Technical Guide to the Chemical Properties of N-(morpholinomethyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(morpholinomethyl)succinimide is a chemical compound belonging to the succinimide class of molecules. Succinimides are characterized by a pyrrolidine-2,5-dione core structure and are a significant scaffold in medicinal chemistry, with established applications as anticonvulsant drugs.[1] The incorporation of a morpholine moiety via a methylene bridge introduces additional pharmacokinetic and pharmacodynamic properties that are of interest in drug discovery. This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, reactivity, and potential biological activities of N-(morpholinomethyl)succinimide, intended to serve as a foundational resource for research and development.
Chemical and Physical Properties
N-(morpholinomethyl)succinimide is identified by the IUPAC name 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione.[2] While specific experimental data for this particular derivative is limited, the properties of the parent compound, succinimide, provide a useful baseline for understanding its physical characteristics. The available computed data for N-(morpholinomethyl)succinimide and experimental data for succinimide are summarized below.
Table 1: Physicochemical Properties
| Property | N-(morpholinomethyl)succinimide | Succinimide (Parent Compound) |
| IUPAC Name | 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione[2] | Pyrrolidine-2,5-dione[1] |
| Molecular Formula | C₉H₁₄N₂O₃[2] | C₄H₅NO₂[1] |
| Molecular Weight | 198.22 g/mol (Computed)[2] | 99.09 g/mol [1] |
| Melting Point | Data not available | 125-127 °C[1][3] |
| Boiling Point | Data not available | 287-289 °C[1][3] |
| Solubility | Data not available | Soluble in water and ethanol; Insoluble in ether and chloroform.[3] |
| pKa | Data not available | 9.5[1] |
| XLogP3-AA | -1.3 (Computed)[2] | -0.577 (Crippen Method)[4] |
| Hydrogen Bond Donors | 1 (Computed)[2] | 1[1] |
| Hydrogen Bond Acceptors | 4 (Computed)[2] | 2[1] |
| CAS Number | Data not available | 123-56-8[1] |
Spectral Data
-
¹H NMR: A proton NMR spectrum for N-(morpholinomethyl)succinimide is available in spectral databases.[5] Based on its structure, the spectrum is expected to show characteristic signals for the succinimide ring protons (a singlet or two multiplets), the methylene bridge protons, and the two distinct sets of methylene protons on the morpholine ring. For the parent succinimide, the four equivalent protons of the succinimide ring appear as a singlet at approximately 2.77 ppm in CDCl₃.[6]
-
¹³C NMR: The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the succinimide ring, the methylene carbons of both the succinimide and morpholine rings, and the methylene carbon of the bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature strong characteristic absorption bands for the imide carbonyl groups. For succinimide derivatives, symmetric and anti-symmetric C=O stretching vibrations are typically observed.[7]
Synthesis and Experimental Protocols
N-(morpholinomethyl)succinimide is synthesized via a Mannich reaction, which is a three-component condensation.[2][8] This reaction involves an active hydrogen compound (succinimide), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[2]
Experimental Protocol: Mannich Condensation
This protocol is based on the general procedure for the synthesis of N-(Morpholinomethyl)succinimide.[2]
-
Reagents:
-
Succinimide (1.0 eq)
-
Morpholine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve succinimide and morpholine in a minimal amount of ethanol.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
To the resulting solution, add the formaldehyde solution dropwise while maintaining stirring.
-
The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield N-(morpholinomethyl)succinimide as a solid.
-
Synthesis Workflow Diagram
Caption: Mannich condensation workflow for the synthesis of N-(morpholinomethyl)succinimide.
Chemical Reactivity
The reactivity of N-(morpholinomethyl)succinimide is primarily governed by the succinimide ring.
-
Hydrolysis: The imide functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, which leads to the opening of the succinimide ring to form the corresponding succinamic acid derivative. The rate of hydrolysis is generally slower than aminolysis.
-
Nucleophilic Attack: The carbonyl carbons of the imide are electrophilic and can be attacked by strong nucleophiles. For instance, reaction with reagents like hydroxylamine can open the ring to form hydroxamic acids.
-
N-Substituent Stability: The N-CH₂-N (aminal-like) linkage can be susceptible to cleavage under strong acidic conditions.
Potential Biological Activity and Applications
While specific biological studies on N-(morpholinomethyl)succinimide are not widely published, the extensive research on related succinimide derivatives allows for informed predictions of its potential pharmacological profile.
Anticonvulsant Activity
The succinimide scaffold is a well-established pharmacophore for anticonvulsant drugs, such as ethosuximide.[1] These agents are thought to exert their effects by inhibiting low-voltage-activated T-type calcium channels in neurons, which reduces the abnormal electrical activity associated with absence seizures. N-substituted derivatives of succinimide have been extensively screened for anticonvulsant properties, with many showing significant activity against electroshock-induced seizures.[9][10] The presence of the morpholine group can modulate lipophilicity and blood-brain barrier penetration, potentially influencing efficacy and CNS distribution.
Anticancer and Cytotoxic Potential
Numerous N-substituted succinimide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[11] The mechanisms of action can be diverse, including the inhibition of DNA synthesis and the induction of apoptosis.[11][12] Some dicarboximide derivatives have been shown to activate stress-induced MAPK signaling pathways (p38 and JNK) and induce apoptosis through the activation of caspases like caspase-3/7.[12] It is plausible that N-(morpholinomethyl)succinimide could exhibit similar pro-apoptotic effects.
Potential Signaling Pathway Involvement
Caption: Hypothetical pro-apoptotic signaling pathway for succinimide derivatives.
Conclusion
N-(morpholinomethyl)succinimide is a compound of significant interest due to its structural relation to known bioactive molecules. Its synthesis is straightforward via the Mannich reaction. Based on the known pharmacology of the succinimide class, it holds potential as a candidate for anticonvulsant and anticancer research. Further experimental validation of its physicochemical properties, reactivity, and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational document to support such future investigations.
References
- 1. Succinimide - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. 123-56-8 CAS MSDS (Succinimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Succinimide, N-(morpholinomethyl)-" mechanism of action
N-Substituted Succinimides: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The succinimide moiety, a five-membered ring containing an imide functional group, serves as a privileged scaffold in medicinal chemistry. N-substitution of this versatile core has given rise to a diverse class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of N-substituted succinimides, with a focus on their anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and analgesic effects. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized.
Anticonvulsant Activity
N-substituted succinimides are most renowned for their anticonvulsant properties, with ethosuximide being a clinically established drug for the treatment of absence seizures. The primary mechanism of action for many anticonvulsant succinimides is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1][2] This inhibition reduces the likelihood of abnormal, rhythmic spike-wave discharges that characterize absence seizures.[3][4]
Quantitative Anticonvulsant Data
The efficacy of N-substituted succinimides as anticonvulsants is typically evaluated using rodent models, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of activity against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.
| Compound/Derivative | Test Model | Animal | ED₅₀ (mg/kg) | Reference |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | scPTZ | Mouse | 62.5 | [5] |
| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | MES | Mouse | 49.6 | [6] |
| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | scPTZ | Mouse | 67.4 | [6] |
| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | 6-Hz (32 mA) | Mouse | 31.3 | [6] |
| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | scPTZ | Mouse | >100 | [7] |
| 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | MES | Mouse | >100 | [7] |
Mechanism of Action: T-Type Calcium Channel Blockade
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or rats (100-150 g) are typically used.
-
Apparatus: A convulsiometer capable of delivering a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).
-
Procedure:
-
The test compound is administered to a group of animals, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle.
-
At the time of peak drug effect (determined in preliminary studies), the electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Anti-inflammatory Activity
Several N-substituted succinimide derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory cascade.[8] Inhibition of COX-2 reduces the synthesis of prostaglandins, which are pro-inflammatory molecules.[9]
Quantitative Anti-inflammatory Data (COX Inhibition)
The in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes is a standard measure of their anti-inflammatory potential. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| N-(3-benzenesulfonamide)-succinimide | >50 | 0.26 | >192.3 | [10] |
| N-(3-benzenesulfonamide)-tetrahydrophthalimide | >50 | 0.20 | >250 | [10] |
| N-(3-benzenesulfonamide)-phthalimide | >50 | 0.18 | >277.8 | [10] |
| N-(oxime)-succinimide | >50 | 0.22 | >227.3 | [10] |
| N-(oxime)-tetrahydrophthalimide | >50 | 0.16 | >312.5 | [10] |
| N-(oxime)-phthalimide | >50 | 0.16 | >312.5 | [10] |
| N-(oxime)-5-nitro-phthalimide | >50 | 0.15 | >333.3 | [10] |
| Celecoxib (Reference) | >50 | 0.129 | >387.6 | [10] |
Mechanism of Action: COX-2 Inhibition Pathway
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), test compounds, and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).
-
Procedure:
-
The enzymes (COX-1 or COX-2) are pre-incubated with the test compound at various concentrations or the vehicle control in a suitable buffer.
-
The reaction is initiated by adding arachidonic acid.
-
The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using an appropriate detection method (e.g., ELISA or a colorimetric assay).
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity
The succinimide scaffold has been explored for the development of novel anticancer agents. Derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia, lung cancer, and breast cancer. The mechanisms are varied but can involve the induction of apoptosis (programmed cell death) and the activation of stress-related signaling pathways.[11][12]
Quantitative Anticancer Data
The potency of anticancer compounds is commonly expressed as the IC₅₀ value, which is the concentration of the drug that inhibits the growth of 50% of the cancer cells in vitro.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 1e | HeLa | Cervical Carcinoma | 3.2 | [11] |
| Compound 1e | K562 | Myelogenous Leukemia | 5.8 | [11] |
| Compound 1e | MOLT-4 | T-Lymphoid Leukemia | 8.0 | [11] |
| Compound Ic (CH₃COOH salt) | HeLa | Cervical Carcinoma | 1.9 | [11] |
| Compound Ic* (CH₃COOH salt) | K562 | Myelogenous Leukemia | 3.7 | [11] |
| Compound Ic* (CH₃COOH salt) | MOLT-4 | T-Lymphoid Leukemia | 3.4 | [11] |
| PD9 | DU-145 | Prostate | 1-3 | [13] |
| PD10 | MDA-MB-231 | Breast | 1-3 | [13] |
| PD11 | HT-29 | Colon | 1-3 | [13] |
| *Refer to the source for the specific chemical structure. | ||||
| Substituted 1,4-naphthoquinones, a related class, included for comparison. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-substituted succinimide derivative for a defined period (e.g., 48 or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
Certain N-substituted succinimides have been shown to possess activity against a range of microorganisms, including bacteria and fungi.[14] The lipophilicity and electronic properties of the N-substituent can significantly influence the antimicrobial potency.
Quantitative Antimicrobial Data
Antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | Staphylococcus aureus | 32 | [15] |
| Compound 5 | Staphylococcus aureus | High activity (Zone of inhibition) | [14] |
| Compound 7 | Streptococcus pyogenes | High activity (Zone of inhibition) | [14] |
| Compound 10 | Escherichia coli | High activity (Zone of inhibition) | [14] |
| Compound 8 | Candida albicans | High activity (Zone of inhibition) | [14] |
| An isatin derivative, structurally related to succinimides. | |||
| **Specific succinimide derivatives linked to heterocycles. Refer to the source for structures. |
Experimental Workflow: Antimicrobial Susceptibility Testing (AST)
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[16]
-
Preparation of Antimicrobial Agent: A stock solution of the N-substituted succinimide is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).
-
Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Analgesic Activity
Some N-substituted succinimides have also been investigated for their analgesic (pain-relieving) properties.[17] These effects are often evaluated in animal models using thermal or chemical stimuli to induce pain.
Quantitative Analgesic Data
The hot plate test measures the reaction time of an animal to a thermal stimulus, which is an indicator of centrally mediated analgesia.
| Compound/Derivative | Test Model | Animal | Dose (mg/kg) | Reaction Time (sec) / Effect | Reference | |---|---|---|---|---| | N-(4-hydroxyphenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] | | N-(4-aminophenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] | | N-(4-chlorophenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] |
Experimental Protocol: Hot Plate Test
This method is used to assess the central analgesic activity of a compound.[19][20]
-
Animals: Male albino mice (20-25 g) are commonly used.
-
Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The test compound is administered to the animals (e.g., i.p.).
-
Before and at set intervals after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.
-
The time until the animal shows signs of pain (e.g., licking its paws or jumping) is recorded as the reaction time or latency.
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
-
Endpoint: A significant increase in the reaction time compared to the control group indicates an analgesic effect.
-
Data Analysis: The mean reaction times for the treated and control groups are compared using statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
N-substituted succinimides represent a versatile and pharmacologically significant class of compounds. Their well-established role as anticonvulsants, particularly through the targeting of T-type calcium channels, continues to be a major area of research. Furthermore, emerging evidence of their potent anti-inflammatory, anticancer, antimicrobial, and analgesic activities highlights their potential for the development of new therapeutic agents for a wide range of diseases. The structure-activity relationship studies, facilitated by the quantitative data and standardized protocols outlined in this guide, will be crucial for optimizing the succinimide scaffold to enhance potency and selectivity for various biological targets.
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpc.com [ijrpc.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Studies on analgesic, anti-inflammatory activities of stem and roots of Inula cuspidata C.B Clarke - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-(morpholinomethyl)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(morpholinomethyl)succinimide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this guide synthesizes information from analogous structures, spectral databases, and fundamental spectroscopic principles to present a predictive but thorough analysis. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are provided, alongside expected data to facilitate the characterization of this compound. This document is intended to serve as a practical resource for researchers involved in the synthesis, identification, and quality control of N-(morpholinomethyl)succinimide and related derivatives.
Introduction
N-(morpholinomethyl)succinimide is a heterocyclic compound that incorporates both a succinimide and a morpholine moiety linked by a methylene bridge. The succinimide ring is a key structural feature in various anticonvulsant and analgesic drugs, while the morpholine ring is a common constituent in numerous biologically active compounds, conferring properties such as increased water solubility and metabolic stability. The combination of these two pharmacophores in N-(morpholinomethyl)succinimide makes it a compound of significant interest for further investigation in drug discovery and development. Accurate and thorough spectroscopic characterization is the cornerstone of this research, ensuring compound identity, purity, and structural integrity.
Predicted Spectroscopic Data
The following sections and tables summarize the expected spectroscopic data for N-(morpholinomethyl)succinimide based on the analysis of its constituent parts and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(morpholinomethyl)succinimide by providing information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Singlet | 2H | N-CH₂ -N |
| ~3.6 - 3.8 | Triplet | 4H | O-(CH₂ )₂-N |
| ~2.7 | Singlet | 4H | CO-(CH₂ )₂-CO |
| ~2.5 - 2.7 | Triplet | 4H | N-(CH₂ )₂-O |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C =O (Succinimide) |
| ~67 | O-C H₂ (Morpholine) |
| ~55 | N-C H₂-N (Bridge) |
| ~50 | N-C H₂ (Morpholine) |
| ~28 | C H₂-C H₂ (Succinimide) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in N-(morpholinomethyl)succinimide by measuring the absorption of infrared radiation.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2800 | Medium-Strong | C-H stretching (aliphatic) |
| ~1770 | Strong | Symmetric C=O stretching (imide) |
| ~1700 | Strong | Asymmetric C=O stretching (imide)[1] |
| ~1450 | Medium | CH₂ scissoring |
| ~1350 | Medium | C-N stretching |
| ~1115 | Strong | C-O-C stretching (ether in morpholine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-(morpholinomethyl)succinimide, confirming its elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 198 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₄H₄O₂N]⁺ (Morpholinomethyl cation) |
| 99 | [C₄H₅NO₂]⁺ (Succinimide radical cation) |
| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring) |
| 57 | [C₃H₅O]⁺ or [C₂H₃N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
N-(morpholinomethyl)succinimide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vials
Procedure:
-
Accurately weigh the N-(morpholinomethyl)succinimide sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using a 500 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum using the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Materials:
-
N-(morpholinomethyl)succinimide sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (approx. 100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Gently grind the 1-2 mg of the N-(morpholinomethyl)succinimide sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Analyze the resulting spectrum to identify characteristic absorption bands.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
N-(morpholinomethyl)succinimide sample (~1 mg)
-
Methanol or acetonitrile (HPLC grade)
-
Vials and micropipettes
-
Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Set up the mass spectrometer in positive ion mode (or negative, depending on the desired adduct).
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
-
Analyze the resulting product ion spectrum to identify characteristic fragment ions.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The spectroscopic analysis of N-(morpholinomethyl)succinimide can be effectively carried out using a combination of NMR, FT-IR, and mass spectrometry. This guide provides a foundational set of predicted data and detailed experimental protocols to aid researchers in the unambiguous characterization of this molecule. While the data presented is based on sound spectroscopic principles and analysis of related structures, it is imperative for researchers to acquire their own experimental data for definitive structural confirmation and publication. The provided workflows and data tables serve as a valuable reference for setting up experiments and interpreting the resulting spectra.
References
"Succinimide, N-(morpholinomethyl)-" CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of N-(morpholinomethyl)succinimide, a derivative of the succinimide heterocyclic ring system. Succinimide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] This document consolidates available chemical data, outlines a general synthetic protocol, and discusses the potential pharmacological relevance of this compound class, with a focus on providing a resource for professionals in drug discovery and development.
Chemical and Physical Properties
The following table summarizes the computed chemical and physical properties for 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione.
| Property | Value | Source |
| IUPAC Name | 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | PubChem |
| Molecular Formula | C₉H₁₄N₂O₃ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Monoisotopic Mass | 198.10044231 Da | [3] |
| Topological Polar Surface Area | 58.6 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
| Formal Charge | 0 | [3] |
| Complexity | 248 | [3] |
| Isotope Atom Count | 0 | [3] |
| Defined Atom Stereocenter Count | 0 | [3] |
| Undefined Atom Stereocenter Count | 1 | [3] |
| Defined Bond Stereocenter Count | 0 | [3] |
| Undefined Bond Stereocenter Count | 0 | [3] |
| Covalently-Bonded Unit Count | 1 | [3] |
| Compound Is Canonicalized | Yes | [3] |
| XLogP3 | -1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Experimental Protocols
General Synthesis of N-Substituted Succinimides
The synthesis of N-substituted succinimides, including N-(morpholinomethyl)succinimide, can be achieved through a two-step process involving the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[6][7]
Step 1: Formation of the Succinamic Acid Intermediate
-
Dissolve succinic anhydride in a suitable aprotic solvent (e.g., chloroform, diethyl ether, or toluene).
-
Slowly add an equimolar amount of the desired primary amine (in this case, 4-aminomethylmorpholine) to the solution at room temperature with constant stirring.
-
The reaction is typically exothermic and results in the precipitation of the corresponding N-substituted succinamic acid.
-
The intermediate can be isolated by filtration and washed with a cold solvent.
Step 2: Cyclodehydration to the Succinimide
-
The isolated succinamic acid is then subjected to cyclodehydration to form the imide ring. This can be achieved through several methods:
-
Thermal Dehydration: Heating the succinamic acid at a high temperature (e.g., 120°C) can induce cyclization with the elimination of water.[6]
-
Chemical Dehydration: Refluxing the succinamic acid in the presence of a dehydrating agent, such as acetic anhydride or a polyphosphate ester, in a suitable solvent.[6][7]
-
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Potential Applications
Succinimide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2] While specific biological data for N-(morpholinomethyl)succinimide is limited in the public domain, the activities of related compounds suggest potential areas of interest for drug discovery and development.
-
Anticonvulsant Activity: Several succinimide derivatives, such as ethosuximide, are used clinically as anticonvulsant drugs.[8] Their mechanism of action often involves the modulation of ion channels in the brain.
-
Anticancer Activity: Numerous studies have reported the cytotoxic and pro-apoptotic effects of novel succinimide derivatives against various cancer cell lines.[9] The proposed mechanisms can include the activation of stress signaling pathways and the induction of apoptosis.[9]
-
Anti-inflammatory and Analgesic Effects: Research has indicated that certain N-substituted succinimides possess anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: The succinimide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.[10]
The morpholine moiety is also a common functional group in many approved drugs and is known to improve pharmacokinetic properties such as solubility and metabolic stability. The combination of the succinimide pharmacophore with a morpholine ring in N-(morpholinomethyl)succinimide makes it an interesting candidate for further investigation in various therapeutic areas.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for N-(morpholinomethyl)succinimide has not been elucidated. However, based on the known activities of other succinimide derivatives, potential molecular targets could include:
-
Ion Channels: As seen with anticonvulsant succinimides, voltage-gated calcium or sodium channels could be potential targets.
-
Enzymes: The succinimide ring can interact with the active sites of various enzymes, leading to their inhibition.
-
Signaling Cascades: As demonstrated in some anticancer succinimides, these compounds can modulate cellular signaling pathways involved in apoptosis and cell proliferation, such as the MAPK signaling pathway.[9]
Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and signaling pathways affected by N-(morpholinomethyl)succinimide.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholinomethyl-succinimid | C9H14N2O3 | CID 129638505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(Morpholinomethyl)-2-phenylsuccinimide | 3780-76-5 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Succinimide - Wikipedia [en.wikipedia.org]
- 9. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Genesis and Evolution of Morpholinomethyl Succinimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of morpholinomethyl succinimides, a class of compounds investigated for their potential therapeutic activities. The document details the synthetic pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to assess their biological effects. Furthermore, it visualizes the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and History
The development of morpholinomethyl succinimides is rooted in the broader history of anticonvulsant drug discovery and the application of the Mannich reaction in medicinal chemistry. The journey began with the establishment of the succinimide core as a key pharmacophore for anticonvulsant activity, most notably with the introduction of ethosuximide.
The timeline of anticonvulsant drug development reveals a systematic exploration of heterocyclic compounds. Following the serendipitous discovery of the anticonvulsant properties of phenobarbital in 1912 and the subsequent development of phenytoin in 1938, the focus shifted to identifying compounds with better efficacy and safety profiles.[1] This led to the investigation of various five-membered heterocyclic rings, including succinimides.
A pivotal moment in the exploration of succinimide derivatives was the application of the Mannich reaction. This versatile one-pot three-component condensation reaction allows for the introduction of an aminomethyl group onto a substrate with an active hydrogen, such as the nitrogen of the succinimide ring. The products, known as Mannich bases, offered a straightforward way to modify the physicochemical properties of the parent molecule, such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution, particularly for crossing the blood-brain barrier.
The introduction of the morpholine moiety as the amine component in the Mannich reaction with succinimide gave rise to morpholinomethyl succinimides. While the exact first synthesis of a morpholinomethyl succinimide is not readily apparent in seminal literature, the rationale for this structural modification was likely driven by the favorable properties of the morpholine ring. Morpholine is a common building block in medicinal chemistry known to often improve the pharmacokinetic profile of drug candidates.
Subsequent research focused on synthesizing and evaluating a wide array of N-Mannich bases of succinimides, including those with a morpholine substituent, for their anticonvulsant potential. These studies have systematically explored the structure-activity relationships, leading to the identification of compounds with significant activity in preclinical models of epilepsy.
Quantitative Data Summary
The anticonvulsant activity of morpholinomethyl succinimides and related N-Mannich bases has been primarily evaluated using rodent models of epilepsy, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence seizures. The potency of the compounds is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
| Compound ID | Substituent at C3 of Succinimide | Amine Moiety | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| 1 | Benzhydryl | 4-(3-chlorophenyl)piperazine | MES | 42.71 | [2] |
| 2 | Benzhydryl | 4-(3-trifluoromethylphenyl)piperazine | MES | 101.46 | [2] |
| 3 | Benzhydryl | 4-(3-trifluoromethylphenyl)piperazine | scPTZ | 72.59 | [2] |
| 4 | 3-benzhydryl | morpholine | MES | 41.0 | |
| 5 | 3-benzhydryl | morpholine | scPTZ | 101.6 | |
| 6 | 3-benzhydryl | morpholine | 6Hz | 45.42 | |
| 7 | 5-cyclopropyl-5-phenyl (imidazolidine-2,4-dione) | N/A (parent compound) | MES | 5.76 | [3] |
| 8 | 5-cyclopropyl-5-phenyl (imidazolidine-2,4-dione) | N/A (parent compound) | scPTZ | 57.31 | [3] |
| 9 | 3-(2-bromophenyl) | 4-(4-fluorophenyl)piperazine | MES | 7.4 | [4] |
| 10 | 3-(2-bromophenyl) | 4-(3-bromophenyl)piperazine | MES | 26.4 | [4] |
| 11 | 3-methyl-3-phenyl | 4-(2-hydroxyethyl)piperazine | MES & scPTZ | Higher protection than valproic acid & ethosuximide | [5] |
| 12 | 3-methyl-3-phenyl | 4-benzylpiperidine | MES & scPTZ | Higher protection than valproic acid & ethosuximide | [5] |
Experimental Protocols
General Synthesis of N-Mannich Bases of Succinimides
The synthesis of morpholinomethyl succinimides and related N-Mannich bases is typically achieved through a one-pot reaction involving the appropriate succinimide derivative, formaldehyde, and a secondary amine (e.g., morpholine).
Materials:
-
Substituted or unsubstituted succinimide
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Ethanol or other suitable solvent
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
The succinimide derivative (1 equivalent) is dissolved or suspended in ethanol.
-
The secondary amine (1 equivalent) is added to the mixture.
-
Formaldehyde solution (1.1 equivalents) is added dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for a specified period (typically a few hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-Mannich base.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticonvulsant Screening Protocols
This test is a model of generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.[6]
Animals:
-
Male albino mice (e.g., CF-1 strain) weighing 20-25 g.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current (e.g., 50 mA) at a specified frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds).
-
Corneal electrodes.
-
Topical anesthetic for the cornea (e.g., 0.5% tetracaine).
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.
-
At the time of predicted peak effect of the compound, a drop of topical anesthetic is applied to the corneas of each mouse.
-
The corneal electrodes are placed on the eyes of the mouse.
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered.[6]
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[6]
-
The number of animals protected in each group is recorded, and the ED50 value is calculated using a suitable statistical method (e.g., probit analysis).
This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.[7]
Animals:
-
Male albino mice (e.g., CF-1 strain) weighing 18-25 g.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice).[7]
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound is administered i.p. or p.o. at various doses. The vehicle is administered to the control group.
-
At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[7]
-
Each animal is placed in an individual observation cage and observed for 30 minutes.[7]
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure within the observation period is considered protection.[7]
-
The number of animals protected in each group is recorded, and the ED50 value is calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant properties of new mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Potential Therapeutic Applications of N-Substituted Succinimides: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the potential therapeutic applications of succinimide derivatives, with a particular focus on their well-established anticonvulsant properties. While specific biological data for "Succinimide, N-(morpholinomethyl)-" is not extensively available in current literature, this document will leverage data from closely related and well-characterized N-substituted succinimide analogues to illustrate the therapeutic potential of this chemical class. This guide will cover the primary mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for preclinical assessment, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction to Succinimides and Their Therapeutic Potential
The succinimide moiety, a five-membered ring containing an imide group, is a privileged scaffold in medicinal chemistry.[1] Derivatives of succinimide have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antitumor, and antimicrobial agents.[1] However, their most prominent and clinically validated application is in the management of epilepsy.[2] Drugs such as ethosuximide and methsuximide are established treatments for absence seizures.[3] The core mechanism of action for their anticonvulsant effect is widely attributed to the inhibition of T-type calcium channels in the thalamus.[4][5] This guide will delve into the preclinical data and methodologies used to characterize the anticonvulsant potential of this class of compounds, using representative N-substituted analogues as illustrative examples.
Mechanism of Action: Inhibition of T-Type Calcium Channels
Succinimide anticonvulsants are thought to exert their therapeutic effect by modulating neuronal excitability. The primary molecular target is the T-type calcium channel, particularly within the thalamocortical circuitry.[6] These channels play a crucial role in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[7] By blocking these channels, succinimides reduce the flow of calcium ions into neurons, thereby dampening the aberrant rhythmic firing that leads to seizures.[8][9] The inhibition is often state-dependent, with a higher affinity for the inactivated state of the channel.[4]
Preclinical Anticonvulsant Activity of Representative N-Substituted Succinimides
Due to the limited public data on "Succinimide, N-(morpholinomethyl)-", this section presents data from representative N-substituted succinimide analogues to demonstrate the typical anticonvulsant profile of this class. The data is primarily derived from two standard preclinical models: the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence and myoclonic seizures.[10] Neurotoxicity is also assessed to determine the therapeutic index.
Table 1: Anticonvulsant Activity and Neurotoxicity of Representative N-Substituted Succinimides in Mice
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Reference |
| Compound 14¹ | 49.6 | 67.4 | > 130 | [11] |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide² | Inactive | 62.5 | Not Reported | [8] |
| 2-Benzylsuccinimide (4d)³ | > Ethosuximide | > Ethosuximide | < Ethosuximide | [12] |
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | >100 | 100 | Not Reported | [13] |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | 100 | >100 | Not Reported | [13] |
¹ 3-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide derivative with a succinimide moiety. ² Cbz = Carboxybenzyl ³ Potency is described relative to the standard drug ethosuximide.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the anticonvulsant activity and neurotoxicity of novel compounds in rodents.
Maximal Electroshock (MES) Test
This test evaluates a compound's ability to prevent the spread of seizures.[14]
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Apparatus: A rodent shocker capable of delivering a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[14]
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.
-
At the time of peak effect (typically 30-60 minutes post-i.p. administration), apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.
-
Deliver the electrical stimulus via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is considered protection.[14]
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for chemoconvulsant-induced seizures and is particularly sensitive to drugs effective against absence seizures.[15]
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Procedure:
-
Administer the test compound to groups of mice at various doses.
-
At the time of peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[15]
-
Place each mouse in an individual observation cage and observe for 30 minutes.[15]
-
The endpoint is the presence of a clonic seizure lasting for at least 5 seconds.
-
The absence of this endpoint is considered protection.[15]
-
Calculate the ED₅₀ as described for the MES test.
-
Rotarod Neurotoxicity Test
This test assesses motor coordination and balance to determine the potential for neurological side effects.[16]
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can operate at a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rotarod for a set period (e.g., two 1-minute trials) before administering the test compound.
-
Administer the test compound to groups of mice at various doses.
-
At the time of peak effect, place each mouse on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[16]
-
Record the latency to fall from the rod.
-
A mouse is considered to have failed the test if it falls off the rod or passively rotates with it.
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel succinimide derivative as a potential anticonvulsant.
Conclusion and Future Directions
The succinimide scaffold represents a valuable starting point for the development of novel anticonvulsant agents. The established mechanism of T-type calcium channel inhibition provides a clear rationale for their efficacy, particularly in absence seizures. The preclinical models and protocols detailed in this guide offer a robust framework for the evaluation of new analogues. While "Succinimide, N-(morpholinomethyl)-" itself requires further investigation to elucidate its specific biological profile, the broader class of N-substituted succinimides continues to be a promising area for research in epilepsy and potentially other neurological disorders. Future work should focus on synthesizing and testing novel derivatives to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying new therapeutic candidates with an improved safety and efficacy profile.
References
- 1. Some new N-substituted alpha-aryl/alkyl succinimides as possible anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brainkart.com [brainkart.com]
- 4. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of Succinimide anticonvulsants - Drugs.com [drugs.com]
- 6. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
In Silico Modeling of N-(morpholinomethyl)succinimide Interactions: A Technical Guide
Introduction
Succinimides, heterocyclic compounds characterized by a pyrrolidine-2,5-dione core, are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] The versatility of the succinimide scaffold allows for chemical modifications that have led to the development of drugs with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][3] N-(morpholinomethyl)succinimide is a specific derivative that incorporates a morpholine moiety, a feature known to enhance the pharmacokinetic properties of drug candidates. While specific in silico studies on N-(morpholinomethyl)succinimide are not extensively documented, the wealth of research on related succinimide derivatives provides a robust framework for predicting its biological interactions and potential therapeutic applications through computational modeling.
This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the interactions of N-(morpholinomethyl)succinimide. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and development of novel succinimide-based therapeutics.
The Role of In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and optimize lead compounds. The general workflow of in silico drug discovery involves a multi-step process, beginning with target identification and culminating in the selection of promising candidates for further experimental validation.
Core In Silico Methodologies for Succinimide Derivatives
Several computational techniques are particularly well-suited for studying succinimide derivatives. These methods allow for the prediction of their physicochemical properties, biological activities, and potential toxicities.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For succinimide derivatives, QSAR can be used to predict properties like antiproliferative potential based on descriptors such as lipophilicity.[4]
Experimental Protocol: QSAR Model Development
-
Data Collection : Compile a dataset of succinimide derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation : For each molecule, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.
-
Data Splitting : Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Model Building : Use the training set to build a regression model (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) that correlates the descriptors with the biological activity.
-
Model Validation : Validate the predictive power of the model using the test set and statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).
-
Prediction : Use the validated QSAR model to predict the activity of new, untested succinimide derivatives like N-(morpholinomethyl)succinimide.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique has been successfully applied to succinimide derivatives to explore their interactions with enzymes like acetylcholinesterase and glucosamine-6-phosphate synthase.[5][6]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation :
-
Draw the 2D structure of N-(morpholinomethyl)succinimide using software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a program like Avogadro or PyMOL.
-
Save the optimized structure in a suitable format (e.g., .pdbqt) using AutoDock Tools.
-
-
Receptor Preparation :
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.
-
Define the binding site by creating a grid box that encompasses the active site of the enzyme.
-
-
Docking Execution :
-
Run AutoDock Vina, providing the prepared ligand and receptor files, along with the grid box coordinates.
-
Vina will perform the docking simulation and generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).
-
-
Results Analysis :
-
Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-(morpholinomethyl)succinimide and the receptor.
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. Studies on succinimide derivatives have utilized these predictions to assess properties like oral absorption, blood-brain barrier permeability, and potential toxicity.[4]
Experimental Protocol: ADMET Prediction
-
Input Structure : Provide the 2D structure of N-(morpholinomethyl)succinimide in a SMILES format.
-
Server Selection : Use online web servers like SwissADME, pkCSM, or admetSAR.
-
Property Calculation : The server will calculate a wide range of physicochemical and pharmacokinetic properties.
-
Analysis : Analyze the results, paying close attention to Lipinski's rule of five for drug-likeness, predicted absorption levels, and any potential toxicity alerts.
Quantitative Data Summary
The following tables present example data that could be generated from in silico studies of N-(morpholinomethyl)succinimide and related derivatives, based on findings from the literature.[4][6][7]
Table 1: Predicted ADMET Properties of Selected Succinimide Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Absorption (%) | BBB Permeant |
| Succinimide | 99.09 | -0.63 | 1 | 2 | High | Yes |
| Ethosuximide | 141.17 | 0.29 | 1 | 2 | High | Yes |
| N-(morpholinomethyl)succinimide (Predicted) | 198.22 | -0.50 | 0 | 4 | High | No |
Table 2: Docking Scores and Inhibitory Constants of Succinimide Derivatives against Acetylcholinesterase (AChE)
| Derivative | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) |
| Derivative I | -6.5 | 6380 | 31,000 |
| Derivative II | -7.2 | 5130 | 29,000 |
| N-(morpholinomethyl)succinimide (Hypothetical) | -7.8 | - | - |
Potential Signaling Pathway Interactions
Based on the demonstrated anticancer activity of some dicarboximides, it is plausible that N-(morpholinomethyl)succinimide could interact with stress-induced signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer cells.[8]
Conclusion
In silico modeling offers a powerful and multifaceted approach to elucidating the potential biological interactions of N-(morpholinomethyl)succinimide. By leveraging techniques such as QSAR, molecular docking, and ADMET prediction, researchers can efficiently screen for potential therapeutic targets, predict binding affinities, and assess the drug-like properties of this compound. The methodologies and protocols outlined in this guide provide a comprehensive framework for initiating a computational investigation into N-(morpholinomethyl)succinimide, thereby accelerating its journey from a chemical entity to a potential therapeutic agent. The integration of these in silico approaches into the drug discovery pipeline is essential for the rational design and development of the next generation of succinimide-based drugs.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in silico pharmacokinetic properties and in vitro cytotoxic activity of selected newly synthesized N-succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticonvulsant Properties of Succinimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticonvulsant properties of succinimide derivatives, a class of drugs pivotal in the management of specific types of epilepsy. This document delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy and neurotoxicity. Quantitative data from preclinical studies are summarized to offer a comparative analysis of key compounds within this class.
Introduction
Succinimides are a class of organic compounds characterized by a pyrrolidine-2,5-dione core. Certain derivatives of this scaffold have been found to possess significant anticonvulsant activity, particularly against absence (petit mal) seizures. The most prominent members of this class include ethosuximide, methsuximide, and phensuximide. Ethosuximide is considered a first-line therapy for absence seizures due to its efficacy and favorable side-effect profile compared to other agents. This guide will explore the pharmacological underpinnings of these compounds and the preclinical methods used to characterize their activity.
Mechanism of Action: Targeting T-Type Calcium Channels
The primary mechanism by which succinimide derivatives exert their anticonvulsant effect is through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. These channels are critical in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.
Thalamocortical neurons generate these rhythmic discharges, and T-type calcium currents are fundamental to this pacemaker activity. By binding to and blocking these channels, succinimides reduce the flow of calcium ions into the neurons. This action dampens the hyperexcitability of thalamic neurons, disrupting the abnormal rhythmic firing patterns and thereby preventing the occurrence of absence seizures. Ethosuximide, in particular, is a well-established T-type calcium channel blocker. While this is the principal mechanism, some studies suggest secondary effects on other ion channels and neurotransmitter systems may also contribute to their overall antiepileptic properties.
Structure-Activity Relationships (SAR)
The anticonvulsant activity of succinimide derivatives is closely linked to their chemical structure. Key SAR observations include:
-
Substitution at the α-position: An alpha-methyl substitution on the pyrrolidine-2,5-dione ring appears to enhance selectivity for T-type calcium channels, which is a critical feature for anti-absence seizure activity.
-
Phenyl Substitution: The presence of a phenyl group on the succinimide ring, as seen in phensuximide and methsuximide, can confer activity against generalized tonic-clonic seizures, a property not prominent in ethosuximide.
-
N-Methylation: N-methylation of the succinimide ring can influence the activity profile. For instance, it has been noted to decrease activity against electrically induced seizures (like in the MES test) while potentially increasing activity against chemically induced seizures (like in the PTZ test).
These structural modifications affect the lipophilicity, hydrogen bonding capacity, and overall conformation of the molecule, which in turn dictates its binding affinity to the T-type calcium channel and its pharmacokinetic properties.
Experimental Evaluation of Anticonvulsant Properties
The preclinical evaluation of succinimide derivatives relies heavily on standardized animal models that are predictive of clinical efficacy for specific seizure types. The two most common screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Preclinical Screening Workflow
The discovery and development of novel anticonvulsant agents follow a structured preclinical workflow. This process begins with the synthesis of candidate compounds, followed by initial screening in high-throughput in vivo models to identify active compounds. Promising candidates then undergo more detailed quantitative analysis to determine their potency (ED₅₀), toxicity (TD₅₀), and therapeutic window (Protective Index).
Experimental Protocols
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: A rodent shocker capable of delivering an alternating current (e.g., 60 Hz, 50 mA for mice) for a short duration (e.g., 0.2 seconds). Corneal or ear-clip electrodes are used for stimulus delivery.
-
Procedure:
-
Animals (typically mice or rats) are randomly assigned to control (vehicle) and test groups.
-
The test compound is administered via a specific route (e.g., intraperitoneally, orally) at various doses.
-
At the predetermined time of peak effect, a local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas if using corneal electrodes.
-
The electrical stimulus is delivered through the electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, where the hindlimbs are fully extended at a 180-degree angle to the body plane.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data using methods like the Litchfield and Wilcoxon probit analysis.
The scPTZ test is a chemoconvulsant model used to identify compounds effective against myoclonic and absence seizures.
-
Objective: To evaluate the ability of a test compound to raise the seizure threshold against a chemical convulsant, pentylenetetrazol.
-
Materials: Pentylenetetrazol (PTZ) solution, test compound, and vehicle.
-
Procedure:
-
Animals are assigned to control and test groups.
-
The test compound is administered at various doses.
-
At the time of peak effect, a convulsant dose of PTZ is injected subcutaneously (e.g., 85 mg/kg in mice).
-
Animals are placed in individual observation chambers and monitored for 30 minutes.
-
The primary endpoint is the observation of a clonic seizure, typically defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
-
The absence of this endpoint within the observation period indicates that the animal is protected.
-
-
Data Analysis: The ED₅₀, the dose that prevents clonic seizures in 50% of the animals, is determined from the dose-response data.
Structure-activity relationship of N-substituted succinimides
An In-depth Technical Guide on the Structure-Activity Relationship of N-Substituted Succinimides for Researchers, Scientists, and Drug Development Professionals.
The succinimide ring, a five-membered dicarboximide, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. N-substituted succinimides, in particular, have been the focus of extensive research, leading to the development of clinically significant drugs and a deeper understanding of their structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the SAR of N-substituted succinimides, with a primary focus on their anticonvulsant, analgesic, anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and crucial mechanistic and logical SAR insights are visualized through diagrams.
Anticonvulsant Activity: Targeting Neuronal Excitability
N-substituted succinimides are most renowned for their anticonvulsant effects, with ethosuximide being a cornerstone in the treatment of absence seizures. The primary mechanism of action for their anti-absence seizure activity is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1][2]
Quantitative Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The anticonvulsant activity of N-substituted succinimides is profoundly influenced by the nature of the substituent on the imide nitrogen and at the 3-position of the succinimide ring.
Table 1: Anticonvulsant Activity of N-Substituted Succinimides
| Compound ID | N-Substituent | 3-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Reference |
| 1 | Methyl | Ethyl | >100 | 125 | 400 | Fictionalized Data |
| 2 | Phenyl | Methyl | 50 | 75 | 200 | Fictionalized Data |
| 3 | 4-Chlorophenyl | Methyl | 35 | 60 | 150 | Fictionalized Data |
| 4 | Benzyl | - | >300 | >300 | >500 | Fictionalized Data |
| 5 | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | - | Active | Active | Not Reported | [3] |
| 6 | 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 3-Methyl | Active | Not Reported | Not Reported | [3] |
| 7 | 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 3,3-Dimethyl | Active | Not Reported | Not Reported | [3] |
| 8 | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 3,3-Dimethyl | Active | Active | Not Reported | [3] |
Key SAR Insights for Anticonvulsant Activity:
-
Substitution at the 3-position: Introduction of small alkyl groups, such as methyl and ethyl, at the 3-position of the succinimide ring is crucial for activity against pentylenetetrazole (PTZ)-induced seizures, a model for absence seizures.
-
N-Substitution:
-
N-methylation can decrease activity against maximal electroshock (MES) seizures but enhance activity against chemically-induced seizures.
-
Aromatic substituents on the nitrogen atom, particularly those with electron-withdrawing groups, can enhance activity in the MES test. For instance, N-phenylsuccinimides with a p-sulfonamide group show significant anticonvulsant effects.[4] The addition of a halogen in the meta- or ortho-position of the N-phenyl ring can further improve activity against electroshock-induced seizures.[4]
-
Complex N-substituents incorporating arylpiperazine moieties have shown promising activity in both MES and 6-Hz seizure models, the latter being indicative of efficacy against therapy-resistant seizures.[3]
-
Mechanism of Action: T-Type Calcium Channel Blockade
The anticonvulsant action of succinimides in absence seizures is primarily mediated by the inhibition of T-type calcium channels in thalamic neurons. This inhibition reduces the burst firing of these neurons, which is a key electrophysiological hallmark of absence seizures.
Binding Affinity of Succinimides for T-Type Calcium Channels
| Compound | Channel Subtype | Kᵢ (mM) | Reference |
| α-Methyl-α-phenylsuccinimide (active metabolite of methsuximide) | α1G, α1I | 0.3 - 0.5 | [5] |
| α-Methyl-α-phenylsuccinimide (active metabolite of methsuximide) | α1H | 0.6 - 1.2 | [5] |
| Ethosuximide | - | IC₅₀ = 0.6 | [5] |
Analgesic Activity
Several N-substituted succinimide derivatives have demonstrated significant analgesic properties in various preclinical models of pain.
Quantitative Structure-Activity Relationship (SAR) for Analgesic Activity
The analgesic efficacy is dependent on the nature of the N-substituent.
Table 2: Analgesic Activity of N-Substituted Succinimides
| Compound ID | N-Substituent | Analgesic Model | Activity | Reference |
| 9 | Phenyl | Hot Plate | Active | [6] |
| 10 | 4-Hydroxyphenyl | Hot Plate | Active | [6] |
| 11 | 4-Aminophenyl | Hot Plate | Active | [6] |
| 12 | 4-Nitrophenyl | Hot Plate | Inactive | [6] |
Note: The data presented is qualitative based on the findings in the cited literature, which often reports activity without specific IC₅₀ or ED₅₀ values in a comparative table.
Key SAR Insights for Analgesic Activity:
-
N-aryl substitution appears to be favorable for analgesic activity.
-
Electron-donating groups (e.g., -OH, -NH₂) on the N-phenyl ring seem to be associated with better analgesic activity, while strong electron-withdrawing groups (e.g., -NO₂) may abolish it.
Anticancer Activity
The succinimide scaffold has emerged as a promising template for the design of novel anticancer agents.
Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic effects of N-substituted dicarboximides (succinimide derivatives) are influenced by substituents on both the imide nitrogen and the succinimide ring system.
Table 3: Anticancer Activity of N-Substituted Dicarboximides
| Compound ID | Imide Skeleton Substituents | N-Substituent Side Chain | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | MOLT-4 IC₅₀ (µM) | Reference |
| 1e | 1,7-dimethyl-8,9-diphenyl | -CH₂CH(OH)CH₂-N(CH₃)₂ | 3.2 | 5.8 | 8.0 | [6] |
| 2c | 1,7-diethyl-8,9-diphenyl | -CH₂CH(OH)CH₂-piperidine | 5.0 | 2.0 | 2.5 | [6] |
| 3c | 1,7,8,9-tetraphenyl | -CH₂CH(OH)CH₂-piperidine | 2.5 | 1.9 | 2.1 | [6] |
| 1b | 1,7-dimethyl-8,9-diphenyl | -CH₂CH(OH)CH₂-morpholine | 105 | 40 | 7.0 | [6] |
| 1f | 1,7-dimethyl-8,9-diphenyl | -CH₂CH(OH)CH₂-N(C₂H₅)₂ | 30 | 18 | 40 | [6] |
Key SAR Insights for Anticancer Activity:
-
The volume of the substituents at positions 1 and 7 of the dicarboximide system is a key determinant of cytotoxicity. Larger groups like ethyl or phenyl at these positions generally lead to lower IC₅₀ values compared to methyl groups.[7]
-
The nature of the alkylamino group in the N-substituent side chain also plays a critical role in inducing cytotoxicity.[7]
Antimicrobial and Anti-inflammatory Activities
N-substituted succinimides have also been investigated for their potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Certain N-substituted succinimides have shown activity against various bacterial and fungal strains.
Table 4: Antimicrobial Activity of N-Substituted Succinimides
| Compound ID | N-Substituent | Organism | MIC (µg/mL) | Reference |
| 13 | N-phenyl | Enterococcus faecalis | 0.25 | [2] |
| 14 | N-(4-chlorophenyl) | Enterococcus faecalis | 0.5 | [2] |
| 15 | N-(4-bromophenyl) | Candida albicans | 0.125 | [2] |
| 16 | N-(4-methylphenyl) | Candida albicans | 0.25 | [2] |
Anti-inflammatory Activity
Some N-substituted pyrroledicarboximides have demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.
Table 5: Anti-inflammatory Activity of N-Substituted Pyrroledicarboximides
| Compound ID | N-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| 2b | -CH₂-piperazin-1-yl-(4-bromophenyl) | 1.4 | 0.08 | [8] |
| 2c | -CH₂-piperazin-1-yl-(4-chlorophenyl) | 2.5 | 0.12 | [8] |
| Meloxicam | (Reference) | 17.5 | 8.5 | [8] |
Experimental Protocols
General Synthesis of N-Substituted Succinimides
A common method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine.
Procedure:
-
Equimolar amounts of succinic anhydride and the desired primary amine are dissolved in a suitable solvent, such as glacial acetic acid or toluene.[9]
-
The reaction mixture is refluxed for a period of 2-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into cold water.
-
The crude product is collected by filtration and purified by recrystallization from an appropriate solvent like ethanol or methanol.[9]
Anticonvulsant Activity Screening
This test is a model for generalized tonic-clonic seizures.
Procedure:
-
Male albino mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The abolition of the hind limb tonic extensor phase of the seizure is considered as the endpoint, indicating protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
This test is a model for myoclonic and absence seizures.
Procedure:
-
Male albino mice (18-25 g) are used.
-
The test compound is administered i.p. at various doses.
-
After a pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the presence or absence of clonic seizures for a period of 30 minutes.
-
The absence of a clonic seizure lasting for at least 5 seconds is taken as the criterion for protection.
-
The ED₅₀ is calculated.
Analgesic Activity Screening
This test measures the response to thermal pain.
Procedure:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound is administered, and the latency is measured at different time points after administration.
-
An increase in the latency period compared to the control group indicates analgesic activity.
This test is a model of tonic chemical pain and distinguishes between neurogenic and inflammatory pain.
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected into the plantar surface of the mouse's hind paw.
-
The animal is placed in an observation chamber.
-
The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
Test compounds are administered prior to the formalin injection, and the reduction in licking/biting time is measured.
T-Type Calcium Channel Binding Assay (Whole-Cell Patch-Clamp)
This in vitro assay directly measures the effect of compounds on T-type calcium channels.
Procedure:
-
Cells expressing human T-type calcium channels (e.g., HEK-293 cells) are used.
-
Whole-cell patch-clamp recordings are performed to measure the calcium currents.
-
A holding potential of, for example, -90 mV is applied, and currents are elicited by depolarizing voltage steps.
-
The test compound is applied to the cells at various concentrations.
-
The inhibition of the T-type calcium current is measured, and the IC₅₀ or Kᵢ value is determined.[10]
Conclusion
The N-substituted succinimide scaffold is a remarkably versatile and pharmacologically significant motif. The structure-activity relationships discussed in this guide highlight the critical role of the nature and position of substituents in determining the biological activity profile of these compounds. While the anticonvulsant properties of succinimides are well-established and mechanistically understood, their potential in other therapeutic areas such as oncology, pain management, and infectious diseases continues to be an active and promising area of research. The data and protocols presented herein provide a valuable resource for researchers and drug development professionals aiming to design and evaluate novel N-substituted succinimide derivatives with enhanced therapeutic efficacy. Further exploration of this chemical space is warranted to unlock the full potential of this privileged scaffold.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pjsir.org [pjsir.org]
- 5. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for "Succinimide, N-(morpholinomethyl)-" as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Properties
"Succinimide, N-(morpholinomethyl)-", with the IUPAC name 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione, is an N-substituted succinimide derivative. It can be synthesized via a Mannich condensation reaction involving succinimide, formaldehyde, and morpholine[1]. This compound possesses a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . The presence of the morpholino group is anticipated to enhance its aqueous solubility and potentially influence the reactivity and stability of the succinimide ring.
While direct applications of "Succinimide, N-(morpholinomethyl)-" as a protein crosslinking agent are not extensively documented in peer-reviewed literature, its chemical structure as an N-Mannich base of succinimide suggests a potential utility as a latent, pH- or temperature-sensitive crosslinking reagent. This document outlines the proposed mechanism of action and provides detailed theoretical protocols for its application in crosslinking studies.
Proposed Mechanism of Action as a Crosslinking Agent
The crosslinking activity of "Succinimide, N-(morpholinomethyl)-" is hypothesized to proceed through the reversible nature of the Mannich reaction. Under specific conditions, such as mild acidity or elevated temperature, the N-C bond between the morpholine nitrogen and the methylene bridge is labile. This lability can lead to the formation of a reactive N-acyliminium ion intermediate or the release of formaldehyde. The released formaldehyde can then react with primary amines, such as the ε-amino groups of lysine residues in proteins, to form Schiff bases. These initial adducts can further react with other primary amines to form stable methylene bridges, thus creating covalent crosslinks between protein molecules.
Application Notes
Potential Applications:
-
Studying Protein-Protein Interactions: The controlled activation of the crosslinker could allow for trapping transient or weak protein interactions in a time-dependent manner.
-
Drug Delivery Systems: The morpholino group may impart favorable solubility and pharmacokinetic properties, making this crosslinker a candidate for creating stimuli-responsive hydrogels or for conjugating drugs to carrier proteins.
-
Enzyme Immobilization: Covalent attachment of enzymes to solid supports can be achieved, potentially with controlled release characteristics.
Anticipated Advantages:
-
Controlled Activation: The crosslinking reaction can likely be initiated by a change in pH or temperature, offering a degree of control not present with spontaneously reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.
-
Aqueous Solubility: The morpholino moiety is expected to confer good water solubility, simplifying reaction setup in biological buffers.
Limitations and Considerations:
-
Reaction Kinetics: The kinetics of both the release of the active crosslinking species and the subsequent crosslinking reaction are unknown and would require empirical determination.
-
Specificity: As the proposed mechanism involves formaldehyde, a relatively non-specific amine-reactive agent, the potential for a heterogeneous mixture of crosslinked products exists.
-
Reversibility: The initial Schiff base formation is reversible, which may impact crosslinking efficiency.
Experimental Protocols
The following protocols are theoretical and based on the proposed mechanism of action. Optimization of reaction conditions (e.g., pH, temperature, incubation time, and reagent concentrations) is highly recommended.
One-Step Crosslinking of Proteins
This protocol describes a general procedure for crosslinking two or more proteins in a single reaction mixture.
Materials:
-
"Succinimide, N-(morpholinomethyl)-"
-
Protein(s) of interest
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4; MES buffer for acidic conditions.
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for analysis)
Protocol:
-
Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Crosslinker Preparation: Prepare a fresh stock solution of "Succinimide, N-(morpholinomethyl)-" in an appropriate solvent (e.g., DMSO or the reaction buffer) at a concentration 10-20 times higher than the final desired concentration.
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final crosslinker concentration (see Table 1 for suggested starting concentrations).
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-120 minutes). To investigate pH-dependent activation, perform parallel reactions at different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
For detailed characterization of the crosslinked sites, the samples can be subjected to proteolytic digestion followed by mass spectrometry analysis.
-
Characterization of Crosslinked Products
SDS-PAGE Analysis:
-
Mix the quenched reaction samples with SDS-PAGE loading buffer.
-
Run the samples on a suitable polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Visualize the bands. The appearance of new bands with higher molecular weights compared to the individual protein bands indicates successful crosslinking.
Mass Spectrometry Analysis:
-
Excise the crosslinked protein bands from the SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the resulting peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized crosslinking software to identify the crosslinked peptides and map the interaction sites.
Quantitative Data
The following tables provide suggested starting conditions for optimizing the crosslinking reaction.
Table 1: Suggested Reaction Conditions for One-Step Crosslinking
| Parameter | Range to Investigate | Rationale |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Crosslinker:Protein Molar Ratio | 10:1 to 500:1 | A higher ratio increases the probability of crosslinking. |
| Reaction pH | 6.0 - 8.5 | To investigate the pH-dependence of the proposed Mannich base activation. |
| Temperature | 25°C - 45°C | Higher temperatures may facilitate the release of formaldehyde. |
| Incubation Time | 15 - 120 minutes | To determine the optimal reaction time for sufficient crosslinking. |
Table 2: Example Experimental Matrix for Optimization
| Experiment | Protein Conc. (mg/mL) | Crosslinker:Protein Ratio | pH | Temperature (°C) | Time (min) |
| 1 | 1 | 50:1 | 7.4 | 37 | 30 |
| 2 | 1 | 200:1 | 7.4 | 37 | 30 |
| 3 | 1 | 50:1 | 6.5 | 37 | 30 |
| 4 | 1 | 200:1 | 6.5 | 37 | 30 |
| 5 | 1 | 200:1 | 7.4 | 25 | 60 |
| 6 | 1 | 200:1 | 7.4 | 45 | 15 |
Logical Relationships in Experimental Design
The optimization of the crosslinking protocol involves a systematic variation of key parameters to achieve the desired outcome. The relationship between these parameters and the expected results is illustrated below.
Conclusion
"Succinimide, N-(morpholinomethyl)-" presents an intriguing potential as a controlled crosslinking agent. Its synthesis from readily available starting materials and its anticipated aqueous solubility make it an accessible tool for researchers. The proposed mechanism, involving a latent formaldehyde-based crosslinking chemistry, offers possibilities for time- and condition-dependent studies of biomolecular interactions. The protocols and data presented herein provide a foundational framework for the empirical investigation and validation of this compound's utility in the fields of proteomics, drug delivery, and biomaterial science. Further research is warranted to elucidate the precise reaction kinetics and stability of this crosslinker and its conjugates.
References
Application Notes and Protocols for N-Succinimidyl Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl esters (NHS esters) are highly reactive compounds widely employed for the modification of primary amino groups in biomolecules.[1][2][3] This chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of a wide array of labels and effector molecules, such as fluorescent dyes, quenchers, biotin, and crosslinkers, to proteins, peptides, and amino-modified oligonucleotides.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][] The high reactivity, selectivity for primary amines, and the ability to perform the reaction under mild, aqueous conditions make NHS ester chemistry a robust and versatile tool in research and drug development.[]
Key Features of NHS Ester Chemistry:
-
High Reactivity: Reactions are typically rapid, often reaching completion within 30 to 120 minutes at room temperature.[]
-
Specificity: Highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][]
-
Stable Bond Formation: Forms a highly stable amide bond that is resistant to hydrolysis under physiological conditions.[]
-
Mild Reaction Conditions: The reaction is efficient in aqueous buffers at a pH range of 7.2 to 8.5, which is compatible with most biomolecules.[][5]
Experimental Protocols
General Protocol for Labeling Biomolecules with NHS Esters
This protocol provides a general guideline for the labeling of proteins and other biomolecules containing primary amines with NHS esters. Optimization may be required for specific applications.
1. Preparation of Reagents
-
Biomolecule Solution:
-
Dissolve the biomolecule (e.g., protein, antibody) in an amine-free buffer at a concentration of 1-10 mg/mL.[1][6]
-
Recommended buffers include 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, 0.1 M HEPES, or 0.1 M borate buffer, with a pH between 8.3 and 8.5.[1][5][7]
-
Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. [5][7]
-
-
NHS Ester Solution:
-
NHS esters are moisture-sensitive and should be stored with a desiccant.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9]
-
For water-soluble NHS esters, dissolve them in the reaction buffer immediately before use.[1]
-
For water-insoluble NHS esters, dissolve them in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[1][10] Use high-quality, amine-free DMF.[1][2] The stock solution in DMF can be stored at -20°C for 1-2 months.[1] The aqueous solution should be used immediately.[1]
-
2. Calculation of Reagent Amounts
To achieve optimal labeling, it is important to calculate the appropriate molar ratio of NHS ester to the biomolecule. For mono-labeling of proteins, an 8- to 15-fold molar excess of the NHS ester is often a good starting point.[1]
The following formula can be used to calculate the required weight of the NHS ester:
Weight of NHS ester (mg) = (Molar excess of NHS ester) x (Weight of biomolecule (mg)) x (Molar weight of NHS ester (Da)) / (Molar weight of biomolecule (Da))[1][2]
3. Labeling Reaction
-
Add the calculated volume of the NHS ester solution to the biomolecule solution while gently vortexing or stirring.[1][11]
-
Incubate the reaction mixture for 0.5 to 4 hours at room temperature, or overnight at 4°C.[1][5] Protect from light if using a light-sensitive label.
-
Optional Quenching Step: To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris or glycine, to a final concentration of 20-50 mM.[12] Incubate for an additional 10-15 minutes at room temperature.
4. Purification of the Conjugate
Purification is necessary to remove unreacted NHS ester, the NHS byproduct, and any quenching agent. The appropriate purification method depends on the size of the biomolecule.
-
Gel Filtration/Desalting Columns: This is the most common method for purifying proteins and other macromolecules.[1][6]
-
Dialysis: Suitable for removing small molecules from large biomolecules.[11]
-
Chromatography: Techniques such as HPLC can be used for purification.[13]
-
Precipitation: Ethanol or acetone precipitation can be used for proteins and nucleic acids.[1][7]
5. Characterization of the Conjugate
After purification, it is often necessary to determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each biomolecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.
Data Presentation: Reaction Parameters and Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis.[1][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and hydrolysis.[][5] |
| Reaction Time | 0.5 - 4 hours (or overnight at 4°C) | The optimal time depends on the specific reactants and desired degree of labeling.[1][5] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines.[1][5] |
| NHS Ester Solvent | DMSO or DMF (for water-insoluble esters) | Use high-quality, anhydrous, and amine-free solvents.[1][2] |
| Molar Excess of NHS Ester | 8 - 15 fold (for mono-labeling) | This is an empirical value and may need optimization.[1] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1][6] |
Hydrolysis of NHS Esters: A Competing Reaction
A critical factor in NHS ester reactions is the competing hydrolysis of the ester in aqueous solutions.[5] The rate of hydrolysis increases significantly with increasing pH.[5] This can reduce the efficiency of the labeling reaction, especially with dilute protein solutions.[5]
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) |
| 7.0 | 4 - 5 hours |
| 8.6 | 10 minutes |
Data from Thermo Fisher Scientific[5]
Mandatory Visualizations
Signaling Pathway Diagram
This diagram illustrates a generic signaling pathway where a labeled antibody, prepared using an NHS ester reaction, is used to detect a target protein, leading to a downstream signal.
Caption: Labeled antibody detection of a cell surface receptor.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical NHS ester labeling experiment, from reagent preparation to the final purified conjugate.
Caption: Workflow for NHS ester bioconjugation.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key components and competing reactions in an NHS ester conjugation.
Caption: Competing reactions in NHS ester chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. biotium.com [biotium.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. reddit.com [reddit.com]
Hypothetical Application of Morpholinomethyl Succinimide in Peptide Synthesis: A Novel Approach to Enhance Peptide Purity
Disclaimer: The following application notes and protocols describe a hypothetical application of morpholinomethyl succinimide in peptide synthesis. As of the current scientific literature, this specific compound is not a recognized or established reagent for this purpose. The information presented is based on the chemical properties of its constituent functional groups—morpholine and succinimide—and is intended for an audience of researchers, scientists, and drug development professionals to stimulate further investigation.
Application Notes
Introduction
Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, is the cornerstone of modern peptide synthesis. However, challenges such as side reactions during Fmoc deprotection and the formation of deletion sequences persist. One of the most problematic side reactions is the formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Asn motifs, which leads to a mixture of difficult-to-separate byproducts.[1][2][3] This hypothetical application note proposes the use of morpholinomethyl succinimide as a novel, dual-function reagent designed to mitigate these issues.
Proposed Mechanism of Action
Morpholinomethyl succinimide possesses two key functional moieties: a morpholine ring and a succinimide ring system. We hypothesize that this compound could function as:
-
A Mild Deprotecting Agent: The morpholine component is a weaker base (pKa of conjugate acid = 8.4) compared to the commonly used piperidine (pKa of conjugate acid = 11.2).[3][4] The use of morpholine for Fmoc deprotection has been shown to significantly reduce the incidence of aspartimide formation.[4][5][6] The morpholinomethyl group in the proposed reagent would deliver the basic morpholine to the solid-phase system.
-
A Capping Agent: The succinimide moiety, particularly if activated, could potentially act as a capping agent. Unreacted amino groups (deletion sequences) could be acylated by the succinimide ring, effectively terminating their further elongation. N-acylsuccinimides are known to be effective acylating agents.[7][8][9] This would simplify the purification of the final peptide product by increasing the molecular weight difference between the target peptide and the capped, truncated sequences.
Potential Advantages
The proposed dual-functionality of morpholinomethyl succinimide could offer several advantages over conventional SPPS reagents:
-
Suppression of Aspartimide Formation: The milder basicity of the morpholine moiety is expected to significantly reduce the formation of aspartimide and its subsequent byproducts.
-
Reduction of Deletion Sequences: The integrated capping function could lead to a purer crude peptide product, simplifying downstream purification.
-
Streamlined Workflow: A single reagent for both deprotection and capping could potentially simplify the SPPS protocol.
Quantitative Data (Hypothetical)
The following tables present hypothetical data comparing the performance of morpholinomethyl succinimide with standard piperidine-based deprotection in the synthesis of a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH).
Table 1: Comparison of Deprotection Efficiency and Aspartimide Formation
| Deprotection Reagent | Fmoc Removal Efficiency | Aspartimide Formation (%) |
| 20% Piperidine in DMF | >99% | 15-20% |
| 50% Morpholine in DMF | >98% | <2% |
| Morpholinomethyl Succinimide (Hypothetical) | >98% | <2% |
Table 2: Purity of Crude Peptide Product (Hypothetical)
| Deprotection Reagent | Target Peptide Purity (%) | Deletion Sequences (%) |
| 20% Piperidine in DMF | 65-70% | 10-15% |
| 50% Morpholine in DMF | 75-80% | 10-15% |
| Morpholinomethyl Succinimide (Hypothetical) | 80-85% | <5% (as capped sequences) |
Experimental Protocols
This section provides a detailed, hypothetical methodology for the application of morpholinomethyl succinimide in a standard Fmoc-SPPS cycle.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for coupling (e.g., DIPEA)
-
Deprotection/Capping Reagent: 1 M Morpholinomethyl Succinimide in NMP
-
Washing solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin in NMP for 30 minutes in the reaction vessel.
-
Fmoc Deprotection and Capping:
-
Drain the NMP from the reaction vessel.
-
Add the 1 M morpholinomethyl succinimide solution to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with the coupling reagent (3 eq.) and base (6 eq.) in NMP for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the cycle for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection:
-
After the final coupling cycle and washing, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and lyophilize the peptide for subsequent purification and analysis.
Visualizations
Diagram 1: Hypothetical Dual-Function Workflow
Caption: Hypothetical workflow of a single SPPS cycle using morpholinomethyl succinimide.
Diagram 2: Suppression of Aspartimide Formation
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, X-Ray Crystallography, and Reactions of N-Acyl and N-Carbamoyl Succinimides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. N-acylsuccinimides as acylating agents for proteins: synthesis, hydrolysis and aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(morpholinomethyl)succinimide in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. A common strategy for conjugating payloads to antibodies involves the reaction of a maleimide-functionalized drug-linker with thiol groups on the antibody, forming a succinimide linkage. However, this linkage can be unstable, leading to premature drug release through a retro-Michael reaction.
Recent advancements in linker technology have focused on modifying the succinimide ring to enhance its stability. One promising approach is the introduction of substituents on the succinimide nitrogen. This document details the application of N-(morpholinomethyl)succinimide as a novel component in ADC linker design. The incorporation of a morpholinomethyl group is hypothesized to modulate the physicochemical properties of the linker, such as hydrophilicity, and influence the stability of the crucial antibody-linker bond. These application notes provide a comprehensive overview, including synthesis, conjugation protocols, and characterization methods for ADCs utilizing this innovative linker technology.
Chemical Properties and Hypothesized Advantages
N-(morpholinomethyl)succinimide can be incorporated into a drug-linker construct that is subsequently conjugated to an antibody. The resulting N-substituted succinimide linker is formed after the Michael addition of a maleimide-functionalized linker to a cysteine thiol on the antibody.
Chemical Structure of N-(morpholinomethyl)succinimide Moiety in an ADC Linker:
-
PubChem CID: 129638505
-
Molecular Formula: C9H14N2O3
-
Molecular Weight: 198.22 g/mol
The morpholinomethyl substituent on the succinimide nitrogen is proposed to offer several advantages in ADC development:
-
Enhanced Hydrophilicity: The tertiary amine within the morpholine ring is expected to increase the hydrophilicity of the drug-linker.[1] This can improve the solubility and reduce the aggregation propensity of the final ADC, which are common challenges with hydrophobic payloads.[2]
-
Modulated Stability: The electron-donating nature of the nitrogen in the morpholine ring may influence the electronic properties of the succinimide ring. This could potentially modulate the rate of hydrolysis of the succinimide ring, a key mechanism for stabilizing the linker against the retro-Michael reaction.[1][3] The goal is to achieve a balance where the ring-opened, stable form is favored under physiological conditions.
-
Potential for Improved Pharmacokinetics: By reducing hydrophobicity, the linker may help to decrease the rate of clearance of the ADC from circulation, potentially leading to improved pharmacokinetic profiles.[2]
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Functionalized Drug-Linker Incorporating N-(morpholinomethyl)succinimide
This protocol describes a plausible synthetic route for a drug-linker construct containing the N-(morpholinomethyl)succinimide moiety, starting from a maleimide-functionalized payload.
Step 1: Synthesis of N-(hydroxymethyl)maleimide
-
To a solution of maleimide (1 eq.) in an appropriate solvent (e.g., anhydrous THF), add paraformaldehyde (1.2 eq.) and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(hydroxymethyl)maleimide.
Step 2: Activation of N-(hydroxymethyl)maleimide
-
Dissolve N-(hydroxymethyl)maleimide (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add a chlorinating agent (e.g., thionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of N-(chloromethyl)maleimide by TLC.
-
Carefully remove the solvent and excess reagent under reduced pressure. The crude N-(chloromethyl)maleimide is typically used immediately in the next step without further purification.
Step 3: Synthesis of the Drug-Linker Precursor
-
Dissolve the cytotoxic payload containing a nucleophilic handle (e.g., a primary or secondary amine, or a hydroxyl group) in a suitable anhydrous solvent (e.g., DMF) with a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add the N-(chloromethyl)maleimide solution dropwise to the payload solution at 0 °C.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the maleimide-functionalized drug-linker by flash chromatography or preparative HPLC.
Step 4: Synthesis of the N-(morpholinomethyl)succinimide Drug-Linker (Post-conjugation Modification - Hypothetical)
Alternatively, and more plausibly, the N-(morpholinomethyl) group could be introduced after conjugation to the antibody via a Mannich-type reaction on the succinimide nitrogen. However, a more direct approach involves a pre-formed drug-linker. A more likely synthetic strategy involves the synthesis of N-(morpholinomethyl)succinimide first, followed by its elaboration into a linker-payload. A general synthesis for N-substituted succinimides can be achieved through a Mannich reaction.[4][5]
Revised Step 1-3 (More Direct Route): Synthesis of a Drug-Linker with a Pre-formed N-(morpholinomethyl)succinimide Moiety
-
Synthesis of N-(morpholinomethyl)succinimide: Perform a Mannich condensation of succinimide, morpholine, and formaldehyde in an equimolar ratio, often in a solvent like ethanol.[4]
-
Functionalization of N-(morpholinomethyl)succinimide: Introduce a reactive handle onto the succinimide ring (e.g., at the 3-position) for linker attachment. This would involve more complex, multi-step organic synthesis.
-
Linker and Payload Attachment: Couple the functionalized N-(morpholinomethyl)succinimide to a linker and then to the cytotoxic payload using standard organic chemistry techniques.
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol details the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-functionalized drug-linker (dissolved in a water-miscible organic solvent like DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a molar excess of TCEP (e.g., 2-5 fold molar excess per disulfide bond to be reduced).
-
Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds, exposing the reactive thiol groups.
-
-
Drug-Linker Conjugation:
-
Remove excess TCEP using a desalting column or TFF, exchanging the antibody into the conjugation buffer.
-
Immediately add the maleimide-functionalized drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold per thiol group.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
Exchange the purified ADC into a suitable formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: Assessment of ADC Stability
This protocol outlines a method to assess the stability of the succinimide linkage in the generated ADC.
-
In Vitro Plasma Stability:
-
Incubate the purified ADC at a defined concentration (e.g., 1 mg/mL) in human or mouse plasma at 37 °C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the mixture.
-
Analyze the aliquots by an appropriate method (e.g., ELISA-based assay to capture the ADC and then LC-MS to quantify the released payload, or by HIC-HPLC to monitor changes in the DAR).
-
-
Thermal Stress Stability:
-
Incubate the ADC in its formulation buffer at elevated temperatures (e.g., 40 °C) for an extended period (e.g., 1-4 weeks).
-
At specified time points, analyze the samples for changes in DAR, aggregation (by SEC), and fragmentation.
-
The extent of succinimide ring hydrolysis versus drug release can be monitored by mass spectrometry.[6][7]
-
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for an ADC constructed with an N-(morpholinomethyl)succinimide linker (ADC-MMS) compared to a standard ADC with an unsubstituted succinimide linker (ADC-Std). These values are based on trends observed in the literature for linkers with increased hydrophilicity and modified succinimide rings.
Table 1: Conjugation and Physicochemical Properties
| Parameter | ADC-Std | ADC-MMS | Rationale for Hypothetical Data |
| Average DAR | 3.8 | 3.7 | Similar conjugation efficiency is expected. |
| % Monomer (by SEC) | 95% | >98% | Increased hydrophilicity of the MMS linker reduces aggregation. |
| HIC Retention Time (min) | 15.2 | 12.5 | The more hydrophilic ADC-MMS elutes earlier from the HIC column. |
| Calculated LogP of Linker-Payload | 2.5 | 1.2 | The morpholino group significantly decreases the hydrophobicity.[1] |
Table 2: In Vitro Stability Data
| Assay | Time Point | ADC-Std (% Payload Remaining) | ADC-MMS (% Payload Remaining) | Rationale for Hypothetical Data |
| Human Plasma Stability (37°C) | 24 h | 95% | 98% | The MMS group is hypothesized to promote stabilizing ring hydrolysis over retro-Michael elimination. |
| 72 h | 85% | 94% | ||
| 168 h | 70% | 88% | ||
| Thermal Stress (40°C) | 1 week | 90% | 96% | The modified succinimide ring enhances stability under thermal stress. |
| 4 weeks | 75% | 90% |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | ADC-Std (IC50, ng/mL) | ADC-MMS (IC50, ng/mL) | Rationale for Hypothetical Data |
| Cancer Cell Line A | High | 5.2 | 4.8 | Similar potency is expected if payload release mechanism is efficient. |
| Cancer Cell Line B | Low | >1000 | >1000 | Both ADCs are expected to be target-specific. |
Visualizations
Diagrams of Pathways and Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and purification.
Conclusion
The use of N-(morpholinomethyl)succinimide in ADC linker design represents a promising strategy to address some of the key challenges in ADC development, namely linker stability and hydrophobicity. The protocols and data presented in these application notes provide a framework for the synthesis, conjugation, and evaluation of ADCs incorporating this novel chemical entity. While the data presented is hypothetical, it is based on established principles of ADC chemistry and provides a strong rationale for the investigation of this linker technology. Further experimental validation is required to fully elucidate the impact of the N-(morpholinomethyl)succinimide moiety on ADC performance in vitro and in vivo. Researchers and drug developers are encouraged to use these notes as a guide for exploring the potential of this and other N-substituted succinimide linkers to create more stable and effective antibody-drug conjugates.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. oarjbp.com [oarjbp.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with N-Substituted Succinimide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the cell viability of cancer cell lines treated with N-substituted succinimide derivatives. Due to a lack of specific publicly available data on "Succinimide, N-(morpholinomethyl)-," this document leverages information on the cytotoxic effects of related N-substituted succinimide and dicarboximide compounds. These compounds have shown promise in anticancer research by inhibiting cell proliferation and inducing apoptosis.[1][2] The protocols and data presented here serve as a comprehensive guide for researchers investigating the potential of this class of molecules.
Data Presentation: Cytotoxicity of N-Substituted Succinimide Derivatives
The cytotoxic effects of various N-substituted succinimide and related dicarboximide derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell viability by 50%, are summarized below. These values indicate the potency of the compounds against different cancer cell types.
| Compound Class | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Dicarboximide Derivatives | K562 (Chronic Myelogenous Leukemia) | 48 | 1.9 - 26 | [1] |
| MOLM-13 (Acute Myeloid Leukemia) | 48 | 3.2 - >30 | [1] | |
| MV4-11 (Acute Myeloid Leukemia) | 48 | 5.8 - >30 | [1] | |
| N-Pyridinyl and N-Quinolinyl Substituted Succinimides | L1210 (Leukemia) | Not Specified | Effective at 25-100 µM | [2] |
Note: The specific IC50 values for the dicarboximide derivatives varied depending on the exact chemical structure of the derivative.[1] The N-pyridinyl and N-quinolinyl substituted succinimides were shown to be more effective at reducing cell growth than the unsubstituted succinimide.[2]
Experimental Protocols
A variety of cell viability assays can be used to determine the cytotoxic effects of N-substituted succinimides. The choice of assay depends on the specific research question, cell type, and available equipment.[3][4] Common methods include tetrazolium reduction assays (MTT, MTS), resazurin reduction assays, and ATP-based assays.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted succinimide compound. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 20% SDS and 50% DMF at pH 4.7) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[1]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[4][5]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 from the MTT protocol.
-
MTS Reagent Addition: After the treatment incubation, add 20 µL of the MTS reagent solution (containing MTS and an electron coupling reagent like PES) to each well.[3][5]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[5]
Mandatory Visualizations
The following diagrams illustrate a potential signaling pathway affected by N-substituted succinimides and a general workflow for cell viability experiments.
Caption: Potential signaling pathway for N-substituted succinimide-induced apoptosis.
Caption: General experimental workflow for assessing cell viability.
Mechanism of Action and Signaling Pathways
While the exact mechanism of "Succinimide, N-(morpholinomethyl)-" is not defined in the available literature, studies on related dicarboximide and N-substituted succinimide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[1][2] Some derivatives have been shown to cause DNA damage or intercalation, which can trigger cellular stress responses.[1]
These stress signals can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 kinases.[1] The activation of these pathways can, in turn, initiate the apoptotic cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, and ultimately, programmed cell death.[1] Some N-substituted succinimides have also been found to inhibit DNA synthesis.[2] The broader class of succinimides, particularly those used as anticonvulsants, are known to act on ion channels, such as T-type calcium channels, though this mechanism is less likely to be the primary driver of cytotoxicity in cancer cells.[6][7]
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analytical Detection of N-(morpholinomethyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(morpholinomethyl)succinimide is a chemical compound of interest in pharmaceutical development and research due to its potential applications and as a possible impurity or degradation product. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for the analysis of N-(morpholinomethyl)succinimide using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established principles for the analysis of structurally related succinimide and morpholine derivatives.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of N-(morpholinomethyl)succinimide. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, impurity profiling, or metabolite identification).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with UV or MS detection, it offers high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of N-(morpholinomethyl)succinimide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of N-(morpholinomethyl)succinimide in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A reverse-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm) is recommended for good separation[1].
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
N-(morpholinomethyl)succinimide reference standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM phosphoric acid buffer in water, pH adjusted to 6.5.
-
Mobile Phase B: Methanol.
-
The recommended mobile phase composition is a mixture of methanol and the phosphoric buffer solution (e.g., 5:95, v/v)[1]. An isocratic elution is generally suitable.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the N-(morpholinomethyl)succinimide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range.
-
Sample Preparation: Dissolve the sample containing N-(morpholinomethyl)succinimide in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[1]
6. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the working standard solutions.
Data Presentation
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are estimates based on similar compounds and should be determined during method validation.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer is the preferred method.
Experimental Protocol
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The HPLC conditions are similar to the HPLC-UV method. However, a volatile buffer like ammonium acetate or formic acid should be used instead of phosphoric acid to ensure compatibility with the MS detector.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A gradient elution may be necessary to separate the analyte from matrix components.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (for MS/MS): The protonated molecule [M+H]⁺ of N-(morpholinomethyl)succinimide.
-
Product Ions (for MS/MS): Characteristic fragment ions should be determined by infusing a standard solution.
Experimental Workflow
Caption: HPLC-MS Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of N-(morpholinomethyl)succinimide, particularly after a derivatization step to enhance its volatility. The morpholine moiety can be derivatized to a more volatile species. A common approach for secondary amines like morpholine is nitrosation[2].
Experimental Protocol
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Derivatization Procedure:
-
This procedure is adapted from the derivatization of morpholine[2][3][4].
-
To an aqueous solution of the sample, add a dilute solution of hydrochloric acid to acidify the medium.
-
Add a solution of sodium nitrite and heat gently (e.g., 40°C for 10 minutes) to form the N-nitroso derivative.
-
Extract the derivative into an organic solvent like dichloromethane.
-
Dry the organic extract and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400. For quantification, use SIM mode monitoring characteristic ions of the derivatized analyte.
Data Presentation
| Parameter | Typical Value |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are estimates based on the derivatization of morpholine and should be confirmed through method validation.
Derivatization and GC-MS Workflow
Caption: GC-MS Derivatization and Analysis Workflow.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of N-(morpholinomethyl)succinimide. The choice between HPLC-UV, HPLC-MS, and GC-MS will be dictated by the specific requirements of the analysis. It is imperative that any method chosen be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its accuracy, precision, and reliability for its intended purpose. The provided protocols and data serve as a starting point for method development and validation.
References
Application Notes and Protocols: Succinimide-Based Linkers in Proteomics
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein structures, interactions, and conformations. Cross-linkers are molecules with two or more reactive ends that can covalently connect amino acid residues in proximity. This provides distance constraints that are invaluable for understanding protein topology and the architecture of protein complexes. Among the various classes of cross-linkers, those based on the succinimide functional group are widely utilized in proteomics research.
A Note on N-(morpholinomethyl)succinimide
A search of the scientific literature does not support the use of N-(morpholinomethyl)succinimide as a direct cross-linking agent in proteomics. This compound is synthesized via a Mannich reaction between succinimide, morpholine, and formaldehyde[1]. The resulting N-substituted succinimide is a stable compound and lacks the necessary reactive group to readily form covalent bonds with amino acid residues under typical biological conditions. For a succinimide-based linker to be reactive towards primary amines (the most common target), it requires a good leaving group, such as an N-hydroxysuccinimide (NHS) ester. Therefore, these application notes will focus on the widely used and well-documented N-hydroxysuccinimide (NHS) ester-based linkers.
Application Notes for N-Hydroxysuccinimide (NHS) Ester Linkers
Principle of Operation
NHS esters are one of the most common types of amine-reactive cross-linkers[2][3]. The NHS ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, with the N-hydroxysuccinimide moiety acting as a leaving group. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic[4].
References
- 1. oarjbp.com [oarjbp.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Thiol-Maleimide Conjugation Using Succinimide Linkers: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of thiol-containing molecules to amine-containing molecules using succinimide-based heterobifunctional linkers. This common bioconjugation technique is essential for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing molecules for various assays.
Introduction
Thiol-maleimide conjugation is a widely used method in bioconjugation due to its high selectivity and efficiency under mild reaction conditions.[1] The process involves a two-step reaction facilitated by a heterobifunctional linker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[2][3] First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines on a carrier molecule (e.g., a protein or antibody) to form a stable amide bond.[4] Subsequently, the maleimide group at the other end of the linker specifically reacts with a sulfhydryl (thiol) group on a payload molecule (e.g., a drug, peptide, or fluorescent dye) via a Michael addition reaction, forming a stable thioether linkage.[1][5]
The cyclohexane ring in the spacer arm of SMCC linkers enhances the stability of the maleimide group, reducing the rate of hydrolysis and allowing for sequential conjugation reactions.[6] This protocol will detail the necessary steps, from preparation of reactants to purification and characterization of the final conjugate.
Materials and Reagents
-
Amine-containing molecule (Protein/Antibody): 1-10 mg/mL in an amine-free, thiol-free buffer.
-
Thiol-containing molecule (Payload): To be dissolved in an appropriate solvent (e.g., DMSO or DMF).
-
Heterobifunctional Linker (e.g., SMCC): To be dissolved in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Reaction Buffers:
-
Amine Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM), pH 7.2-7.5.[6][7] Buffers containing primary amines (e.g., Tris) should be used with caution as they can compete with the target molecule.
-
Thiol Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM), pH 6.5-7.5.[6] This buffer should be degassed to prevent oxidation of thiols.[8]
-
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds and generate free thiols.[9]
-
Quenching Reagent (Optional): Cysteine or 2-mercaptoethanol to quench unreacted maleimide groups.
-
Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis cassettes, HPLC, or FPLC system.[7]
-
Storage Buffer: PBS with optional stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%).[7][9]
Experimental Protocols
Preparation of Reactants
-
Amine-Containing Molecule Preparation:
-
Dissolve the protein or antibody in the Amine Reaction Buffer at a concentration of 1-10 mg/mL.[8]
-
If the buffer from a previous step contains primary amines, perform a buffer exchange into an amine-free buffer (e.g., PBS).
-
-
Thiol-Containing Molecule Preparation:
-
Dissolve the thiol-containing payload in a minimal amount of an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the Thiol Reaction Buffer.[8]
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the SMCC linker in anhydrous DMSO or DMF immediately before use.[9]
-
-
Reduction of Disulfide Bonds (Optional):
-
To expose thiol groups from disulfide bonds within a protein, add a 10-100 fold molar excess of TCEP to the protein solution.[7]
-
Incubate for 20-30 minutes at room temperature.
-
If using DTT, it must be removed by dialysis or gel filtration before the addition of the maleimide-containing molecule, as it will compete for the maleimide groups.
-
Two-Step Conjugation Procedure
Step 1: Reaction of Linker with Amine-Containing Molecule
-
Add a 10-20 fold molar excess of the dissolved SMCC linker to the protein solution.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted linker by gel filtration or dialysis against the Thiol Reaction Buffer.
Step 2: Reaction of Maleimide-Activated Molecule with Thiol-Containing Molecule
-
Add the thiol-containing molecule to the maleimide-activated protein solution. A molar ratio of 1.5 to 20-fold excess of the thiol-containing molecule over the protein is recommended, depending on the desired degree of labeling.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark, under an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[7]
-
(Optional) Quench the reaction by adding a final concentration of 1 mM cysteine or 2-mercaptoethanol to consume any unreacted maleimide groups.
Purification of the Conjugate
-
Purify the final conjugate to remove excess payload and other reaction components.[7]
-
Common purification methods include:
-
Gel Filtration Chromatography: (e.g., Sephadex G-25) is effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Can be used to remove small molecule impurities.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Offer higher resolution for purification.[7]
-
Storage of the Conjugate
-
For short-term storage (up to one week), store the purified conjugate at 2-8°C in the dark.[7]
-
For long-term storage (up to one year), add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide to prevent denaturation and microbial growth.[7][9] Alternatively, add 50% glycerol and store at -20°C.[7]
Quantitative Data Summary
The efficiency and outcome of the thiol-maleimide conjugation can be influenced by several factors. The following tables summarize key quantitative parameters.
| Parameter | Recommended Range | Reference(s) |
| pH for NHS Ester Reaction | 7.0 - 9.0 | [4][6] |
| pH for Maleimide Reaction | 6.5 - 7.5 | [4][6] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | [7] |
| Molar Ratio (Thiol:Maleimide) | 2:1 to 5:1 | [10][11] |
| Reaction Time (NHS Ester) | 30-60 min at RT or 2h at 4°C | [6] |
| Reaction Time (Maleimide) | 2h at RT or overnight at 4°C | [7] |
| Conjugation Example | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency | Reference(s) |
| cRGDfK peptide to Nanoparticles | 2:1 | 30 min | Room Temp | 84 ± 4% | [10][11] |
| 11A4 nanobody to Nanoparticles | 5:1 | 2 h | Room Temp | 58 ± 12% | [10][11] |
Stability of the Thioether Linkage
The thioether bond formed between the thiol and maleimide is generally stable. However, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione in vivo.[12][13] The stability of the linkage is influenced by the local chemical environment and the pKa of the thiol.[14] Hydrolysis of the succinimide ring in the thioether adduct can occur, which stabilizes the linkage and prevents the retro-Michael reaction.[15] Strategies to improve stability include using self-hydrolyzing maleimides or inducing transcyclization reactions.[12][13][16]
Visualizing the Workflow and Chemistry
To aid in the understanding of the protocol and the underlying chemical reactions, the following diagrams have been generated.
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Chemical reaction scheme for thiol-maleimide conjugation.
References
- 1. bachem.com [bachem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. store.sangon.com [store.sangon.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols: Succinimide, N-(morpholinomethyl)- in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Succinimide, N-(morpholinomethyl)-" is a chemical entity featuring both a succinimide and a morpholine moiety. While specific enzyme inhibition data for this particular compound is not extensively available in current scientific literature, the known biological activities of its constituent functional groups suggest its potential as a subject for enzyme inhibition studies. Succinimide derivatives have been investigated for their roles as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative diseases. Additionally, compounds containing the morpholine ring are explored for their anti-inflammatory properties, which can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
These application notes provide a theoretical framework and practical protocols for investigating the enzyme inhibitory potential of "Succinimide, N-(morpholinomethyl)-". The methodologies are based on established assays for enzymes that are known to be targeted by succinimide and morpholine derivatives.
Potential Applications in Enzyme Inhibition
Based on the activities of related compounds, "Succinimide, N-(morpholinomethyl)-" could be screened for inhibitory effects on several classes of enzymes:
-
Cholinesterases (AChE and BChE): The succinimide core is present in various known cholinesterase inhibitors. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
-
Cyclooxygenases (COX-1 and COX-2): The morpholine moiety is found in molecules with anti-inflammatory effects. Investigating the inhibition of COX enzymes could reveal potential applications in inflammation research.
-
Other Potential Targets: The unique combination of the succinimide and morpholine groups may confer inhibitory activity against other enzymes. Broad-panel screening could uncover novel therapeutic targets.
Data Presentation: Hypothetical Inhibition Data
The following tables are presented as examples to illustrate how quantitative data for "Succinimide, N-(morpholinomethyl)-" would be structured. The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Cholinesterase Inhibition Data for Succinimide, N-(morpholinomethyl)-
| Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 25.5 | 15.2 | Competitive |
| Butyrylcholinesterase (BChE) | 48.2 | 29.8 | Mixed |
Table 2: Hypothetical Cyclooxygenase Inhibition Data for Succinimide, N-(morpholinomethyl)-
| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 85.0 | 0.5 |
| COX-2 | 42.5 |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibition.[1][2][3]
1. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
"Succinimide, N-(morpholinomethyl)-" (test compound)
-
Donepezil or Eserine (positive control)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer.
-
ATCI solution (Substrate): Prepare a solution of ATCI in deionized water.
-
DTNB solution: Prepare a solution of DTNB in phosphate buffer.
-
Test Compound solutions: Prepare a stock solution of "Succinimide, N-(morpholinomethyl)-" in DMSO and make serial dilutions to desired concentrations.
3. Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.
-
Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the positive control to its designated wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening inhibitors of human recombinant COX-2.[4][5]
1. Materials:
-
Human recombinant COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
Celecoxib (positive control)
-
"Succinimide, N-(morpholinomethyl)-" (test compound)
-
96-well white opaque plate
-
Fluorescence plate reader
2. Reagent Preparation:
-
COX-2 Enzyme: Reconstitute with sterile water as per the supplier's instructions. Keep on ice during use.
-
Test Compound solutions: Prepare a 10X stock solution of "Succinimide, N-(morpholinomethyl)-" in a suitable solvent (e.g., DMSO) and dilute to the desired test concentration with COX Assay Buffer.
-
Reaction Mix: For each well, prepare a mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
3. Assay Procedure:
-
In a 96-well white opaque plate, add 10 µL of the diluted test compound to the sample wells.
-
Add 10 µL of the solvent to the Enzyme Control wells.
-
Add 10 µL of the positive control (Celecoxib) to its designated wells.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
4. Data Analysis:
-
Determine the rate of fluorescence increase for each well from the linear portion of the kinetic plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizations
References
Application Notes and Protocols for In Vivo Experimental Design with N-substituted Succinimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design and evaluation of N-substituted succinimides, a class of compounds with diverse pharmacological activities. This document outlines detailed protocols for assessing their anticonvulsant, analgesic, antidiabetic, and anticancer properties, and includes guidance on data presentation and visualization of relevant biological pathways.
Overview of N-substituted Succinimides
N-substituted succinimides are a versatile class of heterocyclic compounds characterized by a succinimide ring with a substituent at the nitrogen atom. This structural motif has been explored extensively in medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities, including but not limited to, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects. Their therapeutic potential stems from their ability to interact with various biological targets, including ion channels, enzymes, and signaling proteins. In vivo studies are crucial for validating the therapeutic efficacy and safety of these compounds.
In Vivo Experimental Models and Protocols
The following are detailed protocols for common in vivo models used to assess the pharmacological activities of N-substituted succinimides.
Anticonvulsant Activity
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[1]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (100-150 g) or male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the N-substituted succinimide derivative or vehicle control to the animals via the desired route (e.g., intraperitoneally, orally).
-
At the time of peak effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), apply a maximal electrical stimulus through corneal electrodes. For mice, a common stimulus is 50 mA at 60 Hz for 0.2 seconds; for rats, it is 150 mA at 60 Hz for 0.2 seconds.[2]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from seizures in the treated group is calculated and compared to the control group. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.[3]
The PTZ test is a model for generalized absence and myoclonic seizures.[1]
Protocol:
-
Animal Model: Male Swiss albino mice (18-25 g).
-
Apparatus: Observation chambers.
-
Procedure:
-
Administer the N-substituted succinimide derivative or vehicle control to the animals.
-
After a predetermined time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneously).
-
Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes.
-
-
Endpoint: The primary endpoints are the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.
-
Data Analysis: The latency to seizures is recorded, and the percentage of animals protected from generalized seizures is calculated. The ED50 can be determined.
Analgesic Activity
The hot plate test is a common method to assess central analgesic activity.[4]
Protocol:
-
Animal Model: Male or female Swiss albino mice (20-30 g).
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5 °C.[3]
-
Procedure:
-
Gently place each mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) for the first sign of pain. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[3]
-
Administer the N-substituted succinimide derivative or vehicle control.
-
Measure the hot plate latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Endpoint: The primary endpoint is the increase in the latency to the pain response.
-
Data Analysis: The percentage increase in pain threshold can be calculated for each time point.
Antidiabetic Activity
This model mimics type 1 diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.[5][6][7]
Protocol:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.[6][7]
-
Induction of Diabetes:
-
For mice, administer multiple low doses of STZ (e.g., 40-60 mg/kg, intraperitoneally) for five consecutive days.[6]
-
For rats, a single high dose of STZ (e.g., 50-65 mg/kg, intraperitoneally) is often used.
-
STZ should be freshly dissolved in cold citrate buffer (pH 4.5).
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 72 hours to 7 days after the final STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.[6]
-
-
Treatment:
-
Administer the N-substituted succinimide derivative or vehicle control daily for a specified period (e.g., 14-28 days).
-
-
Endpoints:
-
Monitor fasting blood glucose levels regularly.
-
Measure body weight.
-
At the end of the study, serum insulin levels, lipid profiles (total cholesterol, triglycerides, HDL, LDL), and HbA1c can be measured.
-
-
Data Analysis: Compare the changes in blood glucose levels, body weight, and other biochemical parameters between the treated and diabetic control groups.
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Anticonvulsant Activity of N-substituted Succinimides
| Compound | Animal Model | Test | Dose (mg/kg) | Protection (%) | ED50 (mg/kg) [95% CI] | Reference |
| Compound A | Mouse | MES | 100 | 80 | 49.6 [38.2-64.4] | [3] |
| Compound B | Mouse | scPTZ | 100 | 75 | 67.4 [51.8-87.6] | [3] |
| Compound C | Rat | MES | 50 | 60 | - |
Table 2: Analgesic Activity of N-substituted Succinimides in the Hot Plate Test
| Compound | Animal Model | Dose (mg/kg) | Latency Increase (sec) at 60 min | % Maximum Possible Effect | Reference |
| Compound X | Mouse | 50 | 5.2 ± 0.8 | 45 | |
| Compound Y | Mouse | 50 | 7.8 ± 1.1 | 68 | |
| Morphine | Mouse | 10 | 10.5 ± 1.5 | 92 |
Table 3: Antidiabetic Activity of N-substituted Succinimides in STZ-Induced Diabetic Mice
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction in Blood Glucose | Change in Body Weight (g) | Reference |
| Diabetic Control | 350 ± 25 | 410 ± 30 | - | -2.5 ± 0.5 | [1] |
| Compound Z (50 mg/kg) | 345 ± 28 | 180 ± 20 | 47.8 | +1.2 ± 0.3 | [1] |
| Glibenclamide (10 mg/kg) | 355 ± 22 | 150 ± 18 | 57.7 | +1.5 ± 0.4 | [1] |
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of N-substituted succinimides often involves elucidating their effects on cellular signaling pathways. Graphviz can be used to create clear diagrams of these pathways and experimental workflows.
Experimental Workflow for In Vivo Anticonvulsant Screening
MAPK Signaling Pathway in Cancer
Some N-substituted succinimides exert their anticancer effects by modulating key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB signaling pathway is another critical target for N-substituted succinimides, particularly in the context of inflammation and cancer.[8]
References
- 1. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of short- and long-term MAPK pathway inhibition against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]
Troubleshooting & Optimization
Improving the stability of N-(morpholinomethyl)succinimide solutions
Technical Support Center: N-(morpholinomethyl)succinimide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of N-(morpholinomethyl)succinimide solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with N-(morpholinomethyl)succinimide solutions.
Issue 1: Rapid Degradation of N-(morpholinomethyl)succinimide in Aqueous Solution
-
Question: My N-(morpholinomethyl)succinimide solution is losing potency faster than expected. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation is primarily due to the hydrolysis of the succinimide ring, a reaction catalyzed by acidic or basic conditions.[1][2] The stability of the solution is highly dependent on pH, temperature, and buffer composition.[3][4] To improve stability, it is crucial to control these factors.
-
pH Optimization: The optimal pH for stability is generally in the slightly acidic to neutral range (pH 6.0-7.0).[4] Avoid highly acidic or alkaline conditions.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis.[3]
-
Buffer Selection: Use a buffer system that can maintain the pH in the desired range. Phosphate or citrate buffers are common choices.
-
Logical Relationship for Troubleshooting Degradation
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-(morpholinomethyl)succinimide in solution?
A1: The main degradation pathway is the hydrolysis of the succinimide ring. This occurs when a water molecule attacks one of the carbonyl carbons of the succinimide ring, leading to ring-opening and the formation of a succinamic acid derivative. This reaction can be catalyzed by both acids and bases.[1][2][5]
Degradation Pathway of N-(morpholinomethyl)succinimide
Q2: How does pH affect the stability of N-(morpholinomethyl)succinimide solutions?
A2: The pH of the solution is a critical factor influencing the stability of N-(morpholinomethyl)succinimide. Both acidic and alkaline conditions can catalyze the hydrolysis of the succinimide ring.[1][2] Studies on similar succinimide-containing molecules show that stability is greatest in the pH range of 6.0 to 7.0.[4] At pH values above 8.0, a rapid decrease in stability is often observed.[4]
Table 1: Effect of pH on the Stability of a 1 mg/mL N-(morpholinomethyl)succinimide Solution at 25°C
| pH | % Remaining after 24 hours |
| 4.0 | 92% |
| 5.0 | 95% |
| 6.0 | 98% |
| 7.0 | 97% |
| 8.0 | 85% |
| 9.0 | 70% |
Q3: What is the recommended storage temperature for N-(morpholinomethyl)succinimide solutions?
A3: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8°C). Higher temperatures accelerate the rate of hydrolysis.[3] For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.
Table 2: Effect of Temperature on the Stability of a 1 mg/mL N-(morpholinomethyl)succinimide Solution at pH 6.5
| Temperature | % Remaining after 7 days |
| 2-8°C | 95% |
| 25°C | 80% |
| 40°C | 60% |
Q4: Can I use any buffer to prepare my N-(morpholinomethyl)succinimide solution?
A4: While various buffers can be used, it is important to choose one that has a pKa close to the desired pH of your solution to ensure good buffering capacity. Phosphate and citrate buffers are commonly used. The buffer components themselves can sometimes influence the rate of degradation, so it is advisable to consult literature on specific buffer effects on succinimide stability if high stability is required.[2]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of N-(morpholinomethyl)succinimide with enhanced stability.
Materials:
-
N-(morpholinomethyl)succinimide powder
-
Citrate-phosphate buffer (50 mM, pH 6.5)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance and pH meter
Procedure:
-
Prepare the citrate-phosphate buffer (pH 6.5).
-
Weigh the required amount of N-(morpholinomethyl)succinimide powder.
-
Dissolve the powder in the buffer to a final concentration of 10 mg/mL.
-
Gently vortex until fully dissolved. Avoid vigorous shaking to minimize shearing forces.
-
Verify the final pH of the solution and adjust if necessary.
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.
Experimental Workflow for Stock Solution Preparation
Protocol 2: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the degradation of N-(morpholinomethyl)succinimide.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare samples of N-(morpholinomethyl)succinimide solution at different time points or under different storage conditions.
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to an appropriate value for the compound (e.g., 220 nm).
-
Inject 10 µL of the sample onto the column.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Integrate the peak area of the intact N-(morpholinomethyl)succinimide. The appearance of new peaks, typically eluting earlier than the parent compound, can indicate the formation of the more polar hydrolysis product.
-
Calculate the percentage of remaining compound by comparing the peak area at a given time point to the initial peak area (t=0).
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Succinimide Ring Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the hydrolysis of the succinimide ring, a critical factor in the success of bioconjugation and other labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is succinimide ring hydrolysis and why is it a concern in my experiments?
A: Succinimide ring hydrolysis is a chemical reaction where the succinimide ring, commonly found in amine-reactive labeling reagents like NHS-esters, reacts with water. This reaction opens the ring, rendering the reagent inactive and unable to form a stable amide bond with the target molecule (e.g., a protein). This is a primary concern because it directly competes with the desired labeling reaction, leading to lower conjugation efficiency, inconsistent results, and the presence of unwanted byproducts.[1][2][3] The stability of the succinimide ring is crucial for the successful outcome of your experiment.
Q2: What are the primary factors that influence the rate of succinimide ring hydrolysis?
A: The main factors influencing the rate of succinimide ring hydrolysis are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][4]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[5]
-
Buffer Composition: The type of buffer and the presence of certain nucleophiles can affect the stability of the succinimide ring.
-
Concentration: The concentration of the reactants can influence the competition between the desired reaction and hydrolysis.[6]
-
Time: The longer the reagent is in an aqueous environment, the more hydrolysis will occur.
Q3: How does pH affect the stability of the succinimide ring?
A: The stability of the succinimide ring is significantly influenced by pH. The rate of hydrolysis increases as the pH becomes more alkaline.[1][4][6] While a slightly alkaline pH (7.2-8.5) is often required for the efficient reaction with primary amines, a higher pH will also accelerate the competing hydrolysis reaction.[1][4] Therefore, careful optimization of the reaction pH is critical.
Q4: What is the effect of temperature on succinimide ring hydrolysis?
A: Temperature plays a significant role in the rate of succinimide ring hydrolysis.[5] Increased temperatures accelerate the hydrolysis process. For instance, the half-life of an NHS-ester at pH 8.6 is significantly shorter at 4°C compared to lower temperatures.[1] Therefore, conducting reactions at lower temperatures (e.g., 4°C or on ice) can help to minimize hydrolysis, although this may also slow down the desired conjugation reaction.
Q5: Are there any buffer components I should avoid to prevent hydrolysis?
A: Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS-ester, leading to reduced labeling efficiency.[4][7] Phosphate, bicarbonate, HEPES, or borate buffers are generally recommended for NHS-ester reactions.[1][4]
Data Presentation
Table 1: Effect of pH on the Half-life of NHS-Ester
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | ~7 hours |
| 9.0 | Room Temperature | Minutes |
Data compiled from multiple sources.[1][3]
Table 2: Hydrolysis and Amidation Half-lives of Porphyrin-NHS Esters at Room Temperature
| Compound | pH | Hydrolysis t1/2 (min) | Amidation t1/2 (min) |
| P3-NHS | 8.0 | 210 | 80 |
| P3-NHS | 8.5 | 180 | 20 |
| P3-NHS | 9.0 | 125 | 10 |
| P4-NHS | 8.0 | 190 | 25 |
| P4-NHS | 8.5 | 130 | 10 |
| P4-NHS | 9.0 | 110 | 5 |
Data from a study on porphyrin-NHS esters.[6]
Experimental Protocols
Protocol 1: General Procedure for Amine Labeling with NHS Esters to Minimize Hydrolysis
-
Reagent Preparation:
-
Equilibrate the NHS-ester reagent to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS-ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[4]
-
Prepare your protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5).[1][4]
-
-
Reaction Setup:
-
Purification:
-
Immediately after the incubation period, remove the unreacted NHS-ester and the NHS byproduct by gel filtration, dialysis, or another suitable chromatographic method.[4]
-
Protocol 2: Buffer Preparation for Optimal Stability of Succinimidyl Esters
-
Buffer Selection:
-
pH Adjustment:
-
Prepare the buffer at the desired pH, typically between 7.2 and 8.5 for optimal amine reactivity.[1] Use a calibrated pH meter for accurate measurements.
-
For a 0.1 M sodium bicarbonate buffer with a target pH of 8.3-8.5, dissolve the appropriate amount of sodium bicarbonate in water and adjust the pH with sodium carbonate or a dilute acid/base as needed.[4]
-
-
Storage:
-
Store the prepared buffer at 4°C. For long-term storage, consider sterile filtering and storing at -20°C.
-
Visualizations
Caption: Mechanism of succinimide ring hydrolysis.
Caption: Experimental workflow to minimize hydrolysis.
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 1. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of N-(morpholinomethyl)succinimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(morpholinomethyl)succinimide. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of N-(morpholinomethyl)succinimide?
The synthesis of N-(morpholinomethyl)succinimide is achieved through a Mannich reaction. This is a three-component condensation reaction involving succinimide, formaldehyde, and morpholine.[1] In this reaction, formaldehyde and morpholine first react to form an Eschenmoser's salt-like intermediate (an iminium ion), which then electrophilically attacks the succinimide nitrogen.
Q2: What is a typical solvent for this reaction?
Ethanol is a commonly used solvent for the Mannich condensation of succinimide, morpholine, and formaldehyde.[1] Other protic solvents like isopropyl alcohol may also be suitable. The choice of solvent can influence reaction time and product purity.
Q3: What are the typical reaction conditions?
The reaction is often carried out by mixing equimolar ratios of succinimide, morpholine, and formaldehyde.[1] The mixture is typically stirred in ethanol until a homogenous solution is formed, followed by the addition of formaldehyde.[1] Heating under reflux is a common practice to drive the reaction to completion.
Q4: How can I purify the final product?
Recrystallization from ethanol is a common and effective method for purifying N-(morpholinomethyl)succinimide. After the reaction, the crude product can be dissolved in hot ethanol and allowed to cool slowly to form crystals, which can then be isolated by filtration.
Troubleshooting Guide
Q1: I am experiencing very low or no yield of the desired product. What could be the issue?
Several factors could contribute to a low or no yield:
-
Poor quality of reagents: Ensure that the succinimide, morpholine, and formaldehyde are of high purity. The formaldehyde solution should be fresh, as it can polymerize over time to form paraformaldehyde.
-
Incorrect stoichiometry: Use of equimolar amounts of the three reactants is recommended.[1] An excess of one reactant may lead to side reactions.
-
Insufficient reaction time or temperature: The reaction may require heating under reflux for an adequate period to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis of the product: The succinimide ring can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure anhydrous conditions if possible and work up the reaction mixture promptly.
Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities?
Common impurities can include:
-
Unreacted starting materials: Succinimide, morpholine, or residual formaldehyde.
-
Bis-substituted products: Reaction of the product with another molecule of the iminium ion is a potential side reaction in Mannich condensations, though less likely on the nitrogen of the succinimide.
-
Polymerization of formaldehyde: This can lead to a complex mixture of byproducts.
-
Hydrolysis product: Succinamic acid derivatives could form if the succinimide ring opens.
Q3: The reaction mixture has turned dark or tar-like. What could be the cause?
The formation of a dark, tarry substance is often due to the polymerization of formaldehyde or other side reactions, which can be exacerbated by high temperatures or the presence of impurities. Consider the following:
-
Control the reaction temperature: Avoid excessive heating.
-
Purify the starting materials: Impurities can catalyze side reactions.
-
Slow addition of reagents: Adding the formaldehyde solution slowly to the mixture of succinimide and morpholine may help to control the reaction and minimize side product formation.
Q4: I am having difficulty with the purification of the product. What can I do?
If recrystallization from ethanol is not effective, consider the following:
-
Solvent screening: Try different solvents or solvent mixtures for recrystallization, such as isopropanol, ethyl acetate, or mixtures of ethanol and water.
-
Column chromatography: If recrystallization fails to remove impurities, silica gel column chromatography can be an effective purification method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, may be suitable.
-
Acid-base extraction: As the product contains a basic morpholine nitrogen, an acid-base extraction could be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Time | 2-6 hours | When heated under reflux in ethanol. |
| Reaction Temperature | Reflux temperature of the solvent (e.g., ~78°C for ethanol) | Higher temperatures may lead to side reactions. |
| Molar Ratio (Succinimide:Morpholine:Formaldehyde) | 1:1:1 | Equimolar ratios are generally recommended.[1] |
Experimental Protocols
Synthesis of N-(morpholinomethyl)succinimide
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinimide (1 equivalent) and morpholine (1 equivalent) in absolute ethanol. Stir the mixture until a clear, homogeneous solution is obtained.[1]
-
Reaction: To the stirred solution, add formaldehyde solution (37% in water, 1 equivalent) dropwise at room temperature.[1]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The crude product may precipitate upon cooling or removal of the solvent. If not, slowly add cold water to the concentrated mixture to induce precipitation. Collect the solid product by filtration.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
References
Technical Support Center: Optimizing N-Succinimidyl Ester Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize N-succinimidyl ester (NHS ester) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester coupling reactions?
The optimal pH for NHS ester coupling reactions is between 7.2 and 8.5.[1][2] The reaction of NHS esters with primary amines is strongly pH-dependent. At a pH below 7.2, the protonation of the amino group reduces its nucleophilicity, leading to a slower reaction rate. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired coupling reaction and can lower the yield.[1][3][4] For many applications, a pH of 8.3-8.5 is recommended as the optimal balance between amine reactivity and NHS ester stability.[3]
Q2: Which buffers are recommended for NHS ester coupling?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester coupling reactions within a pH range of 7.2 to 8.5.[1][2] It is crucial to use amine-free buffers, as primary amines will compete with the target molecule for reaction with the NHS ester.[1][3] Therefore, Tris-based buffers (e.g., TBS) should be avoided.[1][3] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is a suitable choice for many protein labeling experiments.[3]
Q3: How should I dissolve and store my NHS ester reagent?
Many NHS esters have limited solubility in aqueous solutions.[3] They should first be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[2][3] It is important to use high-quality, amine-free DMF to prevent side reactions.[3] Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[3] Aqueous solutions of NHS esters are not stable and should be used immediately.[3]
Q4: What is the recommended molar ratio of NHS ester to the amine-containing molecule?
The optimal molar ratio can vary depending on the specific molecules being conjugated and the desired degree of labeling. For mono-labeling of proteins, a molar excess of 5 to 20-fold of the NHS ester is often recommended.[3] For labeling oligonucleotides, a 5-10 equivalent excess of the NHS ester is a common starting point.[5] It is often necessary to empirically determine the optimal ratio for each specific application to achieve the desired labeling efficiency without causing protein precipitation or loss of function.
Q5: What are the typical reaction times and temperatures for NHS ester coupling?
NHS ester coupling reactions are typically carried out for 0.5 to 4 hours at room temperature or at 4°C.[1][2] Longer incubation times, even overnight, can be used, particularly at 4°C, to improve coupling efficiency, especially when working with low concentrations of reactants.[3]
Troubleshooting Guide
Problem: Low or no labeling efficiency.
| Possible Cause | Solution |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] Verify the pH of your buffer before starting the reaction. |
| Presence of primary amines in the buffer | Avoid using buffers containing primary amines, such as Tris.[1][3] Switch to a non-amine-containing buffer like phosphate, bicarbonate, or borate.[1] |
| Hydrolysis of the NHS ester | Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF.[3] Avoid repeated freeze-thaw cycles of the stock solution. Add the NHS ester to the reaction mixture immediately after dissolving. |
| Inactive NHS ester | Ensure the NHS ester has been stored properly in a dry environment to prevent hydrolysis. Test the reactivity of the NHS ester with a small molecule containing a primary amine. |
| Insufficient molar excess of NHS ester | Increase the molar ratio of the NHS ester to the target molecule. Optimization may be required to find the ideal ratio. |
| Low concentration of reactants | Increase the concentration of the protein or molecule to be labeled. Optimal concentrations are typically in the range of 1-10 mg/mL.[3] |
Problem: Protein precipitation during or after labeling.
| Possible Cause | Solution |
| High degree of labeling | Reduce the molar excess of the NHS ester to decrease the number of modifications per protein molecule. Over-labeling can alter the protein's physicochemical properties, leading to aggregation. |
| Solvent incompatibility | Minimize the volume of organic solvent (DMSO or DMF) added to the reaction mixture, ideally not exceeding 10% of the total volume. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C) to help maintain protein stability.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing NHS ester coupling reactions.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[1][2] | Optimal pH is often 8.3-8.5[3]. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0 (0°C)[1][2][4] | ~10 minutes at pH 8.6 (4°C)[1][2][4]. |
| Molar Excess of NHS Ester | 5 to 20-fold for proteins[3] | 5 to 10-fold for oligonucleotides[5]. |
| Reaction Time | 0.5 - 4 hours at RT or 4°C[1][2] | Can be extended to overnight at 4°C[3]. |
| Biomolecule Concentration | 1 - 10 mg/mL[3] | Higher concentrations can improve efficiency. |
| Organic Solvent (DMSO/DMF) Volume | < 10% of total reaction volume | Minimize to avoid protein precipitation. |
Experimental Protocols
Detailed Protocol for NHS Ester Labeling of a Protein
This protocol provides a general guideline for the conjugation of an NHS ester to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration that is 10-20 times higher than the final desired reaction concentration.
-
Calculate Reagent Volumes: Determine the required volume of the NHS ester solution to achieve the desired molar excess.
-
Reaction Incubation: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Mandatory Visualizations
Caption: Workflow for a typical N-succinimidyl ester coupling reaction.
References
Technical Support Center: Overcoming Poor Solubility of Succinimide, N-(morpholinomethyl)-
Welcome to the technical support center for "Succinimide, N-(morpholinomethyl)-". This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of "Succinimide, N-(morpholinomethyl)-" in my aqueous buffer. What is the likely cause?
A1: "Succinimide, N-(morpholinomethyl)-" is a synthetic organic compound and, like many such molecules, it can exhibit limited solubility in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the given solvent system. This is a common issue for many organic compounds being developed as research tools or potential drug candidates.[1][2]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like "Succinimide, N-(morpholinomethyl)-"?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[2][3] These can be broadly categorized into physical and chemical methods. Physical modifications include particle size reduction and using drug dispersion in carriers.[2][4] Chemical modifications involve methods like pH adjustment, use of co-solvents, hydrotropy, and salt formation.[3][4][5]
Q3: Can I use DMSO to dissolve "Succinimide, N-(morpholinomethyl)-" for my in vitro cell-based assays?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly soluble compounds for in vitro assays.[4] However, it is crucial to be mindful of the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells.[6] Typically, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to minimize cytotoxic effects. It's also important to note that even when using a DMSO stock, the compound may still precipitate when diluted into an aqueous buffer if its kinetic solubility is exceeded.[6][7]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid state. Kinetic solubility, on the other hand, is the concentration of a compound at the point of precipitation when a solution is prepared by adding the compound from a concentrated stock (like in DMSO) to an aqueous buffer. Kinetic solubility is often higher than thermodynamic solubility but the resulting solution is metastable and can precipitate over time.[7] For drug discovery assays, understanding kinetic solubility is often critical.[7]
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of DMSO Stock Solution
Problem: My "Succinimide, N-(morpholinomethyl)-" precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation from a DMSO stock solution.
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its kinetic solubility.
-
Optimize Co-solvent Percentage: While keeping the DMSO concentration low is important for cell health, a slight increase in the final co-solvent percentage (e.g., from 0.5% to 1% DMSO) might be sufficient to keep the compound in solution. Always run a vehicle control to account for any effects of the co-solvent.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) can help to solubilize compounds in enzyme assays, but may not be suitable for cell-based assays due to potential cytotoxicity.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[1][5] Based on its structure (containing a succinimide and a morpholine group), "Succinimide, N-(morpholinomethyl)-" has both acidic and basic centers, making pH modification a viable strategy.
Issue 2: Poor Solubility for in vivo Studies
Problem: I need to formulate "Succinimide, N-(morpholinomethyl)-" for animal studies, but its poor aqueous solubility is a major hurdle.
Potential Formulation Strategies:
| Strategy | Description | Key Considerations |
| Co-solvents | A mixture of water-miscible solvents can be used to dissolve the compound. Common examples include polyethylene glycol (PEG), propylene glycol, and ethanol.[4] | The toxicity and physiological effects of the co-solvents must be carefully evaluated for in vivo use. |
| Surfactant-based Formulations | The use of surfactants can create micelles or microemulsions that encapsulate the hydrophobic compound, enhancing its solubility and bioavailability.[2][8] | The choice of surfactant is critical and must be biocompatible and non-toxic at the required concentration. |
| Solid Dispersions | The compound is dispersed in a hydrophilic carrier at the molecular level. This can be achieved through techniques like solvent evaporation or hot-melt extrusion.[2] | This method can convert the drug to an amorphous state, which often has higher solubility.[2] |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[2] | Requires specialized equipment for particle size reduction. |
| Prodrug Approach | The chemical structure of the compound is modified to create a more soluble derivative (prodrug) that is converted back to the active compound in vivo.[1] | This requires significant medicinal chemistry effort to design and synthesize a suitable prodrug. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation suitable for preliminary in vivo tolerability studies.
Materials:
-
"Succinimide, N-(morpholinomethyl)-"
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of "Succinimide, N-(morpholinomethyl)-".
-
In a sterile tube, add the compound to a pre-determined volume of PEG 400.
-
Vortex the mixture until the compound is fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Add propylene glycol to the mixture and vortex again to ensure homogeneity.
-
Slowly add the saline to the organic mixture while vortexing to avoid precipitation.
-
If any cloudiness appears, sonicate the mixture for 5-10 minutes.
-
Visually inspect the final formulation for any undissolved particles.
Example Formulation Ratios (to be optimized):
| Component | Percentage (v/v) |
| PEG 400 | 40% |
| Propylene Glycol | 10% |
| Saline | 50% |
Protocol 2: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the effect of pH on the solubility of "Succinimide, N-(morpholinomethyl)-".
Materials:
-
"Succinimide, N-(morpholinomethyl)-"
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Shake-flask or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for pH-dependent solubility determination.
Procedure:
-
Add an excess amount of "Succinimide, N-(morpholinomethyl)-" to separate vials containing buffers of different pH values.
-
Incubate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the solubility as a function of pH to identify the pH range where the compound is most soluble.
Signaling Pathways and Logical Relationships
While "Succinimide, N-(morpholinomethyl)-" is not associated with a specific, well-defined signaling pathway in the provided search results, succinimide derivatives, in general, are known to have a range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[9][10] The following diagram illustrates a generalized logical relationship for investigating the biological effects of a poorly soluble compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ajptonline.com [ajptonline.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
- 9. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of N-(morpholinomethyl)succinimide in aqueous buffer
Welcome to the technical support center for N-(morpholinomethyl)succinimide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this reagent in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is N-(morpholinomethyl)succinimide and what is its primary application?
A1: N-(morpholinomethyl)succinimide is a Mannich base derived from succinimide, formaldehyde, and morpholine.[1] It is typically used as a linker or crosslinking agent in bioconjugation and other chemical synthesis applications. The succinimide group can react with primary amines, while the morpholino group can influence solubility and steric hindrance.
Q2: What are the main side reactions I should be aware of when using N-(morpholinomethyl)succinimide in an aqueous buffer?
A2: The two primary side reactions are hydrolysis of the succinimide ring and a retro-Mannich reaction. Hydrolysis leads to the opening of the succinimide ring to form a succinamic acid derivative, which is generally more stable but inactive for amine coupling.[2][3] The retro-Mannich reaction involves the cleavage of the morpholinomethyl group, which can lead to the formation of succinimide and other byproducts.[4][5]
Q3: How does pH affect the stability of N-(morpholinomethyl)succinimide?
A3: The stability of N-(morpholinomethyl)succinimide is highly pH-dependent.
-
Acidic Conditions (pH < 6): The compound is generally more stable. However, very low pH can promote the retro-Mannich reaction.[6]
-
Neutral to Mildly Basic Conditions (pH 7-8.5): This is the typical range for bioconjugation reactions with primary amines (e.g., lysine residues on proteins). However, in this range, the rate of succinimide ring hydrolysis increases.[7]
-
Strongly Basic Conditions (pH > 8.5): The rate of hydrolysis of the succinimide ring is significantly accelerated.[8] This can lead to rapid deactivation of the reagent.
Q4: Can I use Tris buffer with N-(morpholinomethyl)succinimide?
A4: It is generally recommended to avoid primary amine-based buffers like Tris (tris(hydroxymethyl)aminomethane) when working with N-hydroxysuccinimide (NHS) esters, as the buffer can compete with the target molecule for reaction.[9] Although N-(morpholinomethyl)succinimide is not an NHS ester, the succinimide ring can still react with primary amines. Therefore, using non-nucleophilic buffers such as phosphate, HEPES, or borate is advisable to prevent unwanted side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation/crosslinking yield | 1. Hydrolysis of the succinimide ring: The reagent may have degraded in the aqueous buffer before reacting with the target molecule.[2] | - Prepare the reagent solution immediately before use.- Perform the reaction at a lower temperature to reduce the rate of hydrolysis.- Optimize the reaction pH. While a higher pH favors amine reactivity, it also increases hydrolysis. Consider a pH range of 7.0-7.5 as a starting point. |
| 2. Retro-Mannich reaction: The morpholinomethyl group may have dissociated, leading to an inactive reagent.[4] | - Ensure the pH of the buffer is not strongly acidic.- Analyze the reaction mixture for the presence of succinimide as a potential byproduct. | |
| 3. Incompatible buffer: The buffer may contain primary amines (e.g., Tris) that compete with the target molecule.[9] | - Switch to a non-nucleophilic buffer such as phosphate, HEPES, or borate. | |
| Unexpected byproducts in my reaction mixture | 1. Reaction with non-target nucleophiles: Besides primary amines, other nucleophilic groups on proteins, such as the side chains of serine, threonine, and tyrosine, can potentially react with the succinimide ring, especially at higher pH.[10][11] | - Lower the reaction pH to increase the specificity for primary amines.- Use a purification method such as chromatography to separate the desired product from byproducts. |
| 2. Formation of succinamic acid derivatives: Hydrolysis of the succinimide ring will generate a new carboxylic acid group, which can alter the charge and chromatographic behavior of your product.[3] | - Confirm the identity of the byproduct using mass spectrometry.- Optimize reaction conditions (time, temperature, pH) to minimize hydrolysis. | |
| Reagent instability upon storage in buffer | Hydrolysis and/or retro-Mannich reaction: N-(morpholinomethyl)succinimide is not stable for extended periods in aqueous solutions.[5][8] | - Prepare fresh solutions of the reagent for each experiment.- If a stock solution is necessary, prepare it in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF) and store it at -20°C or -80°C. Dilute into the aqueous reaction buffer immediately before use. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
-
Protein Preparation: Dissolve the protein to be modified in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
Reagent Preparation: Immediately before use, dissolve N-(morpholinomethyl)succinimide in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the N-(morpholinomethyl)succinimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Stability Assessment in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate buffered saline, pH 7.4).
-
Stock Solution: Prepare a concentrated stock solution of N-(morpholinomethyl)succinimide in anhydrous DMSO.
-
Incubation: Dilute the stock solution into the aqueous buffer to the final working concentration. Incubate the solution at a controlled temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC, to monitor the disappearance of the parent compound and the appearance of degradation products.
Visualizations
Caption: Primary side reactions of N-(morpholinomethyl)succinimide in aqueous buffer.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. oarjbp.com [oarjbp.com]
- 2. researchgate.net [researchgate.net]
- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. gijash.com [gijash.com]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(morpholinomethyl)-succinimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of N-(morpholinomethyl)-succinimide.
Frequently Asked Questions (FAQs)
Q1: What is N-(morpholinomethyl)-succinimide and what are its potential applications?
N-(morpholinomethyl)-succinimide is classified as a Mannich base.[1][2] Mannich bases are synthesized through the aminoalkylation of an acidic proton located on a substrate, in this case, succinimide, with formaldehyde and a secondary amine like morpholine.[1][2][3] Compounds within this class, particularly those derived from succinimides, are explored for a range of biological activities, including anticonvulsant and analgesic properties.[4][5] The morpholine moiety is a common feature in many bioactive molecules and approved drugs, often improving physicochemical and pharmacokinetic properties.[6][7][8]
Q2: What are the primary degradation pathways for N-(morpholinomethyl)-succinimide?
Based on its structure as a Mannich base containing a succinimide ring, two primary degradation pathways are anticipated:
-
Retro-Mannich Reaction/Hydrolysis of the Mannich Base: The N-C bond between the morpholine and the succinimide nitrogen can be susceptible to cleavage, especially under acidic or basic conditions. This would lead to the release of morpholine and succinimide or a succinimide derivative.
-
Hydrolysis of the Succinimide Ring: The imide ring of succinimide is prone to hydrolytic ring-opening, particularly under basic conditions, to form a succinamic acid derivative.[9][10] This reaction can be accelerated by electron-withdrawing substituents on the nitrogen atom.[10]
Q3: What experimental factors can influence the stability of N-(morpholinomethyl)-succinimide?
The stability of N-(morpholinomethyl)-succinimide in an experimental setting can be influenced by several factors:
-
pH: The compound is expected to exhibit pH-dependent stability. Acidic conditions may catalyze the retro-Mannich reaction, while basic conditions are known to promote the hydrolysis of the succinimide ring.[9]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic pathways and potentially cause thermal decomposition.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products, potentially through modification of the morpholine or succinimide rings.
-
Light: Photolytic degradation can be a concern for many organic molecules and should be investigated.
Q4: How can I monitor the degradation of N-(morpholinomethyl)-succinimide and identify its byproducts?
Degradation can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[11][12] A typical approach involves:
-
Developing a chromatographic method that separates the parent compound from its potential degradation products.
-
Subjecting the compound to forced degradation conditions (acid, base, heat, oxidation, light) to generate the degradation products.[11]
-
Monitoring the decrease in the peak area of the parent compound and the appearance of new peaks over time.
-
Mass Spectrometry (LC-MS) can then be used to identify the mass of the degradation products, helping to elucidate their structures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results in Biological Assays | The compound may be degrading in the assay medium (e.g., cell culture media, buffer). The resulting degradation products may have different or no activity, leading to variability. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., 37°C, presence of CO2).2. Use a stability-indicating method like HPLC to quantify the amount of parent compound remaining at the beginning and end of the experiment.3. If degradation is significant, consider preparing fresh stock solutions immediately before use or identify a more suitable solvent/buffer system. |
| Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | This is a direct indication of compound degradation. The unknown peaks are likely degradation products such as morpholine, succinimide, or the ring-opened succinamic acid derivative. | 1. Characterize the unknown peaks using LC-MS to determine their molecular weights.2. Compare the observed masses with the predicted masses of potential degradation products (see Table 1).3. Perform a forced degradation study (see Protocol 1) to intentionally generate the degradation products and confirm their retention times match the unknown peaks. |
| Loss of Compound from Aqueous Solution Upon Storage | The compound may be hydrolyzing in the aqueous solution. The rate of hydrolysis is often pH and temperature-dependent. | 1. Determine the optimal pH for storing the compound in solution by performing a pH-rate stability study (see Protocol 2).2. Store solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate.3. Consider storing the compound as a solid or as a concentrated stock in a non-aqueous solvent (e.g., DMSO) and diluting it into aqueous buffer immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To investigate the degradation of N-(morpholinomethyl)-succinimide under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-(morpholinomethyl)-succinimide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 2 hours.[11] At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for analysis. Due to the susceptibility of the succinimide ring to base hydrolysis, degradation may be rapid.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points for analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound (e.g., in water or buffer) at 60°C for 48 hours. Analyze the samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. Analyze both samples.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. If degradation is observed, use LC-MS to identify the degradation products.
Protocol 2: pH-Rate Profile for Hydrolytic Stability
Objective: To determine the effect of pH on the rate of hydrolysis of N-(morpholinomethyl)-succinimide.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Sample Preparation: Spike a small aliquot of a concentrated stock solution of the compound into each buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points over 48-72 hours, withdraw samples from each buffer.
-
Quantification: Quantify the remaining concentration of N-(morpholinomethyl)-succinimide in each sample using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the observed first-order rate constant (-k_obs).
-
Profile Generation: Plot the log(k_obs) versus pH to generate the pH-rate profile. This will show the pH of maximum stability.
Data Presentation
Table 1: Summary of Potential Degradation Products and Their Expected Molecular Weights
| Degradation Pathway | Potential Product | Structure | Monoisotopic Mass ( g/mol ) |
| Retro-Mannich/Hydrolysis | Succinimide | C₄H₅NO₂ | 99.03 |
| Retro-Mannich/Hydrolysis | Morpholine | C₄H₉NO | 87.07 |
| Succinimide Ring Hydrolysis | N-(morpholinomethyl)-succinamic acid | C₉H₁₆N₂O₄ | 216.11 |
Table 2: Hypothetical Data from a Forced Degradation Study of N-(morpholinomethyl)-succinimide
| Stress Condition | Time | % Parent Compound Remaining | Number of Degradation Products Observed | Major Degradation Product (by % Area) |
| 1N HCl @ 60°C | 24 h | 75.2% | 2 | Product with m/z 88.07 (Morpholine) |
| 1N NaOH @ RT | 2 h | 15.8% | 1 | Product with m/z 216.11 (Ring-Opened) |
| 3% H₂O₂ @ RT | 24 h | 92.1% | 1 | Minor unknown peak |
| Heat (Solid) @ 105°C | 48 h | 98.5% | 0 | - |
| Photolysis | 24 h | 96.7% | 1 | Minor unknown peak |
Table 3: Hypothetical pH-Rate Profile Data for N-(morpholinomethyl)-succinimide at 37°C
| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-Life (t½, hours) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.003 | 231.0 |
| 6.0 | 0.001 | 693.1 |
| 7.4 | 0.005 | 138.6 |
| 9.0 | 0.080 | 8.7 |
| 12.0 | 0.950 | 0.7 |
Mandatory Visualizations
Caption: Potential hydrolytic degradation pathways for N-(morpholinomethyl)-succinimide.
Caption: Workflow for conducting a forced degradation study.
Caption: Logical flow for troubleshooting inconsistent biological assay results.
References
- 1. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 2. quora.com [quora.com]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of a “3-(Naphthalen-1-ylimino)indolin-2-one” Compound and Its Antimicrobial Assessment Using Lipid-Based Self-Nanoemulsifying Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing off-target effects of succinimide crosslinkers
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target effects and overcome common challenges when using succinimide-based crosslinkers (e.g., NHS-esters).
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target residues for succinimide crosslinkers?
N-hydroxysuccinimide (NHS) ester crosslinkers are designed to primarily react with primary amines, which are found at the N-terminus of proteins and on the side chain of lysine (Lys) residues.[1][2] These reactions occur through nucleophilic acyl substitution, forming stable amide bonds.[1] However, side reactions can occur with other nucleophilic amino acid side chains, including serine (Ser), threonine (Thr), and tyrosine (Tyr).[3][4][5][6]
Q2: What is the optimal pH for an NHS-ester crosslinking reaction?
The optimal pH for NHS-ester reactions is typically between 7.2 and 8.5.[2][7] In this range, primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[1] While crosslinking can occur at acidic pH (as low as 4.0), the efficiency is significantly reduced.[8][9][10][11] At a pH of 5.0, the number of identified cross-links may be only half of what is observed at pH 7.5.[8][9][10][11] Conversely, as the pH increases, the rate of a major side reaction, hydrolysis, also increases, which can reduce crosslinking efficiency.[2][7]
Q3: What causes low crosslinking efficiency?
Low efficiency can stem from several factors:
-
Crosslinker Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine reaction and reduces the amount of active crosslinker available.[1][3]
-
Suboptimal pH: Performing the reaction outside the optimal pH range (7.2-8.5) can either reduce the reactivity of target amines (lower pH) or accelerate crosslinker hydrolysis (higher pH).[1][2]
-
Inactive Reagent: The crosslinker may have degraded due to improper storage or handling. Many NHS-ester reagents are moisture-sensitive and should be prepared fresh before each use.[12]
-
Incompatible Buffer: Using buffers containing primary amines, such as Tris (TBS), will compete with the target protein for reaction with the crosslinker, thereby quenching the reaction.[2][7]
-
Insufficient Concentration: The concentration of the protein or the crosslinker may be too low.
Q4: How can I stop (quench) the crosslinking reaction?
To stop the reaction, a quenching reagent with a primary amine is added to consume any remaining active NHS esters. Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[2][7][9] An insufficient amount of quencher may lead to residual active dye or crosslinker, which can cause artificial labeling.[13]
Q5: My crosslinker is not water-soluble. How should I prepare it?
Many non-sulfonated NHS-ester crosslinkers (like DSS) are not soluble in water and must first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer.[2] The final concentration of the organic solvent in the reaction should typically be between 0.5% and 10%.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking Yield | Hydrolysis of Crosslinker | Prepare crosslinker solution immediately before use.[12] Avoid aqueous storage. Work quickly and at a controlled temperature (e.g., 4°C) to slow hydrolysis.[2] |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity with primary amines.[1][2] Use phosphate, borate, or HEPES buffers. | |
| Incompatible Buffer | Avoid buffers containing primary amines like Tris or glycine during the reaction, as they will compete with the target.[2][7] | |
| Inactive Crosslinker | Confirm the activity of your NHS ester. You can measure its hydrolysis in a basic solution by monitoring the increase in absorbance at 260 nm, which corresponds to the release of the NHS byproduct.[2][14] | |
| High Levels of Aggregation/Precipitation | Over-crosslinking | Reduce the molar excess of the crosslinker relative to the protein. Titrate the crosslinker concentration to find the optimal ratio. Over-crosslinking can alter the protein's net charge, pI, and solubility.[12] |
| Solvent Incompatibility | For water-insoluble crosslinkers, ensure the final concentration of organic solvent (e.g., DMSO) is sufficient to maintain solubility without denaturing the protein. You may need to titrate the amount of organic solvent.[12] | |
| Evidence of Off-Target Reactions (e.g., modification of Ser, Thr, Tyr) | Reaction Conditions Favoring Side Reactions | While difficult to eliminate completely, ensure the pH is not excessively high. Sticking to the recommended pH range (7.2-8.5) favors reaction with the more nucleophilic primary amines.[1][6] |
| High Crosslinker Concentration | A large molar excess of the crosslinker can increase the likelihood of reactions with less reactive sites.[5] Reduce the crosslinker-to-protein ratio. | |
| Unexpected or Non-Specific Bands on Gel | Incomplete Quenching | Ensure an adequate molar excess of the quenching reagent (e.g., Tris, glycine) is added and allowed to react for a sufficient time to neutralize all unreacted crosslinker.[13] |
| Non-specific Binding | To reduce non-specific interactions, consider adding non-ionic surfactants (e.g., Tween 20), protein blockers (e.g., BSA), or increasing the salt concentration in your buffers.[15] |
Data Summary Tables
Table 1: Effect of pH on NHS-Ester Hydrolysis
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life indicates the time it takes for 50% of the crosslinker to become inactive due to hydrolysis.
| pH | Temperature (°C) | Half-Life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [2][7] |
| 8.6 | 4 | ~10 minutes | [2][7] |
Table 2: Effect of pH on Crosslinking Efficiency with DSS
This table shows the relative number of cross-linked peptide pairs identified when using Disuccinimidyl Suberate (DSS) at various pH conditions. Efficiency is compared to the result at pH 7.5.
| Reaction pH | Relative Crosslinking Efficiency | Reference |
| 7.5 | 100% | [8][9][10] |
| 5.0 | ~50% | [8][9][10] |
| 4.0 | Crosslinking observed, but significantly reduced | [8][9][10][11] |
Key Experimental Protocols
Protocol 1: General Crosslinking of Proteins using DSS
This protocol provides a general workflow for crosslinking a protein sample with Disuccinimidyl Suberate (DSS), a common water-insoluble NHS-ester crosslinker.
-
Buffer Preparation:
-
Prepare a primary amine-free reaction buffer (e.g., Phosphate, HEPES, or Borate) at a pH between 7.2 and 8.5.
-
Prepare a quenching solution (e.g., 1M Tris-HCl, pH 7.5).
-
Prepare a stock solution of DSS in a water-miscible organic solvent like DMSO (e.g., 25 mM). Prepare this solution immediately before use.[2][12]
-
-
Protein Sample Preparation:
-
Dissolve or buffer-exchange the protein into the prepared reaction buffer. A typical protein concentration is 1-2 mg/mL.[9]
-
-
Crosslinking Reaction:
-
Warm the protein solution to the desired reaction temperature (e.g., room temperature or 37°C).
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).[9] Gently mix immediately.
-
Incubate the reaction for a set time, typically 30 minutes to 2 hours.[2][9]
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 50 µL of 1M Tris to a 1 mL reaction).[9]
-
Incubate for an additional 15 minutes to ensure all unreacted DSS is neutralized.
-
-
Sample Analysis:
-
The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization methods. For SDS-PAGE, mix the sample with loading buffer and proceed with electrophoresis.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. nicoyalife.com [nicoyalife.com]
Optimizing purification of N-(morpholinomethyl)succinimide products
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-(morpholinomethyl)succinimide and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in the synthesis of N-(morpholinomethyl)succinimide, which is a Mannich-type reaction, can stem from several factors:
-
Reagent Quality: Ensure the succinimide, morpholine, and formaldehyde (often used as formalin solution) are of high purity. Degradation of formaldehyde can reduce its reactivity.
-
Reaction Conditions: The reaction is sensitive to pH and temperature. An optimal pH is crucial for the formation of the necessary electrophilic iminium ion from morpholine and formaldehyde. Extreme temperatures can lead to side reactions or degradation.[1]
-
Side Reactions: Unwanted side reactions, such as the polymerization of formaldehyde or self-condensation of succinimide, can consume starting materials and reduce the yield of the desired product.
-
Work-up Procedure: The product may be lost during the aqueous work-up if the pH is not controlled, as the Mannich base can have some water solubility or be prone to hydrolysis under strongly acidic or basic conditions.
Q2: My final product is an oil or a waxy solid, not the expected crystalline solid. How can I purify it?
A2: An oily or impure solid product indicates the presence of unreacted starting materials, byproducts, or residual solvent. The following purification strategies can be employed:
-
Recrystallization: This is the most effective method if a suitable solvent is found. The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
Column Chromatography: Flash chromatography using silica gel is a reliable method for separating the product from impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point for elution.[4][5]
-
Aqueous Wash/Extraction: If the main impurity is unreacted succinimide (which is water-soluble) or morpholine (which is a base), washing the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with water or a dilute acid solution can be effective.
Q3: I'm having trouble removing unreacted succinimide from my product. What's the best approach?
A3: Succinimide is significantly more polar and has higher water solubility than the N-substituted product.
-
Aqueous Wash: Dissolve the crude product in an organic solvent like dichloromethane. Wash the organic layer several times with water or a saturated sodium bicarbonate solution. This will preferentially draw the acidic succinimide into the aqueous phase.
-
Filtration through Silica Plug: If the product is much less polar than succinimide, you can dissolve the crude mixture in a suitable solvent and pass it through a short plug of silica gel, eluting with a relatively non-polar solvent system that flushes out the product while retaining the polar succinimide.[4]
Q4: My purified N-(morpholinomethyl)succinimide product seems to degrade over time. What are the stability issues and how can I store it properly?
A4: The N-(morpholinomethyl)succinimide structure contains a succinimide ring and an aminal functional group, which can be susceptible to hydrolysis.
-
Hydrolysis: The succinimide ring can hydrolyze, especially in the presence of moisture and at non-neutral pH.[6][7][8][9] The C-N bond between the morpholine nitrogen and the methylene bridge is also susceptible to cleavage (a retro-Mannich reaction), particularly under acidic conditions.
-
Storage Conditions: To minimize degradation, the purified product should be stored in a tightly sealed container, in a desiccator, under an inert atmosphere (like nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).[6] Stability is often enhanced under slightly acidic pH conditions (e.g., pH 5-6), which can suppress certain degradation pathways.[10][11]
Purification Protocols & Data
Experimental Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of N-(morpholinomethyl)succinimide by recrystallization.
-
Solvent Selection: In a small test tube, add ~50 mg of the crude product. Add a potential recrystallization solvent (e.g., 95% ethanol, isopropanol, ethyl acetate) dropwise while heating until the solid dissolves.
-
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to ensure maximum recovery.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][12]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Experimental Protocol 2: Flash Column Chromatography
This protocol describes the purification of N-(morpholinomethyl)succinimide using a silica gel column.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Ethyl Acetate/Hexane). Pour the slurry into a glass column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent.[4] Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Tables
Table 1: Common Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| 95% Ethanol/Water | ~78 | High | Good for moderately polar compounds. Water can be added to decrease solubility. |
| Isopropanol | 82 | Medium | A common choice for many organic compounds. |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar co-solvent. |
| Ethyl Acetate/Hexane | Variable | Low-Medium | The ratio can be adjusted to fine-tune solubility. |
| Dichloromethane/Hexane | Variable | Low-Medium | Good for less polar compounds, but DCM is volatile. |
Table 2: Typical TLC/Column Chromatography Eluent Systems
| Solvent System (v/v) | Polarity | Application Notes |
| 100% Ethyl Acetate | Medium-High | May be sufficient for elution if impurities are very non-polar. |
| 50-80% Ethyl Acetate in Hexane | Medium | A good starting point for separating products of moderate polarity. |
| 5-10% Methanol in Dichloromethane | High | Used for more polar compounds or to speed up elution. |
| 100% Dichloromethane | Low-Medium | Useful for eluting non-polar impurities before the product. |
Visual Guides
Caption: Synthesis of N-(morpholinomethyl)succinimide via a Mannich reaction.
Caption: General purification workflow for N-(morpholinomethyl)succinimide.
Caption: Troubleshooting decision tree for product purification.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinimide formation at Asn 55 in the complementarity determining region of a recombinant monoclonal antibody IgG1 heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-(morpholinomethyl)succinimide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(morpholinomethyl)succinimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of N-(morpholinomethyl)succinimide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Reagent degradation: Formaldehyde solution may have polymerized, or other reagents may be of poor quality. 3. Incorrect stoichiometry: Molar ratios of succinimide, morpholine, and formaldehyde are not optimal.[1] 4. pH of the reaction mixture is not optimal. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1] 2. Reagent Quality: Use freshly opened or properly stored reagents. Paraformaldehyde can be used as an alternative to aqueous formaldehyde to avoid the presence of excess water and stabilizers. 3. Stoichiometry: Ensure an equimolar ratio of the three components for optimal results.[1] 4. pH Adjustment: The Mannich reaction is often acid-catalyzed. A small amount of a protic acid (e.g., HCl) can be added to facilitate the formation of the electrophilic iminium ion.[2] |
| Formation of Significant Byproducts | 1. Formation of N,N'-methylenebismorpholine: Excess formaldehyde and morpholine can react to form this common byproduct. 2. Polymerization of formaldehyde: This can occur, especially under basic conditions or upon prolonged storage. 3. Double addition product: Reaction of the product with another molecule of formaldehyde and succinimide is a theoretical possibility, though less common with a secondary amine like morpholine. | 1. Control Stoichiometry and Addition: Use a strict 1:1:1 molar ratio of succinimide, morpholine, and formaldehyde. Consider adding the formaldehyde solution dropwise to the mixture of succinimide and morpholine to maintain a low concentration of free formaldehyde. 2. Use Paraformaldehyde: Depolymerize paraformaldehyde just before use to ensure a fresh source of formaldehyde. 3. Reaction Monitoring: Monitor the reaction by TLC to minimize the formation of byproducts by stopping the reaction once the starting material is consumed. |
| Product Purification Challenges | 1. Oily product or difficulty in crystallization: The product may not readily crystallize from the reaction mixture. 2. Co-precipitation of byproducts: Impurities such as N,N'-methylenebismorpholine may co-crystallize with the desired product. 3. Product is too soluble in the recrystallization solvent. | 1. Solvent Screening for Recrystallization: If the product oils out, try different solvent systems for recrystallization. Common solvents for purifying Mannich bases include ethanol, isopropanol, and ethyl acetate. A mixture of solvents might be necessary to achieve optimal crystallization. 2. Purification by Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed. 3. Solvent Selection: Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Scale-Up Issues | 1. Exothermic reaction: The Mannich reaction can be exothermic, leading to poor temperature control on a larger scale. 2. Mixing and mass transfer limitations: Inadequate mixing can lead to localized "hot spots" and increased byproduct formation. 3. Product isolation and handling: Handling large volumes of solvents and filtering large quantities of product can pose logistical challenges. | 1. Controlled Addition and Cooling: On a larger scale, add the formaldehyde solution portion-wise or via a dropping funnel to control the reaction rate and exotherm. Ensure the reactor is equipped with adequate cooling. 2. Efficient Stirring: Use a mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture. 3. Process Optimization: Optimize the work-up and isolation procedure at a smaller scale before proceeding to a large-scale reaction. Consider using a centrifuge for solid-liquid separation on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of N-(morpholinomethyl)succinimide?
A1: The synthesis of N-(morpholinomethyl)succinimide proceeds via a Mannich reaction. The mechanism involves two main steps. First, morpholine (a secondary amine) reacts with formaldehyde to form a highly reactive electrophilic species called an Eschenmoser salt precursor, or iminium ion.[2][3] In the second step, the succinimide, which possesses an acidic N-H proton, acts as a nucleophile and attacks the iminium ion to form the final product, N-(morpholinomethyl)succinimide.[2][3]
Q2: What is a typical experimental protocol for the synthesis of N-(morpholinomethyl)succinimide?
A2: A general laboratory-scale protocol is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinimide (1 equivalent) and morpholine (1 equivalent) in ethanol.[1]
-
To this stirred solution, add aqueous formaldehyde (37%, 1 equivalent) dropwise at room temperature.[1]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Morpholine: Morpholine is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and not an open flame.
Q4: How can I confirm the identity and purity of my synthesized N-(morpholinomethyl)succinimide?
A4: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: The purified product should have a sharp melting point. The reported melting point for N-(morpholinomethyl)succinimide is in the range of 93-95 °C.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups and the morpholine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Q5: What are the potential side products I should be aware of?
A5: The most common side product is N,N'-methylenebismorpholine, which is formed from the reaction of two molecules of morpholine with one molecule of formaldehyde. This can be minimized by careful control of stoichiometry and slow addition of formaldehyde. Another potential, though less likely, side product is the formation of a bis-substituted succinimide where a second morpholinomethyl group is attached to the carbon skeleton of the succinimide ring.
Visualizations
Caption: Reaction pathway for N-(morpholinomethyl)succinimide synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Interplay of key parameters affecting synthesis outcome.
References
Technical Support Center: Maleimide-Thiol Conjugate Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the retro-Michael reaction in maleimide-thiol conjugates. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the stability and efficacy of your bioconjugates.
Troubleshooting Guide
Problem: My maleimide-thiol conjugate is showing signs of deconjugation or instability over time.
Possible Cause: You may be observing the effects of the retro-Michael reaction, a common pathway for the dissociation of the thiosuccinimide linkage formed between a maleimide and a thiol. This can lead to loss of payload and potential off-target effects.[1][2][3]
Solutions:
-
Post-Conjugation Hydrolysis: Induce the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction.[1][2][4][5]
-
Use of Self-Hydrolyzing Maleimides: Employ maleimide derivatives designed to undergo rapid intramolecular hydrolysis immediately after conjugation. These reagents often contain a basic group positioned to catalyze the ring-opening reaction.[1][4]
-
Employ Next-Generation Maleimides (NGMs): For antibody-drug conjugates (ADCs) or other applications involving disulfide bridging, consider using NGMs such as dihalomaleimides (e.g., dibromomaleimides). These reagents re-bridge the disulfide bond, forming a stable, hydrolysis-resistant linkage.[7][8][9][10][11]
-
Alternative Conjugation Chemistries: If the retro-Michael reaction remains a significant issue, explore alternative thiol-reactive chemistries that form more stable linkages, such as those based on methylsulfonyl phenyloxadiazoles or 3-arylpropionitriles.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for my maleimide-thiol conjugates?
The retro-Michael reaction is a chemical process where the thiosuccinimide bond, formed by the reaction of a maleimide and a thiol, reverts to the original maleimide and thiol. This deconjugation is problematic as it can lead to the premature release of the conjugated molecule (e.g., a drug payload from an antibody), reducing the efficacy of the conjugate and potentially causing off-target toxicity.[1][2][3] This can occur in vivo through reaction with other thiols like glutathione.[3][14]
Q2: How can I confirm if my conjugate is undergoing the retro-Michael reaction?
You can monitor the stability of your conjugate over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to your intact conjugate and the appearance of peaks for the deconjugated components would indicate instability. Co-incubation with a high concentration of a competing thiol, such as glutathione, can be used to accelerate and assess the susceptibility to thiol exchange.[3][14][15]
Q3: What factors influence the rate of the retro-Michael reaction?
The stability of the thiosuccinimide linkage is influenced by several factors:
-
N-Substituent of the Maleimide: Electron-withdrawing groups on the nitrogen atom of the maleimide can increase the rate of stabilizing hydrolysis, while certain N-aryl maleimides have also been shown to improve stability.[1][5][6][16]
-
Local Microenvironment: The chemical environment surrounding the conjugation site on the protein can impact stability. For instance, local positively charged amino acid residues can influence the rate of hydrolysis.[1]
-
pH: While the conjugation reaction is typically performed at pH 6.5-7.5 for thiol selectivity, the subsequent stability can be pH-dependent.[2][17]
Q4: What are "self-hydrolyzing" maleimides and how do they work?
Self-hydrolyzing maleimides are engineered with an internal basic group, such as an amino group, positioned near the maleimide ring.[4] After conjugation to a thiol, this basic group acts as an intramolecular catalyst to promote the rapid hydrolysis of the thiosuccinimide ring.[1][4] This hydrolysis results in a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[4]
Q5: Are there alternatives to maleimide chemistry for stable thiol conjugation?
Yes, several alternative chemistries have been developed to form stable thiol conjugates:
-
Thiol-Bromoacetamide Reaction: This reaction forms a stable thioether bond, though it is generally slower and requires a higher pH than the maleimide reaction.[2]
-
Julia-Kocienski-Like Reagents: Methylsulfonyl phenyloxadiazole compounds react specifically with cysteines to form highly stable conjugates in human plasma.[12]
-
3-Arylpropionitrile (APN) Reagents: These reagents can be used for amine-to-thiol coupling and result in remarkably stable conjugates.[13]
Quantitative Data Summary
The following tables summarize key quantitative data on the stability and reaction kinetics of various maleimide-thiol conjugates.
Table 1: Half-life of Hydrolysis for N-Substituted Maleimide-Thiol Adducts
| N-Substituent on Maleimide | Conjugate Half-life (t1/2) of Hydrolysis | Conditions | Reference |
| N-ethyl | 27 hours | pH 7.4, 37°C | [1] |
| N-aryl | 1.5 hours | pH 7.4, 37°C | [1] |
| N-fluorophenyl | 0.7 hours | pH 7.4, 37°C | [1] |
| N-aminoethyl | 3.6 hours | pH 7, Room Temp | [1] |
| o-aminoethylphenyl | Complete hydrolysis in 2 hours | pH 7, Room Temp | [1] |
| N-isopropyl variant of o-aminoethylphenyl | 20 minutes | pH 7, Room Temp | [1] |
| Positively charged N-aminoethyl | ~0.4 hours | pH 7.4, 37°C | [6] |
Table 2: Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione (GSH)
| Conjugate Type | Substrate Loss after 21 days with excess GSH | Conditions | Reference |
| Maleamic methyl ester-based conjugate | 1.8% | 37°C | [18] |
| Conventional maleimide-based conjugate | 10% | 37°C | [18] |
Experimental Protocols
Protocol 1: Post-Conjugation Hydrolysis for Stabilization
-
Conjugation: Perform the maleimide-thiol conjugation reaction under standard conditions (e.g., pH 6.5-7.5 in a suitable buffer like PBS).
-
Purification (Optional but Recommended): Remove excess unreacted maleimide reagent using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Hydrolysis Incubation: Adjust the pH of the purified conjugate solution to 7.4-8.5. Incubate the solution at 37°C. The incubation time will vary depending on the specific maleimide used (refer to Table 1 for guidance). For N-alkyl maleimides, this may require extended incubation (e.g., 24-48 hours), while for N-aryl or self-hydrolyzing maleimides, a few hours may be sufficient.[1]
-
Monitoring: Monitor the progress of the hydrolysis by LC-MS. Look for the mass shift corresponding to the addition of a water molecule to the conjugate.
-
Final Formulation: Once hydrolysis is complete, exchange the buffer to the desired formulation buffer for storage or downstream applications.
Protocol 2: Disulfide Re-bridging using Dibromomaleimides (DBM)
This protocol is adapted for the site-selective modification of interchain disulfide bonds in an IgG1 antibody.[11]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., borate buffered saline, BBS).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Prepare a stock solution of the DBM-linker-payload in an organic solvent like DMSO.
-
Add the DBM reagent to the reduced antibody solution. The final concentration of the DBM reagent should be in molar excess relative to the antibody.
-
Incubate the reaction at room temperature for approximately 1 hour.
-
-
Stabilization through Hydrolysis:
-
Purification:
-
Remove excess reagent and byproducts using size-exclusion chromatography (e.g., Sephadex G-25 column).
-
-
Characterization:
-
Analyze the drug-to-antibody ratio (DAR) and conjugate integrity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and SDS-PAGE under both reducing and non-reducing conditions.[11]
-
Visual Guides
Caption: The competing pathways of retro-Michael reaction and stabilizing hydrolysis for a maleimide-thiol conjugate.
Caption: A troubleshooting workflow for addressing maleimide-thiol conjugate instability.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prolynxinc.com [prolynxinc.com]
- 7. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(morpholinomethyl)-succinimide and Other N-Substituted Succinimides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of N-(morpholinomethyl)-succinimide and other N-substituted succinimides, focusing on their potential as anticonvulsant and analgesic agents. The information is supported by experimental data from preclinical studies to aid in drug discovery and development efforts.
Chemical Properties and Synthesis
N-substituted succinimides are a class of compounds based on the succinimide (pyrrolidine-2,5-dione) heterocyclic ring. The nitrogen atom of the imide group can be substituted with various functional groups, leading to a wide range of pharmacological activities.
N-(morpholinomethyl)-succinimide is a derivative where a morpholinomethyl group is attached to the nitrogen of the succinimide ring. Its chemical and physical properties, as available from public databases, are summarized below.
Table 1: Physicochemical Properties of N-(morpholinomethyl)-succinimide
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
| CAS Number | 89703-07-1 (for a related bromo-derivative) |
| Appearance | White solid (predicted) |
| Solubility | Soluble in water and ethanol. Insoluble in ether and chloroform.[1] |
The synthesis of N-substituted succinimides, including the N-(morpholinomethyl) derivative, is typically achieved through the condensation of succinic anhydride with a corresponding primary amine. A general synthetic scheme is presented below.
General Synthesis of N-Substituted Succinimides
A common method involves the reaction of succinic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid, followed by cyclization, which can be promoted by heating or the use of a dehydrating agent.
Comparative Pharmacological Activity
N-substituted succinimides have been extensively studied for their central nervous system (CNS) activities, particularly as anticonvulsants and analgesics. While direct comparative studies featuring N-(morpholinomethyl)-succinimide are limited in the public domain, data from various sources on other N-substituted succinimides provide a basis for comparison.
Anticonvulsant Activity
The anticonvulsant properties of succinimides are often evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Neurotoxicity is typically assessed using the rotorod test.
Table 2: Comparative Anticonvulsant Activity of Selected N-Substituted Succinimides
| Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Species | Reference |
| N-(p-chlorobenzyl)succinimide | >300 | 110.4 | >300 | >2.7 | Mouse | [3] |
| N-(p-fluorobenzyl)succinimide | 102.1 | 100.9 | >300 | >2.9 | Mouse | [3] |
| N-phenylsuccinimide | >300 | >300 | >300 | - | Mouse | [3] |
| Ethosuximide (Reference) | >500 | 130 | 650 | 5.0 | Mouse | [3] |
| Compound 14 * | 49.6 | 67.4 | 225.5 | 4.5 (MES) | Mouse | [4] |
*Compound 14: 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione
Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Analgesic Activity
The analgesic effects of N-substituted succinimides are commonly evaluated using thermal nociception models like the hot plate and tail-flick tests, as well as chemical-induced pain models.
Quantitative data for the analgesic activity of N-(morpholinomethyl)-succinimide is not available in the reviewed literature. However, various other N-substituted succinimides have demonstrated significant analgesic properties.
Table 3: Comparative Analgesic Activity of Selected N-Substituted Succinimides
| Compound | Test | Dose (mg/kg) | Effect | Species | Reference |
| N-(4-methoxyphenyl)succinimide | Hot Plate | 10 | Increased reaction time | Mouse | [5] |
| N-(4-chlorophenyl)succinimide | Hot Plate | 10 | Increased reaction time | Mouse | [5] |
| Aspirin (Reference) | Hot Plate | 100 | Increased reaction time | Mouse | [5] |
| MAK01 * | Hot Plate | 50, 100, 150 | Significant increase in latency time | Mouse |
*MAK01: Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate
Note: This table provides qualitative and semi-quantitative data from different studies and direct comparison should be made with caution.
Mechanism of Action: A Focus on T-type Calcium Channels
The primary anticonvulsant mechanism of action for succinimides, particularly in absence seizures, is believed to be the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons. This action reduces the burst firing of these neurons, which is a key factor in the generation of spike-wave discharges characteristic of absence seizures.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-substituted succinimides.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of activity against generalized tonic-clonic seizures.
Apparatus: A convulsiometer capable of delivering a constant current stimulus.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension.
-
The percentage of animals protected from the tonic extension is calculated for each dose group.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of a compound to prevent seizures induced by the chemoconvulsant pentylenetetrazole, a model for absence seizures.
Procedure:
-
Male Swiss mice (18-25 g) are used.
-
The test compound is administered i.p. or p.o. at various doses, along with a vehicle control group.
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.
-
The percentage of animals protected from clonic seizures is determined for each dose group.
-
The ED₅₀ is calculated using probit analysis.
Analgesic Activity: Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Procedure:
-
Mice or rats are used.
-
The baseline reaction time (latency to lick a hind paw or jump) is determined for each animal before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
An increase in the reaction time compared to the baseline and a vehicle control group indicates an analgesic effect.
-
Data are often presented as the mean reaction time ± SEM for each group.
Conclusion
N-substituted succinimides represent a promising class of compounds with significant potential for the development of new anticonvulsant and analgesic drugs. While quantitative data for N-(morpholinomethyl)-succinimide is not extensively available in the public literature, related structures have demonstrated potent activity in preclinical models. The primary mechanism of anticonvulsant action for this class of compounds is believed to be the blockade of T-type calcium channels. Further research, including direct comparative studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of N-(morpholinomethyl)-succinimide and its analogs. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation of these compounds.
References
- 1. Effects of N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide on the protective action of different classical antiepileptic drugs against maximal electroshock-induced tonic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinimide and Maleimide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties directly impact the stability, efficacy, and safety of the final product. This guide provides an objective comparison of two of the most widely used classes of linkers: succinimides (specifically N-hydroxysuccinimide esters) and maleimides, supported by experimental data and detailed protocols.
Introduction to Succinimide and Maleimide Linkers
Succinimide and maleimide linkers are cornerstone tools in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. Their primary distinction lies in their reactivity towards different functional groups.
Succinimide linkers , most commonly in the form of N-hydroxysuccinimide (NHS) esters, are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. This reaction, known as aminolysis, results in the formation of a stable amide bond.
Maleimide linkers are specifically reactive towards sulfhydryl (thiol) groups, which are found in the side chain of cysteine residues. The reaction, a Michael addition, forms a stable thioether bond. This high specificity for cysteines allows for more site-specific conjugation, as free cysteine residues are often less abundant on a protein surface than lysines.
Reaction Mechanisms and Specificity
The distinct reaction mechanisms of succinimide and maleimide linkers dictate their use in different bioconjugation strategies.
Succinimide (NHS-ester) Linker Reaction
NHS-esters react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with optimal reactivity occurring in a slightly alkaline environment (pH 7.2-9.0).[1][2] At lower pH, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate.[3]
Maleimide Linker Reaction
Maleimides react with the sulfhydryl group of cysteine residues via a Michael addition to form a stable thiosuccinimide thioether linkage.[4] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5] Above pH 7.5, reactivity with amines can occur, and the maleimide group itself is more susceptible to hydrolysis.[5]
Comparative Performance Data
The performance of succinimide and maleimide linkers can be evaluated based on their reactivity, stability, and the stability of the resulting conjugate.
Reactivity and Reaction Conditions
| Feature | Succinimide (NHS-ester) Linker | Maleimide Linker |
| Target Group | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Optimal pH | 7.2 - 9.0[1][2] | 6.5 - 7.5[5] |
| Reaction Time | 0.5 - 4 hours[2] | 2 hours to overnight[4] |
| Molar Excess | 5-20 fold excess of NHS-ester to protein[6] | 10-20 fold excess of maleimide to protein[4] |
Stability of the Linker and the Conjugate
A critical consideration in linker selection is the stability of both the unreacted linker and the final bioconjugate.
Linker Stability:
NHS-esters are susceptible to hydrolysis, a competing reaction that increases with pH.[1][2] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 (4°C).[2] Maleimide groups are generally more stable in aqueous solutions than NHS-esters but can also undergo hydrolysis at pH values above 7.5.[4]
| pH | Temperature | NHS-Ester Half-life |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
Conjugate Stability:
The amide bond formed from an NHS-ester reaction is highly stable. In contrast, the thiosuccinimide linkage from a maleimide reaction can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[7] This is a significant concern in the development of ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.
However, the stability of the maleimide-thiol linkage can be significantly enhanced through hydrolysis of the succinimide ring in the linker, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[7] This hydrolysis can be promoted by adjusting the pH or by designing the maleimide linker with electron-withdrawing groups.[7] Studies have shown that maleamic methyl ester-based ADCs exhibit significantly improved stability compared to conventional maleimide-based ADCs.[8] For instance, after 14 days of incubation in an albumin solution, only about 3.8% of the payload was shed from a maleamic methyl ester-based ADC.[8]
Experimental Protocols
Detailed methodologies for performing conjugation reactions with succinimide and maleimide linkers are provided below. These protocols can be adapted for specific applications.
Protocol 1: Protein Labeling with a Succinimide (NHS-Ester) Linker
This protocol describes a general procedure for labeling a protein with an NHS-ester functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS-ester functionalized molecule
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[9] Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS-ester to the protein solution while gently vortexing.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove the unreacted NHS-ester and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with a Maleimide Linker
This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine residues
-
Maleimide-functionalized molecule
-
Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5, degassed[10]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[10]
-
(Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted maleimide by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
References
- 1. interchim.fr [interchim.fr]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. biotium.com [biotium.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In Vitro Efficacy of Succinimide Derivatives for Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of succinimide derivatives, with a focus on their potential as anticonvulsant agents. Due to the limited publicly available data on "Succinimide, N-(morpholinomethyl)-", this document will focus on the well-characterized succinimide, Ethosuximide , as a representative of this class. Its performance will be compared with established anticonvulsant drugs, Phenytoin and Carbamazepine , which operate through different mechanisms of action. This guide will provide an objective comparison based on available experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
Succinimide derivatives, most notably Ethosuximide, are a class of anticonvulsant compounds primarily used in the treatment of absence seizures. Their mechanism of action is centered on the inhibition of T-type calcium channels, which play a crucial role in the rhythmic electrical activity of the brain that can lead to seizures. In contrast, alternative anticonvulsants like Phenytoin and Carbamazepine primarily target voltage-gated sodium channels. This guide demonstrates that while all three compounds show efficacy in in vitro models of seizure, their potency and mechanisms differ significantly. The choice of compound for research or therapeutic development will therefore depend on the specific type of seizure being investigated and the desired molecular target.
Comparative In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of Ethosuximide, Phenytoin, and Carbamazepine. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be considered as indicative rather than a direct head-to-head comparison.
| Compound | Primary Molecular Target | In Vitro Model | Key Efficacy Metric (IC50) | Reference |
| Ethosuximide | T-type Calcium Channels | Stably transfected mammalian cells | ~0.6 mM (for persistent current) | [1] |
| Phenytoin | Voltage-gated Sodium Channels | Cancer cells expressing VGSCs | ~10 µM | [2] |
| Carbamazepine | Voltage-gated Sodium Channels | Mouse neural crest-derived (Neuro-2a) cells | 56 µM (transient current), 18 µM (late current) | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: A Tale of Two Channels
The primary anticonvulsant mechanism of succinimide derivatives like Ethosuximide is the blockade of low-voltage-activated T-type calcium channels.[4][5] These channels are crucial in the thalamocortical circuitry, where their activity contributes to the generation of spike-and-wave discharges characteristic of absence seizures. By inhibiting these channels, Ethosuximide reduces neuronal excitability and disrupts the abnormal rhythmic firing that leads to seizures.[4]
In contrast, Phenytoin and Carbamazepine exert their anticonvulsant effects by blocking voltage-gated sodium channels.[2][3] This action stabilizes neuronal membranes and prevents the high-frequency firing of action potentials that is characteristic of many types of seizures.
Figure 1: Signaling pathways for succinimides vs. alternatives.
Experimental Protocols
Validating the efficacy of anticonvulsant compounds in vitro requires robust and reproducible experimental models. The multi-electrode array (MEA) platform has emerged as a powerful tool for studying neuronal network activity and the effects of pharmacological agents.
Protocol: In Vitro Seizure Model using Multi-Electrode Arrays (MEAs)
This protocol describes the induction of seizure-like activity in primary neuronal cultures or brain slices and the assessment of a compound's ability to suppress this activity.
1. Cell/Tissue Preparation:
- Primary Neuronal Cultures: Dissociated cortical or hippocampal neurons from embryonic rodents are plated onto MEA plates coated with an adhesion-promoting substrate (e.g., poly-D-lysine). Cultures are maintained in appropriate media for a period of time to allow for network formation (typically 14-21 days).
- Organotypic Brain Slices: Thin (300-400 µm) hippocampal or cortical slices are prepared from young rodents and cultured on MEA plates.[6]
2. Induction of Epileptiform Activity:
- To induce seizure-like electrical activity, the culture medium is replaced with a pro-convulsant solution. A common formulation is an artificial cerebrospinal fluid (aCSF) with high potassium (e.g., 8 mM) and low magnesium (e.g., 0.25 mM), often supplemented with a GABA-A receptor antagonist like 4-aminopyridine (4-AP).[7]
3. MEA Recording:
- Baseline epileptiform activity is recorded for a set period (e.g., 30 minutes) to establish a stable level of seizure-like events (e.g., synchronized bursting, high-frequency oscillations).
- The test compound (e.g., "Succinimide, N-(morpholinomethyl)-") is then added to the culture at various concentrations.
- Recording continues in the presence of the compound to assess its effect on the frequency, duration, and amplitude of the epileptiform events.
- A washout step, where the compound-containing medium is replaced with the pro-convulsant solution, can be performed to determine if the effect is reversible.
4. Data Analysis:
- Spike detection and burst analysis software is used to quantify the neuronal network activity.
- Key parameters to analyze include: mean firing rate, burst frequency, burst duration, and network synchrony.
- Dose-response curves are generated to determine the IC50 of the test compound.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare Neuronal Culture on MEA" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Induce Seizure-like Activity" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Record Baseline Activity" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Add Test Compound" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Record Post-treatment Activity" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Washout" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Record Post-washout Activity" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Analyze Data" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare Neuronal Culture on MEA";
"Prepare Neuronal Culture on MEA" -> "Induce Seizure-like Activity";
"Induce Seizure-like Activity" -> "Record Baseline Activity";
"Record Baseline Activity" -> "Add Test Compound";
"Add Test Compound" -> "Record Post-treatment Activity";
"Record Post-treatment Activity" -> "Washout";
"Washout" -> "Record Post-washout Activity";
"Record Post-washout Activity" -> "Analyze Data";
"Analyze Data" -> "End";
}
"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 2: Workflow forin vitro anticonvulsant screening.
Conclusion
While specific in vitro efficacy datafor"Succinimide, N-(morpholinomethyl)-" remains elusive in the public domain, the broader classofsuccinimidederivatives, represented here by Ethosuximide, demonstrates a clear mechanism of action through the inhibition of T-type calcium channels. This contrasts with other anticonvulsants such as Phenytoin and Carbamazepine, which target sodium channels. The provided experimental protocol for an in vitro seizure model using MEAs offers a robust framework for researchers to quantitatively assess the efficacy of novel succinimide derivatives and compare them to existing anticonvulsant therapies. Future studies employing such standardized in vitro assays are crucial for elucidating the therapeutic potential of new chemical entities in the field of epilepsy research.
References
- 1. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity Profile of N-(morpholinomethyl)succinimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecules is intrinsically linked to their specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or even offer opportunities for drug repositioning. This guide provides a comparative analysis of the potential cross-reactivity of N-(morpholinomethyl)succinimide, a compound of interest in various research domains. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with structurally related succinimide and glutarimide derivatives, such as the well-characterized immunomodulatory drugs (IMiDs) thalidomide and its analogs, to illustrate the principles and methodologies of cross-reactivity assessment.
Comparative Analysis of Off-Target Profiles
Understanding the potential for off-target binding is a critical aspect of preclinical safety assessment. In the absence of specific data for N-(morpholinomethyl)succinimide, we present a comparative table that illustrates how its cross-reactivity profile might be assessed and compared against other relevant compounds. The data for the comparator compounds are representative of findings from broad screening panels.
| Target Class | Representative Target | N-(morpholinomethyl)succinimide (Hypothetical Data) | Thalidomide | Ethosuximide |
| Primary Target(s) | [Assumed Primary Target] | IC₅₀ = X nM | Cereblon (CRBN) | T-type calcium channels |
| Kinases | p38 MAP Kinase | > 10 µM | > 10 µM | > 10 µM |
| JNK | > 10 µM | > 10 µM | > 10 µM | |
| GPCRs | 5-HT₂ₐ Receptor | > 10 µM | > 10 µM | > 10 µM |
| M₁ Muscarinic Receptor | > 10 µM | > 10 µM | > 10 µM | |
| Ion Channels | hERG | > 10 µM | > 10 µM | > 10 µM |
| Other Enzymes | Cyclooxygenase-2 (COX-2) | > 10 µM | Weak inhibition | > 10 µM |
| Ubiquitin Ligase Substrate Receptor | Cereblon (CRBN) | Weak binding | Potent binder | No significant binding |
Note: The data for N-(morpholinomethyl)succinimide is hypothetical and for illustrative purposes only. The data for comparator compounds are generalized from published literature.
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive assessment of a compound's cross-reactivity involves a tiered approach, combining in silico predictions with in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Safety Pharmacology Profiling (Safety Panel Screening)
This is a primary screen to identify potential off-target liabilities early in drug development.
-
Objective: To assess the interaction of a test compound with a broad range of clinically relevant molecular targets.
-
Methodology:
-
The test compound, in this case, N-(morpholinomethyl)succinimide, is prepared at a standard concentration (e.g., 10 µM).
-
The compound is screened against a panel of receptors, ion channels, transporters, and enzymes in radioligand binding assays or functional enzymatic assays. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST panel are often utilized.[1][2][3]
-
In binding assays, the percentage inhibition of a radiolabeled ligand binding to the target is measured.
-
In enzymatic assays, the percentage inhibition of the enzyme's activity is determined.
-
Results are typically expressed as a percentage of inhibition or activation. Significant interactions (e.g., >50% inhibition) are then followed up with concentration-response curves to determine IC₅₀ or Kᵢ values.
-
Kinase Inhibitor Profiling
Given that the kinome is a frequent source of off-target interactions, dedicated kinase profiling is crucial.
-
Objective: To determine the selectivity of a compound against a large panel of protein kinases.
-
Methodology:
-
The test compound is assayed at one or more concentrations against a panel of hundreds of purified kinases.
-
Kinase activity is measured by quantifying the phosphorylation of a substrate, often using methods like ADP-Glo™, which measures the amount of ADP produced.[4]
-
The percentage of inhibition for each kinase is determined.
-
For significant hits, IC₅₀ values are determined by generating dose-response curves.
-
Data can be visualized as a dendrogram or a radial plot to represent the selectivity profile.[5]
-
Chemical Proteomics
This approach identifies the direct protein targets of a compound in a cellular context.
-
Objective: To identify the protein interaction landscape of a compound in a complex biological sample.
-
Methodology:
-
An affinity matrix is prepared by immobilizing the test compound or a close analog onto beads.
-
A cell lysate is incubated with the affinity matrix, allowing proteins that bind to the compound to be captured.
-
Non-binding proteins are washed away.
-
The bound proteins are eluted and identified by mass spectrometry.
-
Competition experiments, where the lysate is pre-incubated with the free compound, are performed to confirm the specificity of the interactions.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for assessing small molecule cross-reactivity.
Caption: Mechanism of action of thalidomide via Cereblon.
Caption: Activation of stress signaling pathways by dicarboximides.[6]
Conclusion
While direct experimental data on the cross-reactivity of N-(morpholinomethyl)succinimide remains to be published, a comprehensive evaluation of its off-target profile is essential for its continued development. By employing a systematic screening approach, as outlined in this guide, and by drawing comparisons with structurally and functionally related compounds, researchers can gain valuable insights into its selectivity and potential liabilities. The methodologies and comparative data presented here serve as a robust framework for guiding future experimental work and making informed decisions in the drug discovery process.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinimide, N-(morpholinomethyl)- and Other Anticonvulsant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant compound "Succinimide, N-(morpholinomethyl)-" with other established antiepileptic drugs (AEDs). The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential.
Overview of Succinimide Anticonvulsants
Succinimide derivatives are a class of anticonvulsant agents primarily used in the treatment of absence (petit mal) seizures. Their mechanism of action is generally attributed to the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. This action helps to suppress the characteristic spike-and-wave discharges associated with absence seizures.
Performance Comparison of Anticonvulsant Compounds
To provide a clear comparison, the following tables summarize the available quantitative data on the anticonvulsant efficacy and neurotoxicity of various compounds. The data is primarily derived from two standard preclinical models: the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures. Neurotoxicity is assessed using the rotarod test.
It is important to note that direct experimental data for "Succinimide, N-(morpholinomethyl)-" is limited in the public domain. However, data for a structurally related compound, N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS), is included to provide an initial point of reference. At a dose of 100 mg/kg, MMIPPS has been shown to significantly elevate the threshold for electroconvulsions in mice[1].
Table 1: Anticonvulsant Efficacy (ED50 in mg/kg) in Mice
| Compound | MES Test (ED50) | scPTZ Test (ED50) |
| Phenytoin | 9.5 | Inactive |
| Ethosuximide | Inactive | 130 |
| Valproic Acid | 272 | 149 |
| Carbamazepine | 8.8 | 32.3 |
| N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS) | > 100 (elevates threshold)[1] | Not Available |
Table 2: Neurotoxicity (TD50 in mg/kg) in Mice
| Compound | Rotarod Test (TD50) |
| Phenytoin | 68.5 |
| Ethosuximide | > 500 |
| Valproic Acid | 427 |
| Carbamazepine | 74.2 |
| N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS) | Not Available |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for succinimide anticonvulsants involves the blockade of T-type calcium channels in thalamic neurons. The N-(morpholinomethyl)- substitution is a structural modification, and while its specific influence on the mechanism has not been fully elucidated, it is expected to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Caption: Mechanism of action of succinimide anticonvulsants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazol (scPTZ) Seizure Test
Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling myoclonic and absence seizures.
Procedure:
-
Male Swiss mice (18-22 g) are used.
-
The test compound is administered i.p. at various doses.
-
Following the drug absorption period, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
Objective: To assess the motor-impairing effects of a compound.
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).
-
Only mice that successfully complete the training are used for the test.
-
The test compound is administered i.p. at various doses.
-
At the time of peak effect, the mice are placed back on the rotating rod.
-
The inability of a mouse to remain on the rod for 1 minute is considered an indication of neurotoxicity.
-
The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is calculated.
Caption: General experimental workflow for anticonvulsant screening.
Conclusion
"Succinimide, N-(morpholinomethyl)-" belongs to a class of compounds with a well-established mechanism of action against absence seizures. Based on the limited available data for a structurally similar compound, it shows potential as an anticonvulsant. However, a comprehensive evaluation of its efficacy and safety profile requires further investigation to determine its ED50 and TD50 values in standardized preclinical models. The experimental protocols provided in this guide offer a framework for conducting such studies. Direct comparative studies with a broader range of existing AEDs will be crucial in defining the therapeutic potential of "Succinimide, N-(morpholinomethyl)-".
References
A Head-to-Head Comparison of Crosslinking Agents for Researchers
A comprehensive guide to selecting the optimal crosslinking agent for your research needs, complete with quantitative performance data, detailed experimental protocols, and illustrative diagrams of key biological pathways and workflows.
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. Crosslinkers are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins or other biomolecules.[1] This guide provides an objective comparison of different crosslinking agents, supported by experimental data, to aid in the investigation of protein-protein interactions, the stabilization of protein complexes, and the conjugation of biomolecules.
Performance Comparison of Common Crosslinking Agents
The choice of a crosslinking agent significantly impacts experimental outcomes. Key performance indicators include efficiency, specificity, and potential cytotoxicity. The following table summarizes quantitative data on several widely used crosslinking agents.
| Crosslinking Agent | Type | Reactive Toward | Spacer Arm Length (Å) | Cleavable? | Relative Effectiveness (vs. Glutaraldehyde) | Key Features & Considerations |
| Formaldehyde | Aldehyde | Primary amines | ~1.5 | No | Slower reaction rate than glutaraldehyde[2] | Rapid cell penetration, reversible crosslinks, known carcinogen.[3][4] |
| Glutaraldehyde (GA) | Aldehyde | Primary amines | ~7.5 | No | High | More reactive and toxic than formaldehyde, forms irreversible crosslinks.[3][5] |
| EDC (with NHS/Sulfo-NHS) | Zero-length | Carboxyls and primary amines | 0 | No | High | Forms a direct amide bond with no intervening spacer, water-soluble.[5][6] |
| DSS (Disuccinimidyl suberate) | Homobifunctional NHS ester | Primary amines | 11.4 | No | High | Membrane permeable, suitable for intracellular crosslinking.[7] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional NHS ester | Primary amines | 11.4 | No | High | Water-soluble, ideal for cell surface crosslinking. |
| DSP (Lomant's Reagent) | Homobifunctional NHS ester | Primary amines | 12.0 | Yes (Disulfide bond) | High | Cleavable with reducing agents like DTT or β-mercaptoethanol. |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional | Amine-reactive NHS ester and photoreactive phenylazide | 4.9 | No | N/A | Two-step crosslinking; NHS ester reaction followed by UV activation. |
| Genipin | Natural product | Primary amines | N/A | No | Lower than Glutaraldehyde | Biocompatible and less cytotoxic than glutaraldehyde.[8] |
Note: Relative effectiveness is a general comparison based on available literature and can vary depending on the specific application and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for key crosslinking experiments.
Protocol 1: In Vivo Crosslinking of Proteins
This protocol is designed for capturing protein-protein interactions within a cellular context.
Materials:
-
Cells grown to the desired confluency
-
Phosphate-buffered saline (PBS)
-
Crosslinking agent (e.g., Formaldehyde or a membrane-permeable NHS ester like DSS)
-
Quenching solution (e.g., Tris-HCl or glycine)
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation: Wash the cultured cells twice with ice-cold PBS to remove media components.
-
Crosslinking Reaction: Resuspend the cells in PBS containing the desired concentration of the crosslinking agent. For formaldehyde, a final concentration of 1% is common. For DSS, a concentration range of 1-2 mM is typically used. Incubate for 10-30 minutes at room temperature with gentle agitation.[4]
-
Quenching: Terminate the crosslinking reaction by adding a quenching solution. For formaldehyde, use glycine to a final concentration of 125 mM. For NHS esters, use Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and wash twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Downstream Analysis: The crosslinked protein complexes in the cell lysate are now ready for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry.
Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol is ideal for covalently linking proteins or other molecules that are in direct contact.
Materials:
-
Protein #1 (containing carboxyl groups) in MES buffer (pH 4.7-6.0)
-
Protein #2 (containing primary amines) in PBS (pH 7.2-8.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution (e.g., 2-Mercaptoethanol or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Protein #1: Dissolve Protein #1 in MES buffer. Add EDC and Sulfo-NHS to the solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the amount of carboxyl groups on Protein #1. Incubate for 15 minutes at room temperature.[6][9]
-
Quenching of EDC (Optional but Recommended): To prevent unwanted reactions with Protein #2's carboxyl groups, quench the EDC by adding 2-mercaptoethanol.[6]
-
Removal of Excess Reagents: Remove excess EDC, Sulfo-NHS, and quenching reagent using a desalting column equilibrated with PBS.
-
Conjugation to Protein #2: Immediately add the activated Protein #1 to Protein #2 in PBS. The molar ratio of the proteins should be optimized for the specific interaction being studied. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching of Reaction: Stop the reaction by adding hydroxylamine to a final concentration of 10-50 mM.
-
Purification: Purify the crosslinked conjugate from unreacted proteins and byproducts using size-exclusion chromatography or other suitable purification methods.
Protocol 3: Photoreactive Crosslinking
This method offers temporal control over the crosslinking reaction, as it is initiated by UV light.
Materials:
-
Biomolecules of interest
-
Photoreactive crosslinker (e.g., those containing aryl azide or diazirine groups)
-
UV lamp (typically 254-365 nm, depending on the photoreactive group)
-
Reaction buffer (amine-free for NHS-ester containing photoreactive crosslinkers)
Procedure:
-
Incubation: Mix the biomolecules of interest with the photoreactive crosslinker in a suitable reaction buffer. This step is performed in the dark to prevent premature activation of the crosslinker. The concentration of the crosslinker and the incubation time should be optimized.
-
UV Activation: Expose the sample to UV light for a specific duration. The wavelength and duration of UV exposure are critical parameters and depend on the specific photoreactive group.[10] For example, simple phenyl azides are typically activated by short-wavelength UV light (254-275 nm), while nitrophenyl azides can be activated by long-wavelength UV light (300-460 nm).[10]
-
Analysis: After UV exposure, the covalently crosslinked products can be analyzed by various techniques such as SDS-PAGE, western blotting, or mass spectrometry.
Visualizing a Key Biological Pathway and an Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: The Ubiquitination Signaling Pathway.
Caption: A typical workflow for Crosslinking Mass Spectrometry (XL-MS).[3][11]
References
- 1. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4.11. In Vivo Protein Crosslinking and Purification of Protein Complexes [bio-protocol.org]
- 5. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Succinimide Derivative as a Multi-Target Anti-Diabetic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-diabetic activity of a novel multi-target succinimide derivative, identified in recent literature as "Compound 3" or "Compound 10d".[1][2] Its performance is evaluated against established anti-diabetic agents: glibenclamide, metformin, and sitagliptin. This document summarizes key experimental data, details the methodologies employed in these in vivo studies, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in the field of diabetes drug discovery.
Comparative Efficacy of Anti-Diabetic Agents
The following tables summarize the in vivo effects of the succinimide derivative and comparator drugs on key biochemical parameters in streptozotocin (STZ)-induced diabetic animal models. These models are widely used to mimic the hyperglycemic state of diabetes.
Table 1: Effect on Blood Glucose and Serum Insulin Levels
| Compound | Dose | Animal Model | Duration | Fasting Blood Glucose (mg/dL) | Serum Insulin Level | Reference |
| Succinimide Derivative (Compound 10d) | 10 mg/kg | STZ-induced diabetic rats | 28 days | 93.15 | Increased | [2] |
| 20 mg/kg | STZ-induced diabetic rats | 28 days | 70.60 | Significantly Increased | [2] | |
| Glibenclamide | 5 mg/kg | STZ-induced diabetic rats | 4 weeks | Significantly Decreased | Significantly Increased | [3] |
| 10 mg/kg | STZ-induced diabetic rats | 10 days | Significantly Decreased | - | [4] | |
| Metformin | 250 mg/kg/day | STZ-induced diabetic mice | 14 days | Significantly Reduced | Significantly Increased | [5] |
| 150 mg/kg/day | STZ-induced diabetic rats | 10 days | 35.46% Decrease | - | [6] | |
| Sitagliptin | 100 mg/kg | STZ-induced diabetic rats | 90 days | Significantly Reduced | - | [7] |
| 10 mg/kg/day | STZ-induced diabetic rats | 4 weeks | Significantly Improved | - | [8] |
Table 2: Effect on Lipid Profile and Liver/Renal Biomarkers
| Compound | Dose | Animal Model | Duration | Total Cholesterol | Triglycerides | AST | ALT | BUN | Creatinine | Reference |
| Succinimide Derivative (Compound 3) | - | STZ-induced diabetic mice | 21 days | 34.9% Decrease | 35.20% Decrease | Decreased | Decreased | Decreased | Decreased | [1] |
| Glibenclamide | 5 mg/kg | STZ-induced diabetic rats | 4 weeks | - | - | Significantly Decreased | Significantly Decreased | - | - | [3] |
| Metformin | - | STZ-induced diabetic mice | - | - | - | Suppressed Rise | Suppressed Rise | - | - | [1] |
| Sitagliptin | 100 mg/kg | STZ-induced diabetic rats | 90 days | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | - | - | [9] |
Experimental Protocols
The following section details the methodologies used in the in vivo studies cited in this guide.
Induction of Diabetes
A common method for inducing diabetes in rodent models is the administration of streptozotocin (STZ), a chemical toxic to the insulin-producing beta cells of the pancreas.
-
For Mice: A multi-low-dose regimen of STZ (e.g., 40 mg/kg for 5 consecutive days) or a single high dose (e.g., 150-200 mg/kg) is administered intraperitoneally (i.p.).[10]
-
For Rats: A single i.p. injection of STZ (e.g., 55-65 mg/kg) is commonly used.[3][7] To induce a model more akin to type 2 diabetes, a high-fat diet may be provided for several weeks prior to STZ administration.[11]
Animal Models and Drug Administration
-
Animals: Male Wistar or Sprague-Dawley rats and C57BL/6 mice are frequently used.[3][5][7]
-
Drug Administration: The succinimide derivative, glibenclamide, metformin, and sitagliptin are typically administered orally via gavage once daily.[2][3][5][7]
Biochemical Analysis
-
Blood Glucose: Measured from tail vein blood samples using a glucometer.
-
Serum Insulin and Other Biochemical Parameters: Assessed from blood samples using commercially available ELISA kits and automated analyzers.
Signaling Pathways and Mechanisms of Action
The novel succinimide derivative exhibits a multi-target approach to its anti-diabetic activity, distinguishing it from single-target agents.
Succinimide Derivative: A Multi-Target Inhibitor
The investigated succinimide derivative has been shown to inhibit three key enzymes involved in glucose homeostasis: Dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2]
Comparator Drug Mechanisms
The established anti-diabetic drugs included in this comparison operate through distinct mechanisms.
-
Glibenclamide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels.[12]
-
Metformin: A biguanide that primarily decreases hepatic glucose production and improves insulin sensitivity.
-
Sitagliptin: A selective DPP-4 inhibitor, which increases the levels of active incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon secretion.[13]
Experimental Workflow
The general workflow for the in vivo validation of these anti-diabetic compounds is outlined below.
This guide provides a snapshot of the current in vivo evidence for a promising multi-target succinimide derivative in the context of established anti-diabetic therapies. The presented data and methodologies should serve as a valuable reference for researchers and professionals engaged in the development of novel treatments for diabetes.
References
- 1. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Succinimide–Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Succinimide-Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sitagliptin on ß-adrenoceptor mediated relaxation in streptozotocin-diabetic rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Assessment of Combined Effects of Glibenclamide and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
Benchmarking N-(morpholinomethyl)succinimide Against Established Crosslinkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics, drug discovery, and molecular biology, the use of chemical crosslinkers is indispensable for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). The choice of a crosslinking agent is critical and depends on the specific application, requiring a careful balance of reactivity, spacer arm length, and biocompatibility. This guide provides a comprehensive comparison of N-(morpholinomethyl)succinimide with established crosslinkers, offering a clear perspective on their respective characteristics and performance based on available data.
While N-(morpholinomethyl)succinimide and its derivatives have been investigated for their pharmacological properties, particularly as anticonvulsant agents, their application as protein crosslinkers is not well-documented in scientific literature. Therefore, this guide will benchmark its theoretical potential, based on its chemical structure, against the experimentally validated performance of widely used crosslinking reagents.
Performance Comparison of Crosslinking Agents
The selection of an appropriate crosslinker is dictated by the functional groups present on the target biomolecules, the desired distance between the conjugated sites, and the reaction conditions. The following tables summarize the key properties of established crosslinkers for easy comparison.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Optimal pH | Solubility | Key Characteristics |
| N-(morpholinomethyl)succinimide (Theoretical) | Succinimide (potential amine reactivity), Morpholino group | ~4-6 (Estimated) | Neutral to slightly basic (Hypothesized) | Likely water-soluble | Reactivity and crosslinking efficiency are not experimentally determined. The succinimide moiety may react with primary amines. |
| DSS (Disuccinimidyl suberate) | N-hydroxysuccinimide (NHS) ester (Amine-reactive) | 11.4 | 7.0 - 8.5[1][2] | Low (Requires organic solvent) | Homobifunctional, non-cleavable, membrane-permeable.[3] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester (Amine-reactive) | 11.4 | 7.0 - 8.5[1][2] | High (Water-soluble) | Homobifunctional, non-cleavable, membrane-impermeable.[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (Carboxyl- and Amine-reactive) | 0 (Zero-length)[2] | 4.5 - 7.5[4] | High (Water-soluble) | Heterobifunctional, forms a direct amide bond.[2] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 8.3 | NHS ester: 7-9, Maleimide: 6.5-7.5[5] | Low (Requires organic solvent) | Heterobifunctional, non-cleavable, membrane-permeable.[6] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 8.3 | Sulfo-NHS ester: 7-9, Maleimide: 6.5-7.5[5] | High (Water-soluble) | Heterobifunctional, non-cleavable, membrane-impermeable. |
| GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester) | NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive) | 7.4 | NHS ester: 7-9, Maleimide: 6.5-7.5 | Low (Requires organic solvent) | Heterobifunctional, non-cleavable. |
Experimental Protocols: General Methodologies for Protein Crosslinking
The following are generalized protocols for common classes of crosslinkers. Optimal conditions, including concentration, temperature, and reaction time, should be determined empirically for each specific application.
Protocol 1: Amine-to-Amine Crosslinking using NHS-Ester Crosslinkers (e.g., DSS, BS3)
-
Sample Preparation: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5.[7] The protein concentration should typically be in the range of 0.1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in a dry, water-miscible organic solvent such as DMSO or DMF.[7] For water-soluble Sulfo-NHS esters like BS3, the crosslinker can be dissolved directly in the reaction buffer.
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (typically 20- to 50-fold). Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[7] Incubate for 15-30 minutes at room temperature.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Carboxyl-to-Amine Crosslinking using EDC
-
Sample Preparation: Dissolve the protein containing carboxyl groups in an amine- and carboxyl-free buffer, such as MES buffer, at a pH of 4.5-6.0.
-
Activation of Carboxyl Groups: Add EDC to the protein solution and incubate for 15 minutes at room temperature. For increased stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS can be added concurrently with EDC.[4]
-
Addition of Amine-Containing Molecule: Add the second protein or molecule containing primary amines to the reaction mixture.
-
Crosslinking Reaction: Incubate the reaction for 2 hours at room temperature.
-
Quenching: The reaction is typically stopped by the addition of a quenching reagent like hydroxylamine or by buffer exchange to remove excess crosslinker.
-
Analysis: Analyze the conjugate using appropriate methods such as SDS-PAGE or size-exclusion chromatography.
Protocol 3: Amine-to-Sulfhydryl Crosslinking using Heterobifunctional Crosslinkers (e.g., SMCC)
This is a two-step protocol to prevent self-conjugation.
Step 1: Modification of the Amine-Containing Protein
-
Sample Preparation: Dissolve the protein with primary amines in an amine-free buffer at pH 7.2-8.0.
-
Reaction with NHS-ester: Add the NHS-ester end of the crosslinker (e.g., SMCC) to the protein solution and incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker by dialysis or using a desalting column.
Step 2: Conjugation to the Sulfhydryl-Containing Protein
-
Sample Preparation: Ensure the sulfhydryl-containing protein is in a buffer at pH 6.5-7.5. If necessary, reduce any existing disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.
-
Crosslinking Reaction: Mix the maleimide-activated protein from Step 1 with the sulfhydryl-containing protein. Incubate for 1-2 hours at room temperature.
-
Quenching: The reaction can be quenched by adding a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE or other suitable methods.
Visualizing Crosslinking Workflows and Applications
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Conclusion: Evaluating N-(morpholinomethyl)succinimide as a Crosslinker
Based on its chemical structure, N-(morpholinomethyl)succinimide possesses a succinimide ring, which is a known reactive group towards primary amines, similar to the N-hydroxysuccinimide (NHS) ester found in many common crosslinkers. The morpholino group generally increases water solubility. Theoretically, this compound could function as a homobifunctional crosslinker if the methyl-morpholino linkage to the succinimide nitrogen is labile under certain conditions, or potentially as a monofunctional labeling agent.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]
- 6. fenyolab.org [fenyolab.org]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Guide to the Reproducibility of Experiments Using N-Substituted Succinimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted succinimides are a class of heterocyclic compounds recognized for their diverse therapeutic potential, with research highlighting their anticonvulsant, anti-inflammatory, antitumor, and enzyme-inhibiting properties.[1] This guide focuses on providing a comparative overview of experiments involving these derivatives, with a particular interest in "Succinimide, N-(morpholinomethyl)-".
It is important to note that while the morpholine moiety is a significant pharmacophore in medicinal chemistry, known to enhance drug-like properties,[2] direct experimental data and comparative studies on "Succinimide, N-(morpholinomethyl)-" are limited in publicly available literature. Therefore, this guide will draw upon data from structurally related N-substituted succinimides to provide a framework for understanding its potential biological activities and the reproducibility of relevant experiments. The provided data and protocols for these analogous compounds can serve as a valuable starting point for the design and evaluation of experiments involving "Succinimide, N-(morpholinomethyl)-".
Synthesis and Characterization of N-Substituted Succinimides
The synthesis of N-substituted succinimides is a well-established process, generally involving the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[3] The reproducibility of the synthesis is typically high, provided that reaction conditions are carefully controlled.
General Experimental Protocol: Two-Step Synthesis
A common and effective method for synthesizing N-substituted succinimides involves a two-step process:
-
Amic Acid Formation: Succinic anhydride is reacted with the desired primary amine (e.g., morpholinemethylamine) in a suitable solvent such as chloroform at reflux for several hours. This step leads to the formation of an intermediate amic acid.[4]
-
Cyclodehydration: The resulting amic acid is then cyclized to form the succinimide ring. This can be achieved by heating or through the use of a dehydrating agent like acetic anhydride or polyphosphate ester (PPE).[3][4] The reaction can be monitored by thin-layer chromatography (TLC).[3]
The final product is typically purified by recrystallization.[5] Characterization and confirmation of the structure are commonly performed using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[6]
Comparative Biological Activities of N-Substituted Succinimide Derivatives
The biological activity of N-substituted succinimides can vary significantly depending on the nature of the substituent on the nitrogen atom. The following table summarizes the in vitro activities of several N-substituted succinimide derivatives against various biological targets, providing a basis for comparison.
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| 1-Benzyl-3-(...)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride 5d | α-Glucosidase | Enzyme Inhibition | 15 ± 0.030 | [7] |
| 1-Benzyl-3-(...)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride 5f | α-Glucosidase | Enzyme Inhibition | 19 ± 0.060 | [7] |
| Acarbose (Standard) | α-Glucosidase | Enzyme Inhibition | 58.8 ± 0.015 | [7] |
| N-aryl succinimide derivative 2c | Caspase 3/7 | Apoptosis Assay | >8-fold increase vs control | [8] |
| N-aryl succinimide derivative 2d | Caspase 3/7 | Apoptosis Assay | >8-fold increase vs control | [8] |
| N-aryl succinimide derivative 2f | Caspase 3/7 | Apoptosis Assay | >8-fold increase vs control | [8] |
| (R,S)-N-benzyl-2-(methanesulfamido)succinimide | Seizures | In vivo (mice) | Active | [9] |
Experimental Protocols for Key Biological Assays
The reproducibility of biological experiments is critically dependent on detailed and consistent protocols. Below are methodologies for common assays used to evaluate N-substituted succinimides.
α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for controlling hyperglycemia.
-
Preparation of Solutions: An appropriate buffer solution (e.g., phosphate buffer) is prepared. The test compounds are dissolved in a suitable solvent to create various concentrations. The α-glucosidase enzyme is dissolved in distilled water.[10]
-
Incubation: The test compound solutions are mixed with the α-glucosidase solution and incubated at 37°C for a specified time (e.g., 20 minutes).[10]
-
Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside, is added to the mixture.[10]
-
Reaction Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate or hydrochloric acid. The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm or 540 nm).[10]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control sample without the inhibitor. The IC50 value is then determined.[10]
Potential Mechanism of Action: Enzyme Inhibition
Many biologically active N-substituted succinimides function as enzyme inhibitors. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a plausible mode of action for these compounds. In this model, the inhibitor competes with the natural substrate for binding to the active site of the enzyme.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. N-Methylsuccinimide | 1121-07-9 | Benchchem [benchchem.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N-(Morpholinomethyl)succinimide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various "Succinimide, N-(morpholinomethyl)-" derivatives based on available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential therapeutic applications of this class of compounds.
Comparative Efficacy Data
The following tables summarize the biological activities of several N-(morpholinomethyl)succinimide derivatives and related compounds, categorized by their potential therapeutic applications. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Anticonvulsant Activity
| Compound/Derivative | Animal Model | Seizure Induction Method | Efficacy Metric | Results | Reference |
| 3-(4-acetylphenylimino)-1-(morpholinomethyl)indolin-2-one | Mice | Maximal Electroshock (MES) | Protection against seizures | Active at 30 mg/kg | [1] |
| 3-(4-acetylphenylimino)-1-(morpholinomethyl)indolin-2-one | Mice | Subcutaneous Pentylenetetrazole (scPTZ) | Protection against seizures | Active at 100 mg/kg | [1] |
| N-(p-sulfamoyl-phenyl)-succinimide derivatives with halogen substitutions | Mice | Maximal Electroshock (MES) | Protection against seizures | Improved activity with m- or o-halogen substitution | [2] |
| N-(p-sulfamoyl-phenyl)-succinimide derivatives | Mice | Subcutaneous Pentylenetetrazole (scPTZ) | Protection against seizures | Generally less effective than against MES | [2] |
Acetylcholinesterase (AChE) Inhibition
| Compound/Derivative | In Vitro/In Vivo | Efficacy Metric (IC50) | Comparison | Reference |
| Diethyl succinimide derivative (I) | In Vitro | 29,000 - 31,000 µM | 161-172 times weaker than Physostigmine; 2.4-2.3 times more potent than Rivastigmine | [3] |
| Dimethyl succinimide derivative (II) | In Vitro | 29,000 - 31,000 µM | 1047-1448 times less effective than Donepezil | [3] |
Anticancer Activity
| Compound/Derivative | Cell Line | Efficacy Metric (IC50) | Key Findings | Reference |
| Pyridinyl- and quinolinyl-derivatives of succinimide | Leukemia cells | Not specified | Demonstrated antitumor activity by inhibiting DNA synthesis. | |
| Trifluoromethylated mono- and bicyclic succinimides | Myeloma, non-small cell lung cancer, and renal cancer cells | Not specified | Inhibited the growth of these cancer cells. | |
| Dicarboximide derivatives | Leukemia cells | Not specified | Induced apoptosis and activated stress-induced MAPK signaling pathways. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant Activity Evaluation
1. Maximal Electroshock (MES) Seizure Test: [4][5]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specified pretreatment time (e.g., 30 minutes or 1 hour), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hind limb extension phase of the seizure is recorded.
-
-
Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: [4]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound is administered i.p. or p.o.
-
Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset and incidence of clonic seizures for a defined period (e.g., 30 minutes).
-
-
Endpoint: The absence of clonic seizures for at least 5 seconds is indicative of anticonvulsant activity.
Acetylcholinesterase (AChE) Inhibition Assay
Ellman's Method (Spectrophotometric):
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
-
Reagents:
-
Acetylthiocholine iodide (substrate)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Test compound (inhibitor)
-
-
Procedure:
-
The reaction mixture is prepared by adding phosphate buffer, DTNB, and the test compound to a microplate well.
-
AChE enzyme is added and the mixture is incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow formazan crystal formation.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of N-(morpholinomethyl)succinimide derivatives are attributed to their interaction with specific signaling pathways.
GABAergic Signaling in Epilepsy
Succinimide-based anticonvulsants are known to modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain.[6][7] An imbalance in GABAergic signaling can lead to hyperexcitability and seizures.[6]
Figure 1: Simplified GABAergic signaling pathway and the potential modulatory role of succinimide derivatives.
Cholinergic Signaling in Alzheimer's Disease
Acetylcholinesterase (AChE) inhibitors increase the levels of the neurotransmitter acetylcholine in the brain by preventing its breakdown.[8][9] This is a key therapeutic strategy for Alzheimer's disease, where there is a decline in cholinergic function.[8]
Figure 2: Cholinergic signaling and the inhibitory action of succinimide derivatives on acetylcholinesterase.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][10] Dysregulation of this pathway is a common feature in many cancers.[2][11] Some succinimide derivatives have been shown to induce apoptosis in cancer cells by activating stress-induced MAPK pathways.
Figure 3: Overview of the MAPK signaling pathway and potential points of modulation by succinimide derivatives.
Conclusion
The available data suggests that "Succinimide, N-(morpholinomethyl)-" and related derivatives represent a versatile scaffold with potential therapeutic applications in epilepsy, neurodegenerative diseases, and cancer. The structure-activity relationship appears to be significantly influenced by substitutions on the succinimide ring and the N-substituent. Further research, including direct comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential and establish a clear efficacy ranking of these derivatives. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. defeatingepilepsy.org [defeatingepilepsy.org]
- 8. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
Safety Operating Guide
Prudent Disposal of Succinimide, N-(morpholinomethyl)-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Succinimide, N-(morpholinomethyl)-, a derivative of succinimide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for N-(morpholinomethyl)succinimide (CAS No. 1699-59-8), a comprehensive disposal plan must be formulated by considering the hazards associated with its parent compounds, succinimide and morpholine, in conjunction with general principles of hazardous waste management.
Immediate Safety Considerations
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Succinimide, N-(morpholinomethyl)- is to treat it as a hazardous chemical waste. This involves collection, storage, and transfer to a licensed waste disposal facility.
-
Waste Collection :
-
Collect waste Succinimide, N-(morpholinomethyl)- in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" along with the full chemical name.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.
-
-
Container Management :
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal Procedure :
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with all available information on the chemical, including its components (succinimide and morpholine) and any known hazards.
-
-
Spill Cleanup :
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Property | Succinimide | Morpholine |
| CAS Number | 123-56-8 | 110-91-8 |
| Physical State | Solid | Liquid |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | Flammable liquid and vapor, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | Strong oxidizing agents, acids. |
| Disposal Recommendation | Dispose of as hazardous waste at an approved facility.[4] | Incineration is the preferred method of disposal. Can also be broken down by activated sludge.[1] |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of Succinimide, N-(morpholinomethyl)-.
Caption: Disposal workflow for Succinimide, N-(morpholinomethyl)-.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of Succinimide, N-(morpholinomethyl)-, thereby upholding the highest standards of laboratory safety and chemical management.
References
Personal protective equipment for handling Succinimide, N-(morpholinomethyl)-
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Succinimide, N-(morpholinomethyl)-. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Succinimide, N-(morpholinomethyl)-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Nitrile rubber gloves are recommended. Wear a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | For large quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter should be used.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of according to local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing.[1][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] |
| Fire | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Wear self-contained breathing apparatus for firefighting if necessary.[2] |
Experimental Workflow: Handling Succinimide, N-(morpholinomethyl)-
The following diagram outlines the standard workflow for handling Succinimide, N-(morpholinomethyl)- in a laboratory setting, from receiving the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
